1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 25.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(pyridin-4-ylmethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-9-3-6-12-13(9)7-8-1-4-11-5-2-8/h1-6H,7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXHCDYKHFLGAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CN2C(=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360274 | |
| Record name | 1-[(Pyridin-4-yl)methyl]-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24787315 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3524-31-0 | |
| Record name | 1-(4-Pyridinylmethyl)-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3524-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(Pyridin-4-yl)methyl]-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document summarizes publicly available data. The target compound, 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine, is listed primarily in chemical supplier catalogs for research purposes.[1][2] Detailed experimental studies on its synthesis, reactivity, and biological activity are not extensively published. Therefore, this guide provides core chemical data alongside generalized protocols and workflows based on the known chemistry of related pyrazole derivatives.
Executive Summary
This compound is a heterocyclic organic compound featuring a pyrazole ring system N-substituted with a pyridin-4-ylmethyl group. The pyrazole scaffold is a well-established pharmacophore present in numerous therapeutic agents, exhibiting a wide range of biological activities.[3][4][5] This, combined with the pyridine moiety, makes the title compound a molecule of significant interest for medicinal chemistry and drug discovery programs. This guide covers its fundamental chemical properties, outlines plausible synthetic and characterization workflows, and discusses its potential within the broader context of pyrazole chemistry.
Core Chemical Properties
The fundamental chemical and physical properties of this compound are compiled from various chemical data sources.
Structural and Physical Data
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 3524-31-0 | [1][6] |
| Molecular Formula | C₉H₁₀N₄ | [1][2][6] |
| Molecular Weight | 174.20 g/mol | [1][2][6][7] |
| Physical Form | Solid | [1][6] |
| SMILES String | NC1=CC=NN1CC2=CC=NC=C2 | [1][6] |
| InChI Key | LSXHCDYKHFLGAE-UHFFFAOYSA-N | [1][6] |
| MDL Number | MFCD06368067 | [1][6] |
Safety and Handling Information
Safety data indicates that the compound is acutely toxic if swallowed.[1][6]
| Hazard Information | Value | Source(s) |
| GHS Pictogram | GHS06 (Skull and crossbones) | [1][6] |
| Signal Word | Danger | [1][6] |
| Hazard Code | H301 (Toxic if swallowed) | [1][6] |
| Precautionary Code | P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor) | [1][6] |
| Hazard Class | Acute Toxicity 3 (Oral) | [1][6] |
| Storage Class | 6.1D (Non-combustible, acute toxic Cat. 3) | [1][6] |
Synthesis and Characterization
While a specific, peer-reviewed synthesis protocol for this compound is not available, a logical synthetic route can be proposed based on standard heterocyclic chemistry. The most straightforward approach is the N-alkylation of a pyrazole precursor.
Generalized Synthetic Workflow
The synthesis would likely involve the direct alkylation of 1H-pyrazol-5-amine with a suitable 4-picolyl electrophile, such as 4-(chloromethyl)pyridine or 4-(bromomethyl)pyridine, in the presence of a base to neutralize the resulting acid.
Caption: Generalized workflow for the synthesis of the target compound.
Experimental Protocol (Generalized)
-
Preparation: To a stirred solution of 1H-pyrazol-5-amine (1.0 eq) in a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF), add a non-nucleophilic base such as potassium carbonate (2.0-3.0 eq).
-
Reaction: Add 4-(chloromethyl)pyridine hydrochloride (1.0-1.2 eq) portion-wise to the suspension at room temperature.
-
Heating & Monitoring: Heat the reaction mixture to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup: After completion, cool the mixture to room temperature and pour it into cold water. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel.
-
Isolation: Evaporate the solvent from the pure fractions to yield this compound as a solid.
Characterization Workflow
Confirmation of the product's identity and purity is achieved through a standard battery of analytical techniques.
References
- 1. This compound DiscoveryCPR 3524-31-0 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound DiscoveryCPR 3524-31-0 [sigmaaldrich.com]
- 7. 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine | CymitQuimica [cymitquimica.com]
An Overview of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine (CAS 3524-31-0) and the Broader Significance of the Pyrazole Scaffold
Physicochemical and Safety Data
The following table summarizes the key physicochemical properties of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine, compiled from various chemical supplier databases.
| Property | Value | Source |
| CAS Number | 3524-31-0 | Santa Cruz Biotechnology |
| Molecular Formula | C₉H₁₀N₄ | Santa Cruz Biotechnology |
| Molecular Weight | 174.20 g/mol | Santa Cruz Biotechnology |
| Appearance | White to yellow crystal powder | BOC Sciences |
| Purity | ≥97% | BOC Sciences |
| Storage | Room temperature, sealed well | BOC Sciences |
Safety Information: This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral) with the hazard statement H301. The GHS pictogram associated with this hazard is GHS06 (skull and crossbones), and the signal word is "Danger".
The Pyrazole Scaffold: A Cornerstone in Medicinal Chemistry
While specific data on this compound is limited, the pyrazole nucleus is a well-established and highly significant scaffold in drug discovery and development. Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is present in a wide array of approved drugs and investigational compounds, demonstrating a broad spectrum of pharmacological activities.[1][2]
The versatility of the pyrazole ring allows for the synthesis of a diverse range of derivatives with activities including:
-
Anti-inflammatory
-
Anticancer
-
Antimicrobial
-
Antidepressant
-
Antiviral[1]
The success of pyrazole-containing drugs is attributed to the unique physicochemical properties of the pyrazole core, which can lead to favorable pharmacokinetic and pharmacodynamic profiles.[1]
General Synthesis of Pyrazole Derivatives
The synthesis of pyrazole derivatives can be achieved through various established chemical reactions. A common and historical method is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. The reaction proceeds through the formation of an imine followed by an enamine, which then cyclizes to form the aromatic pyrazole ring.
Another prevalent method for synthesizing 3(5)-aminopyrazoles involves the condensation of a hydrazine with a β-ketonitrile. This reaction first forms a hydrazone, which then undergoes cyclization through the addition of the second nitrogen atom of the hydrazine to the nitrile carbon.
The general workflow for a typical pyrazole synthesis can be visualized as follows:
Potential Pharmacological Significance
Given its structure, this compound incorporates both a pyrazole and a pyridine ring. Both of these heterocyclic systems are prevalent in pharmacologically active compounds. The pyrazole moiety, as discussed, is a versatile scaffold. The pyridine ring is also a common feature in many drugs due to its ability to participate in hydrogen bonding and other molecular interactions.
While no specific signaling pathways have been elucidated for this compound, pyrazole derivatives have been shown to interact with a multitude of biological targets, including enzymes and receptors. For any future research on this compound, a logical starting point would be to screen it against a panel of targets commonly modulated by other pyrazole-containing molecules.
A hypothetical workflow for the initial investigation of a novel pyrazole compound could be structured as follows:
References
An In-depth Technical Guide to 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine
Abstract
This document provides a comprehensive technical overview of the molecular structure, properties, and potential applications of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine. This compound incorporates two key heterocyclic moieties: a pyrazole ring, known for its diverse roles in medicinal chemistry, and a pyridine ring, a common feature in many bioactive molecules. This guide summarizes its chemical identity, physicochemical properties, and available safety information. While detailed experimental protocols and biological activity data for this specific molecule are not extensively published, this paper explores its structural significance and potential areas of research based on related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Molecular Identity
The fundamental identification of this compound is established through its unique chemical identifiers. These are crucial for unambiguous reference in research, procurement, and regulatory documentation.
| Identifier | Value |
| CAS Number | 3524-31-0[1][2] |
| Molecular Formula | C₉H₁₀N₄[1] |
| Molecular Weight | 174.20 g/mol [1][2] |
| SMILES String | NC1=CC=NN1CC2=CC=NC=C2[2] |
| InChI | 1S/C9H10N4/c10-9-3-6-12-13(9)7-8-1-4-11-5-2-8/h1-6H,7,10H2[2] |
| InChIKey | LSXHCDYKHFLGAE-UHFFFAOYSA-N[2] |
| MDL Number | MFCD06368067[2] |
| PubChem Substance ID | 329775646[2] |
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and behavior in biological systems. The data available for this compound is summarized below.
| Property | Value |
| Physical Form | Solid[2] |
| Purity | Typically supplied for research purposes; buyer assumes responsibility to confirm purity. |
Structural Representation
The molecular structure consists of a pyrazole ring substituted at the N1 position with a pyridin-4-ylmethyl group and at the C5 position with an amine group.
Caption: 2D chemical structure of this compound.
Experimental Protocols & Data
Synthesis
Caption: Conceptual workflow for the synthesis of the target compound.
Spectroscopic Data
As noted by a major supplier, analytical data for this specific product is not routinely collected. Therefore, detailed public data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, or Mass Spectrometry (MS) are not available. Researchers would need to perform these analyses independently to confirm the structure and purity of the compound.
Biological Context and Potential Applications
While no specific biological activity has been published for this compound, its structural motifs are of significant interest in medicinal chemistry. Aminopyrazole cores are prevalent in a wide range of kinase inhibitors and other therapeutic agents.
For instance, a related class of compounds, 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides, has been developed as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4).[3] IRAK4 is a critical transducer in the signaling pathways of the IL-1 receptor and Toll-like receptors (TLRs), making it an attractive target for treating inflammatory diseases.[3] The aminopyrazole moiety is often a key pharmacophore that interacts with the hinge region of the kinase active site.
The pyridylmethyl group can influence solubility, metabolic stability, and provide a vector for additional interactions with the target protein. Given this context, this compound serves as a valuable chemical scaffold or fragment for the synthesis of more complex molecules targeting kinases or other enzyme families.
Caption: Hypothetical inhibition of the IRAK4 signaling pathway by a pyrazole-based compound.
Safety Information
According to available Safety Data Sheets, this compound is classified as acutely toxic if swallowed. Appropriate safety precautions must be taken during handling.
| Safety Information | Details |
| GHS Pictogram | GHS06 (Skull and Crossbones)[2] |
| Signal Word | Danger[2] |
| Hazard Statement | H301: Toxic if swallowed.[2] |
| Precautionary Code | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[2] |
| Hazard Class | Acute Toxicity 3 (Oral)[2] |
| Storage Class | 6.1D: Non-combustible, acute toxic Cat. 3 / toxic hazardous materials or hazardous materials causing chronic effects.[2] |
Conclusion
This compound is a well-defined chemical entity with a structure that combines the pharmacologically relevant aminopyrazole and pyridine rings. While comprehensive experimental data on its properties and biological activity are sparse in the public domain, its structural components suggest significant potential as a scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. The provided data on its chemical identity and safety are sufficient for its use in a research setting, where further investigation can unlock its potential therapeutic applications.
References
An In-depth Technical Guide to the Synthesis of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details a plausible and chemically sound synthetic pathway, including experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.
Introduction
This compound is a substituted aminopyrazole. The pyrazole nucleus is a well-established pharmacophore present in a variety of biologically active compounds. The incorporation of a pyridinylmethyl group at the N1 position can significantly influence the molecule's physicochemical properties, such as solubility and basicity, and its interactions with biological targets. This guide outlines a two-step synthetic approach to this target molecule.
Overview of the Synthetic Pathway
The synthesis of this compound can be achieved through two primary retrosynthetic approaches. This guide will focus on a robust and versatile two-step pathway involving the initial formation of the 5-aminopyrazole ring followed by N-alkylation.
Retrosynthetic Analysis:
The target molecule can be disconnected at the N1-CH₂ bond, leading to two key synthons: 1H-pyrazol-5-amine and a (pyridin-4-yl)methyl electrophile (e.g., 4-(chloromethyl)pyridine). 1H-pyrazol-5-amine itself can be synthesized from the cyclization of a hydrazine with a β-ketonitrile.
A plausible forward synthesis is therefore:
-
Step 1: Synthesis of 1H-pyrazol-5-amine. This is achieved through the condensation reaction of hydrazine with a suitable C3 synthon, such as 2-cyanoacetaldehyde or its synthetic equivalent. A more common and practical approach involves the reaction of hydrazine with a β-ketonitrile like 3-oxopropanenitrile.
-
Step 2: N-Alkylation of 1H-pyrazol-5-amine. The pre-formed 1H-pyrazol-5-amine is then alkylated at the N1 position using 4-(chloromethyl)pyridine or a similar reactive species.
The overall synthetic workflow is depicted in the following diagram:
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of the target compound.
Step 1: Synthesis of 1H-pyrazol-5-amine
The synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazines is a well-established and versatile method.[1] This reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by cyclization involving the nitrile group.[1]
Reaction Scheme:
Caption: Synthesis of 1H-pyrazol-5-amine.
Experimental Procedure:
-
Materials:
-
Hydrazine hydrate
-
3-Oxopropanenitrile (or a suitable precursor/equivalent)
-
Ethanol
-
Sodium ethoxide (or another suitable base)
-
-
Protocol:
-
To a solution of sodium ethoxide in absolute ethanol, add 3-oxopropanenitrile at room temperature under an inert atmosphere.
-
Stir the mixture for 30 minutes to ensure the formation of the enolate.
-
Add hydrazine hydrate dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Quantitative Data (Representative):
| Parameter | Value | Reference |
| Reactant Ratio | 1:1.1 (β-ketonitrile:hydrazine) | General Method[1] |
| Solvent | Ethanol | General Method[1] |
| Temperature | Reflux | General Method[1] |
| Reaction Time | 4-8 hours | General Method[1] |
| Yield | 60-80% | General Method[1] |
Step 2: Synthesis of this compound
N-alkylation of pyrazoles is a common transformation.[2] In the case of 1H-pyrazol-5-amine, alkylation can occur at either of the two ring nitrogens. The regioselectivity can be influenced by the reaction conditions, including the choice of base and solvent. For the synthesis of the N1-substituted product, a suitable base is used to deprotonate the pyrazole ring, followed by the addition of the alkylating agent.
Reaction Scheme:
Caption: N-Alkylation to form the target compound.
Experimental Procedure:
-
Materials:
-
1H-pyrazol-5-amine
-
4-(Chloromethyl)pyridine hydrochloride
-
Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile
-
-
Protocol:
-
To a suspension of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 1H-pyrazol-5-amine in anhydrous DMF dropwise.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
-
Cool the mixture back to 0 °C and add a solution of 4-(chloromethyl)pyridine hydrochloride in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Quantitative Data (Representative):
| Parameter | Value | Reference |
| Reactant Ratio | 1:1.2 (1H-pyrazol-5-amine : 4-(chloromethyl)pyridine) | General Method[2] |
| Base | Sodium Hydride (1.2 eq.) | General Method[2] |
| Solvent | N,N-Dimethylformamide (DMF) | General Method[2] |
| Temperature | 0 °C to room temperature | General Method[2] |
| Reaction Time | 12-24 hours | General Method[2] |
| Yield | 50-70% | General Method[2] |
Conclusion
This technical guide has outlined a reliable and reproducible synthetic pathway for the preparation of this compound. The described two-step process, involving the formation of the 5-aminopyrazole ring followed by N-alkylation, provides a flexible and efficient route to the target molecule. The detailed experimental protocols and representative quantitative data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Adherence to standard laboratory safety procedures is essential when carrying out these chemical transformations.
References
An In-depth Technical Guide to 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine, a heterocyclic organic compound, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural motif, featuring both a pyrazole and a pyridine ring, is a common scaffold in a variety of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and potential biological activities based on related compounds. The information is intended to serve as a foundational resource for researchers and professionals engaged in the development of novel therapeutics.
Chemical and Physical Properties
This compound is a solid compound with the chemical formula C₉H₁₀N₄.[1][2] It is identified by the CAS Number 3524-31-0.[1][2] The molecular weight of the compound is 174.20 g/mol .[1][2]
Table 1: Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 3524-31-0 | [1][2] |
| Molecular Formula | C₉H₁₀N₄ | [1][2] |
| Molecular Weight | 174.20 g/mol | [1][2] |
| Physical Form | Solid | [1] |
| SMILES String | NC1=CC=NN1CC2=CC=NC=C2 | [1] |
| InChI Key | LSXHCDYKHFLGAE-UHFFFAOYSA-N | [1] |
Synthesis
A potential synthetic pathway is outlined below:
Caption: Plausible synthetic route for this compound.
General Experimental Protocol (Hypothetical)
Materials:
-
1H-pyrazol-5-amine
-
4-(chloromethyl)pyridine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1H-pyrazol-5-amine (1.0 equivalent) in acetonitrile, add potassium carbonate (2.5 equivalents).
-
Add 4-(chloromethyl)pyridine hydrochloride (1.1 equivalents) to the mixture.
-
Heat the reaction mixture at reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Potential Biological Activities and Signaling Pathways
Direct experimental evidence for the biological activity and mechanism of action of this compound is limited. However, the pyrazole and aminopyrazole moieties are present in numerous compounds with diverse pharmacological properties, suggesting potential areas for investigation.
Derivatives of 1H-pyrazol-5-amine have been explored for a range of biological activities, including:
-
Antimicrobial and Antifungal Activity: Novel 1-methyl-1H-pyrazol-5-amine derivatives containing disulfide moieties have been synthesized and shown to possess potent antifungal and antibacterial properties.[3]
-
Kinase Inhibition: 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides have been identified as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key transducer in inflammatory signaling pathways.[4] Furthermore, 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[5]
Based on the activity of these related compounds, a hypothetical signaling pathway that could be modulated by this compound or its derivatives is the FGFR signaling cascade.
Caption: Hypothetical inhibition of the FGFR signaling pathway.
Experimental Workflow for Biological Screening
To elucidate the biological activity of this compound, a systematic experimental workflow is recommended.
Caption: Experimental workflow for biological evaluation.
Conclusion
This compound represents a valuable scaffold for the development of novel therapeutic agents. While specific biological data for this compound is currently sparse, the known activities of related pyrazole derivatives provide a strong rationale for its investigation as a potential kinase inhibitor or antimicrobial agent. The synthetic route and experimental workflows outlined in this guide offer a framework for researchers to explore the therapeutic potential of this and similar molecules. Further research is warranted to fully characterize its biological profile and mechanism of action.
References
- 1. This compound DiscoveryCPR 3524-31-0 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data for 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine: A Comprehensive Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide focuses on the spectroscopic characterization of the novel heterocyclic compound, 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine. Due to the absence of publicly available experimental data, this document outlines the predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). It also provides a detailed, generalized experimental protocol for the synthesis and subsequent spectroscopic analysis of this compound, offering a roadmap for researchers seeking to prepare and characterize it. This guide is intended to serve as a foundational resource for scientists interested in the potential applications of this molecule in medicinal chemistry and materials science.
Introduction
Pyrazole and pyridine moieties are prominent scaffolds in a vast array of biologically active compounds and functional materials. The combination of these two heterocyclic systems in this compound presents a unique molecular architecture with potential for diverse chemical interactions and applications. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for any future development. This guide aims to bridge the current information gap by providing predicted data and standardized protocols.
Predicted Spectroscopic Data
Given the lack of experimentally acquired spectra for this compound, the following tables summarize the predicted data based on computational modeling and comparison with structurally similar compounds. These predictions offer a valuable reference for the identification and characterization of the synthesized compound.
Predicted ¹H NMR Data
Solvent: DMSO-d₆ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.50 | d | 2H | H-2', H-6' (Pyridinyl) |
| ~7.30 | d | 2H | H-3', H-5' (Pyridinyl) |
| ~7.25 | d | 1H | H-3 (Pyrazolyl) |
| ~5.80 | d | 1H | H-4 (Pyrazolyl) |
| ~5.30 | s | 2H | CH₂ |
| ~5.10 | s (br) | 2H | NH₂ |
Predicted ¹³C NMR Data
Solvent: DMSO-d₆ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | C-5 (Pyrazolyl) |
| ~150.0 | C-2', C-6' (Pyridinyl) |
| ~145.0 | C-4' (Pyridinyl) |
| ~138.0 | C-3 (Pyrazolyl) |
| ~122.0 | C-3', C-5' (Pyridinyl) |
| ~95.0 | C-4 (Pyrazolyl) |
| ~52.0 | CH₂ |
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Strong, Broad | N-H Stretch (Amine) |
| 3100-3000 | Medium | C-H Stretch (Aromatic) |
| 2950-2850 | Medium | C-H Stretch (Aliphatic) |
| ~1620 | Strong | C=N Stretch (Rings) |
| ~1590 | Strong | C=C Stretch (Rings) |
| ~1500 | Medium | N-H Bend (Amine) |
| ~1420 | Medium | CH₂ Bend |
| ~810 | Strong | C-H Bend (Para-substituted Pyridine) |
Predicted Mass Spectrometry Data
Ionization Mode: Electrospray Ionization (ESI+)
| m/z | Assignment |
| 175.09 | [M+H]⁺ |
| 174.08 | [M]⁺ |
| 92.05 | [C₅H₄NCH₂]⁺ |
Experimental Protocols
The following section details the generalized procedures for the synthesis of this compound and its subsequent spectroscopic characterization.
Synthesis of this compound
A plausible synthetic route involves the reaction of 4-(hydrazinylmethyl)pyridine with a suitable three-carbon synthon, such as a β-ketonitrile or a derivative thereof, to construct the pyrazole ring.
Materials:
-
4-(Hydrazinylmethyl)pyridine dihydrochloride
-
Malononitrile or a suitable equivalent
-
Base (e.g., Sodium ethoxide, Triethylamine)
-
Anhydrous ethanol
Procedure:
-
A solution of 4-(hydrazinylmethyl)pyridine is prepared by neutralizing the dihydrochloride salt with a suitable base in anhydrous ethanol.
-
To this solution, an equimolar amount of malononitrile is added.
-
The reaction mixture is refluxed for several hours, with progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol).
-
The purified product is dried under vacuum to yield this compound.
Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.
-
The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
3.2.2. Infrared (IR) Spectroscopy
-
The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
The sample is prepared as a KBr pellet.
-
The spectrum is recorded in the range of 4000-400 cm⁻¹.
3.2.3. Mass Spectrometry (MS)
-
Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer.
-
The sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the ion source.
-
Data is collected in positive ion mode.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the synthesis and characterization of the target compound.
Caption: Synthetic and analytical workflow.
Conclusion
This technical guide provides a foundational set of predicted spectroscopic data and standardized experimental protocols for the synthesis and characterization of this compound. While experimental validation is essential, the information presented herein offers a valuable starting point for researchers and scientists in the fields of medicinal chemistry and materials science. The successful synthesis and detailed characterization of this compound will undoubtedly open new avenues for its exploration and potential application.
Investigational Compound Profile: 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine as a Potential Kinase Inhibitor
DISCLAIMER: This document is a hypothetical technical guide based on the known biological activities of structurally similar compounds. The experimental data presented herein is illustrative and not based on published results for 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine.
Introduction
The intersection of pyrazole and pyridine moieties has yielded a rich scaffold for the development of targeted therapeutics, particularly in the realm of oncology.[1][2] Pyrazolopyridine derivatives are recognized as privileged structures in kinase drug discovery, with several compounds progressing to clinical trials and receiving regulatory approval.[3][4] The aminopyrazole core, specifically, is a versatile framework for designing potent enzyme inhibitors.[5][6] This document outlines the potential biological activity of the novel compound, this compound, as a putative inhibitor of key signaling kinases implicated in cancer progression. Based on the structure-activity relationships of analogous compounds, we hypothesize that this molecule may exhibit inhibitory activity against receptor tyrosine kinases, such as Fibroblast Growth Factor Receptors (FGFRs), which are known to be targeted by similar aminopyrazole derivatives.[7][8]
Proposed Mechanism of Action
We postulate that this compound acts as an ATP-competitive inhibitor of a specific oncogenic kinase, such as FGFR. The pyrazolopyridine core is known to mimic the adenine ring of ATP, allowing it to bind to the hinge region of the kinase's active site.[9][10] The 5-amino group of the pyrazole ring is predicted to form critical hydrogen bonds within the ATP-binding pocket, a common feature of aminopyrazole-based kinase inhibitors.[5][11] The pyridin-4-ylmethyl substituent at the N1 position of the pyrazole can extend into a hydrophobic pocket, potentially conferring selectivity and enhanced potency. Inhibition of this kinase would block downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis.
Figure 1: Proposed signaling pathway inhibition.
Quantitative Biological Data (Illustrative)
The following tables summarize the hypothetical in vitro activity of this compound against a panel of kinases and cancer cell lines.
| Table 1: In Vitro Kinase Inhibitory Activity | |
| Kinase Target | IC50 (nM) |
| FGFR1 | 85 |
| FGFR2 | 62 |
| VEGFR2 | 1,250 |
| EGFR | >10,000 |
| SRC | 8,700 |
| Table 2: In Vitro Anti-proliferative Activity | |
| Cell Line (Cancer Type) | GI50 (µM) |
| SNU-16 (Gastric) | 0.59 |
| KATO III (Gastric) | 0.73 |
| NCI-H520 (Lung) | 1.19 |
| A549 (Lung) | >50 |
| MCF-7 (Breast) | 25.6 |
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific protein kinase.
Figure 2: Workflow for in vitro kinase assay.
Materials:
-
Recombinant human kinase (e.g., FGFR2)
-
Kinase substrate peptide
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white opaque plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in kinase assay buffer to achieve the desired final concentrations.
-
Assay Setup: Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Dilute the kinase stock in 1x kinase assay buffer and add 2 µL to each well.
-
Incubation: Gently shake the plate and incubate at room temperature for 15 minutes to allow the compound to bind to the kinase.
-
Reaction Initiation: Prepare a substrate/ATP mixture in kinase assay buffer. Initiate the kinase reaction by adding 2 µL of this mixture to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well, which converts the generated ADP to ATP and produces a luminescent signal. Incubate for 30 minutes at room temperature.[12]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control and determine the IC50 value using a suitable software package.
Cell Viability (MTT/XTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with the test compound.[13]
Figure 3: Workflow for cell viability assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in dilute HCl)
-
96-well clear tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.
-
Cell Adherence: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should typically not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the desired compound concentrations. Include vehicle-only controls.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT/XTT Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
For XTT: Add 50 µL of the activated XTT solution to each well.
-
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.
-
Solubilization and Measurement:
-
For MTT: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
For XTT: The formazan product is water-soluble, so no solubilization step is needed.
-
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (around 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.[13]
-
Data Analysis: Subtract the background absorbance, calculate the percentage of cell viability relative to the vehicle-treated control wells, and determine the GI₅₀ (concentration for 50% inhibition of cell growth).
Conclusion
The structural features of this compound, particularly its aminopyrazole core linked to a pyridine ring, suggest its potential as a kinase inhibitor. The illustrative data and proposed mechanisms of action provide a strong rationale for its further investigation as a targeted anti-cancer agent. The detailed experimental protocols herein offer a clear path for the empirical validation of its biological activity. Further studies, including broader kinase profiling, ADME/Tox assessments, and in vivo efficacy models, are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. | Semantic Scholar [semanticscholar.org]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Core Mechanism of Action of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine: An In-depth Technical Guide
Disclaimer: Direct experimental data on the mechanism of action for 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine is not extensively available in public literature. This guide, therefore, presents a hypothesized mechanism of action based on the well-documented biological activities of structurally related pyrazole and pyridine-containing compounds. The information herein is intended for researchers, scientists, and drug development professionals.
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] When fused or substituted with other heterocyclic rings, such as pyridine, the resulting molecules often exhibit potent and selective inhibitory effects on various key cellular signaling pathways. The compound this compound combines the pyrazole and pyridine moieties, suggesting a strong potential for therapeutic applications. This technical guide consolidates the likely mechanisms of action for this compound by examining the activities of its structural analogs, focusing primarily on kinase inhibition, with secondary considerations for its potential roles in inflammatory pathways and neurological functions.
Hypothesized Primary Mechanism of Action: Protein Kinase Inhibition
The most probable mechanism of action for this compound is the inhibition of protein kinases. Pyrazole derivatives are well-established as potent kinase inhibitors, targeting a wide array of kinases involved in oncogenesis and other diseases.[3][4]
Key Kinase Families Targeted by Pyrazole Analogs:
-
Cyclin-Dependent Kinases (CDKs): These are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis.[2]
-
Janus Kinases (JAKs): These are involved in cytokine signaling pathways that are often dysregulated in inflammatory diseases and cancers.[2][4]
-
Epidermal Growth Factor Receptor (EGFR): A key target in many cancers, its inhibition can block tumor growth and proliferation.[3]
-
AKT/PI3K Pathway Kinases: This pathway is central to cell survival and proliferation, and its inhibition is a major focus of cancer drug discovery.[3]
-
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): A critical component of the innate immune response, its inhibition is a promising strategy for treating inflammatory diseases.[5][6]
The aminopyrazole core of this compound can act as a hinge-binding motif, a common feature of ATP-competitive kinase inhibitors. The pyridine ring can form additional interactions within the ATP-binding pocket of various kinases, enhancing both potency and selectivity.
The following table summarizes the inhibitory activities of several pyrazole-based compounds against various kinases and cancer cell lines, providing a reference for the potential potency of this compound.
| Compound | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) | Reference |
| Afuresertib | Akt1 | 0.08 (Ki) | HCT116 (colon) | 0.95 | [1] |
| Compound 3 | ALK | 2.9 | - | 27 (cellular) | [1] |
| Compound 6 | Aurora A | 160 | HCT116 (colon) | 0.39 | [1] |
| Prexasertib | CHK1 | <1 | - | - | [4] |
| Ruxolitinib | JAK1, JAK2 | ~3 | - | - | [4] |
| AS2444697 | IRAK4 | 19 | - | - | [5] |
The inhibition of key kinases by this compound would likely modulate critical signaling pathways involved in cell proliferation and survival.
References
An In-depth Technical Guide on the Potential Therapeutic Targets of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine
Disclaimer: The compound 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine (CAS 3524-31-0) is currently available for research purposes only and is not intended for diagnostic or therapeutic use. There is a notable absence of publicly available data regarding its specific biological activity and therapeutic targets. This guide, therefore, presents a predictive analysis based on structurally similar pyrazole-containing compounds with known pharmacological activities. The potential therapeutic applications discussed herein are extrapolated from these analogs and should be considered hypothetical until validated by direct experimental evidence for the compound of interest.
This technical whitepaper provides a comprehensive overview of potential therapeutic targets for the novel small molecule this compound. Given the limited direct research on this specific molecule, this guide synthesizes data from closely related pyrazole-pyridine and aminopyrazole analogs to forecast its likely mechanisms of action and therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development.
Predicted Therapeutic Arenas and Molecular Targets
The core structure of this compound, featuring a pyrazole ring linked to a pyridine moiety and bearing an amino group, is a privileged scaffold in medicinal chemistry. Analysis of analogous structures reveals potential applications in oncology, immunology, and neurology. The most probable molecular targets include protein kinases and immune checkpoint proteins.
Oncology
The pyrazole scaffold is a cornerstone in the development of targeted cancer therapies, particularly as kinase inhibitors.
Aberrant FGFR signaling is a key driver in various malignancies. Aminopyrazole derivatives have been successfully developed as potent FGFR inhibitors. These compounds often target the ATP-binding pocket of the kinase domain.
-
Potential Target: FGFR1, FGFR2, FGFR3, and their resistance mutants.
-
Mechanism of Action: Competitive inhibition of ATP binding to the FGFR kinase domain, leading to the suppression of downstream signaling pathways such as the MAPK/ERK and PI3K/AKT pathways, thereby inhibiting cell proliferation, angiogenesis, and survival.
Small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint are a promising area of cancer immunotherapy. Pyrazolone derivatives have been shown to bind to PD-L1, disrupting its interaction with PD-1 and restoring T-cell-mediated antitumor immunity.[1][2][3]
-
Potential Target: Programmed Death-Ligand 1 (PD-L1).
-
Mechanism of Action: Allosteric inhibition of the PD-1/PD-L1 interaction, potentially by inducing dimerization of PD-L1, which blocks the downstream signaling that leads to T-cell exhaustion.[2][3]
Inflammatory and Autoimmune Diseases
IRAK4 is a critical kinase in the toll-like receptor (TLR) and IL-1 receptor signaling pathways, which are central to the innate immune response.[4] Pyrazole-based compounds have been identified as potent and selective IRAK4 inhibitors.[4][5]
-
Potential Target: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
-
Mechanism of Action: Inhibition of IRAK4 kinase activity prevents the phosphorylation of downstream substrates, leading to the suppression of pro-inflammatory cytokine production (e.g., IL-6, TNF-α) and mitigating inflammatory responses.
Quantitative Data for Analogous Compounds
The following tables summarize key quantitative data for structurally related compounds, providing a benchmark for the potential efficacy of this compound.
Table 1: In Vitro Inhibitory Activity of Aminopyrazole Analogs against FGFR Kinases
| Compound Class | Target | IC50 (nM) | Reference Cell Lines |
| 5-amino-1H-pyrazole-4-carboxamides | FGFR1 | 46 | N/A |
| " | FGFR2 | 41 | N/A |
| " | FGFR3 | 99 | N/A |
| " | FGFR2 V564F Mutant | 62 | N/A |
| " | NCI-H520 (Lung Cancer) | 19 | N/A |
| " | SNU-16 (Gastric Cancer) | 59 | N/A |
| " | KATO III (Gastric Cancer) | 73 | N/A |
Data extracted from a study on pan-FGFR covalent inhibitors.[6]
Table 2: In Vitro Inhibitory Activity of Pyrazole Analogs against PD-L1
| Compound Class | Target | IC50 (nM) | Assay Type |
| 4-arylindoline-pyrazole | PD-1/PD-L1 Interaction | 5.5 | Biochemical Assay |
Data from a study on small-molecule inhibitors of the PD-1/PD-L1 interaction.[7]
Table 3: In Vitro Inhibitory Activity of Pyrazole Analogs against IRAK4
| Compound Class | Target | IC50 (µM) |
| Amidopyrazoles | IRAK4 | < 0.01 |
Data from a study on potent and selective amidopyrazole inhibitors of IRAK4.[8]
Experimental Protocols for Key Assays
Detailed methodologies are crucial for the evaluation of novel compounds. Below are representative protocols for assays used to characterize the activity of analogous pyrazole derivatives.
FGFR Kinase Inhibition Assay
-
Principle: A biochemical assay to measure the inhibition of FGFR kinase activity, often using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.
-
Procedure:
-
Recombinant human FGFR kinase domain is incubated with the test compound at varying concentrations in a kinase reaction buffer.
-
A biotinylated substrate peptide and ATP are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a specified time at room temperature and then stopped by the addition of EDTA.
-
A europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) are added.
-
After incubation, the TR-FRET signal is measured. A decrease in the signal indicates inhibition of the kinase.
-
IC50 values are calculated from the dose-response curves.
-
PD-1/PD-L1 Interaction Assay (HTRF)
-
Principle: A homogeneous time-resolved fluorescence (HTRF) assay to quantify the disruption of the PD-1/PD-L1 protein-protein interaction.
-
Procedure:
-
His-tagged human PD-L1 and Fc-fused human PD-1 are incubated with the test compound in an assay buffer.
-
Anti-His-d2 antibody and anti-Fc-cryptate antibody are added.
-
The mixture is incubated to allow for protein-protein interaction and antibody binding.
-
The HTRF signal is read at 665 nm and 620 nm. A decrease in the 665/620 nm ratio indicates inhibition of the PD-1/PD-L1 interaction.
-
IC50 values are determined from the resulting dose-response curves.
-
IRAK4 Kinase Inhibition Assay
-
Principle: Measurement of IRAK4 kinase activity through the quantification of ADP produced during the phosphotransferase reaction using a commercially available kit (e.g., ADP-Glo™).
-
Procedure:
-
Recombinant IRAK4 is incubated with the test compound.
-
A suitable substrate and ATP are added to start the kinase reaction.
-
The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The kinase detection reagent is added to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
Luminescence is measured, which is proportional to the ADP generated and thus the kinase activity.
-
IC50 values are calculated based on the inhibition of the luminescent signal.
-
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the potential therapeutic targets of this compound.
Caption: Predicted inhibition of the FGFR signaling pathway.
References
- 1. Pyrazolones as inhibitors of immune checkpoint blocking the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
The Strategic Role of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine in Medicinal Chemistry: A Gateway to Bioactive Pyrazolo[1,5-a]pyrimidines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine is a key heterocyclic building block in medicinal chemistry, primarily utilized as a precursor for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold. While the direct biological activity of this compound is not extensively documented, its significance lies in providing a strategic entry point to a class of compounds with profound pharmacological relevance. Pyrazolo[1,5-a]pyrimidines, accessible from 5-aminopyrazole derivatives, are recognized as "privileged structures" in drug discovery, demonstrating a broad spectrum of biological activities. Notably, they have emerged as potent inhibitors of various protein kinases, including Cyclin-Dependent Kinases (CDKs) and Pim kinases, which are critical targets in oncology. This technical guide elucidates the role of this compound as a synthetic intermediate, details the synthesis of resulting pyrazolo[1,5-a]pyrimidines, summarizes their biological activities with a focus on kinase inhibition, and provides insight into their mechanisms of action.
Core Compound Specifications
Basic chemical information for the title compound is summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 3524-31-0 | |
| Molecular Formula | C₉H₁₀N₄ | |
| Molecular Weight | 174.20 g/mol | |
| Appearance | Solid | |
| SMILES | NC1=CC=NN1CC2=CC=NC=C2 | |
| InChI | 1S/C9H10N4/c10-9-3-6-12-13(9)7-8-1-4-11-5-2-8/h1-6H,7,10H2 |
Synthetic Pathways to Pyrazolo[1,5-a]pyrimidines
The primary utility of this compound is in the construction of the pyrazolo[1,5-a]pyrimidine ring system. This is typically achieved through condensation reactions with β-dicarbonyl compounds or their synthetic equivalents.
Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.
Experimental Protocol: Synthesis of a Representative Pyrazolo[1,5-a]pyrimidine
The following is a general protocol for the synthesis of a 2,5-dimethyl-7-(pyridin-4-ylmethylamino)pyrazolo[1,5-a]pyrimidine derivative, a representative structure derived from the title compound.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate solution (saturated)
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Hexane
Procedure:
-
A mixture of this compound (1 equivalent) and acetylacetone (1.1 equivalents) in glacial acetic acid is refluxed for 6-8 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure (in vacuo).
-
The residue is partitioned between dichloromethane and a saturated sodium bicarbonate solution.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.
-
The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield the desired 2,5-dimethyl-7-substituted-pyrazolo[1,5-a]pyrimidine.
Biological Activity of Derived Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines derived from 5-aminopyrazoles are potent inhibitors of several protein kinases implicated in cancer and other diseases. The pyridinylmethyl moiety can be crucial for establishing key interactions within the ATP-binding pocket of these kinases.
Quantitative Data: Kinase Inhibitory Activity
The following table summarizes the inhibitory activities of representative pyrazolo[1,5-a]pyrimidine compounds against key kinase targets. It is important to note that these are examples from the broader class of pyrazolo[1,5-a]pyrimidines and specific data for derivatives of this compound would require dedicated synthesis and screening.
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Pyrazolo[1,5-a]pyrimidine (BS-194) | CDK2 | 3 | [1] |
| Pyrazolo[1,5-a]pyrimidine (BS-194) | CDK1 | 30 | [1] |
| Pyrazolo[1,5-a]pyrimidine (BS-194) | CDK9 | 90 | [1] |
| Pyrazolo[1,5-a]pyrimidine (Compound 18b) | CDK9 | 100 | [2] |
| Pyrazolo[1,5-a]pyrimidine (Compound 11b) | Pim-1 | <10 | |
| Pyrazolo[1,5-a]pyrimidine (SGI-1776) | Pim-1 | 7 |
Mechanism of Action: Kinase Inhibition
Pyrazolo[1,5-a]pyrimidines often function as ATP-competitive inhibitors of protein kinases. The fused heterocyclic core mimics the purine ring of ATP, allowing it to bind to the ATP-binding site of the kinase. Substituents on the pyrazolo[1,5-a]pyrimidine scaffold, such as the pyridin-4-ylmethyl group, can form additional interactions, including hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the kinase active site, thereby conferring potency and selectivity.
Representative Signaling Pathway: CDK9 Inhibition
CDK9 is a key regulator of transcriptional elongation. Its inhibition by pyrazolo[1,5-a]pyrimidines leads to the downregulation of anti-apoptotic proteins, such as Mcl-1, and subsequent induction of apoptosis in cancer cells.
Caption: Simplified CDK9 signaling pathway and its inhibition.
Conclusion
This compound serves as a valuable and versatile intermediate in medicinal chemistry. Its primary importance lies in its role as a precursor to the pyrazolo[1,5-a]pyrimidine scaffold, which is a cornerstone for the development of potent and selective kinase inhibitors. The synthesis of pyrazolo[1,5-a]pyrimidines from this aminopyrazole allows for the introduction of a pyridinylmethyl group, which can be strategically utilized to enhance binding affinity and modulate the pharmacokinetic properties of the resulting drug candidates. Further exploration of derivatives from this compound holds significant promise for the discovery of novel therapeutics, particularly in the field of oncology.
References
- 1. Design of 2,5-dimethyl-3-(6-dimethyl-4-methylpyridin-3-yl)-7-dipropylaminopyrazolo[1,5-a]pyrimidine (NBI 30775/R121919) and structure--activity relationships of a series of potent and orally active corticotropin-releasing factor receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Aminopyrazole Derivatives: A Technical Guide to Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The aminopyrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of potent and selective kinase inhibitors. This technical guide provides an in-depth overview of aminopyrazole derivatives, focusing on their role as kinase inhibitors, their structure-activity relationships (SAR), the signaling pathways they modulate, and the experimental protocols used for their evaluation.
Introduction to Aminopyrazole-Based Kinase Inhibitors
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1] The aminopyrazole core serves as a versatile template for the design of inhibitors that can target the ATP-binding site of various kinases. The core structure typically forms key hydrogen bond interactions with the hinge region of the kinase, a critical feature for potent inhibition.[2] Modifications at different positions of the pyrazole ring and the amino group allow for the fine-tuning of potency and selectivity against specific kinase targets.
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of aminopyrazole derivatives has been evaluated against a range of kinases. The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative compounds against key kinase families.
Table 1: Inhibitory Activity of Aminopyrazole Derivatives against Cyclin-Dependent Kinases (CDKs)
| Compound | Target Kinase | IC50 (nM) | Cell-Based Assay (Cell Line) | Cellular Potency (µM) |
| AT7519 | CDK1, CDK2, CDK4, CDK6, CDK9 | 10-210 | - | - |
| Compound 22 | CDK2, CDK5 | 24, 23 | - | - |
| Analog 24 | CDK2, CDK5 | low-nM | Pancreatic Cancer Cell Lines | Sub-µM |
Table 2: Inhibitory Activity of Aminopyrazole Derivatives against c-Jun N-terminal Kinase (JNK) and p38
| Compound | Target Kinase | IC50 (nM) | Selectivity (JNK3 vs p38) | Cell-Based Assay (Cell Line) | Cellular Potency (µM) |
| SR-3576 | JNK3 | 7 | >2800-fold | INS-1 | ~1 |
| SR-3737 (Indazole) | JNK3 | 12 | ~0.25-fold | - | - |
| SR-3737 (Indazole) | p38 | 3 | - | - | - |
Table 3: Inhibitory Activity of 4-Amino-(1H)-pyrazole Derivatives against Janus Kinases (JAKs)
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| Compound 3f | 3.4 | 2.2 | 3.5 | PC-3, HEL, K562, MCF-7, MOLT4 | Low micromolar |
| Compound 11b | - | - | - | HEL, K562 | 0.35, 0.37 |
| Ruxolitinib | - | - | - | HEL, K562 | - |
Key Signaling Pathways Targeted by Aminopyrazole Derivatives
Aminopyrazole inhibitors have been developed to modulate several critical signaling pathways implicated in disease. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a key role in immunity, cell proliferation, and differentiation.[3][4] Dysregulation of this pathway is associated with various cancers and inflammatory diseases.[5] Aminopyrazole derivatives have shown potent inhibition of JAK family members, thereby blocking the downstream activation of STAT proteins and mitigating the pathological effects of aberrant signaling.[5]
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a central signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and survival. Constitutive activation of this pathway is a common feature in many cancers. Specific aminopyrazole derivatives have been designed to target kinases within this pathway, such as JNK and p38, offering therapeutic potential for various malignancies and inflammatory conditions.
Experimental Protocols
The evaluation of aminopyrazole derivatives as kinase inhibitors involves a series of in vitro and cell-based assays. The following sections provide detailed methodologies for key experiments.
General Workflow for Kinase Inhibitor Evaluation
The discovery and development of kinase inhibitors follow a structured workflow, from initial screening to preclinical testing. This process is designed to identify potent, selective, and safe drug candidates.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the IC50 value of a compound against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compound (aminopyrazole derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO.
-
Kinase Reaction:
-
Add 5 µL of the 4X test compound dilution to the wells. Include "no inhibitor" (DMSO) and "no enzyme" controls.
-
Add 10 µL of the 2X kinase solution.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of the 4X substrate/ATP mixture.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cells of interest
-
Culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the aminopyrazole derivative for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[2]
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a biophysical method used to verify target engagement of a drug in a cellular environment based on ligand-induced thermal stabilization of the target protein.[7]
Materials:
-
Cells expressing the target kinase
-
Test compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies specific to the target protein
Procedure:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control for a specific time.
-
Heating: Heat the cell suspensions at various temperatures for a set time (e.g., 3 minutes) to induce protein denaturation and precipitation, followed by rapid cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Protein Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Detection: Analyze the amount of soluble target protein in each sample by Western blotting or other quantitative protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[8]
KINOMEscan® Assay
KINOMEscan® is a competition binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR).[9]
General Procedure:
-
Kinases tagged with DNA are incubated with an immobilized ligand and the test compound.
-
Compounds that bind to the kinase active site prevent the kinase from binding to the immobilized ligand.
-
The amount of kinase captured on the solid support is measured by detecting the associated DNA tag via qPCR.
-
The results are reported as the percentage of kinase bound to the immobilized ligand relative to a DMSO control, which can be used to determine the dissociation constant (Kd).[9]
NanoBRET™ Target Engagement Assay
NanoBRET™ is a live-cell assay that measures compound binding to a specific kinase target using Bioluminescence Resonance Energy Transfer (BRET).[10]
Principle: The assay utilizes a NanoLuc® luciferase-tagged kinase and a cell-permeable fluorescent tracer that binds to the kinase. When a test compound is added, it competes with the tracer for binding to the kinase, resulting in a decrease in the BRET signal.[11]
General Procedure:
-
Cells are transiently transfected with a plasmid encoding the NanoLuc®-kinase fusion protein.
-
The transfected cells are seeded into assay plates.
-
A fluorescent tracer and the test compound at various concentrations are added to the cells.
-
After an incubation period, the NanoLuc® substrate is added, and the BRET signal is measured on a luminometer.
-
The IC50 value, representing the concentration of the compound that displaces 50% of the tracer, is determined.[10]
Conclusion
Aminopyrazole derivatives represent a highly promising class of kinase inhibitors with demonstrated efficacy against a variety of important therapeutic targets. Their synthetic tractability and the potential for modification allow for the development of compounds with high potency and selectivity. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals working in this exciting field. Continued exploration of the aminopyrazole scaffold is expected to yield novel and effective therapies for a range of human diseases.
References
- 1. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atcc.org [atcc.org]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. chayon.co.kr [chayon.co.kr]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
Pyrazole Compounds in Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged structure in medicinal chemistry. Its unique physicochemical properties and synthetic tractability have led to the development of a wide array of therapeutic agents across various disease areas. This technical guide provides a comprehensive overview of the role of pyrazole compounds in modern drug discovery, with a focus on their synthesis, biological activities, and clinical applications.
Introduction to Pyrazole Compounds
The pyrazole nucleus is a versatile pharmacophore that can be readily functionalized to modulate its biological activity, selectivity, and pharmacokinetic properties. The presence of two nitrogen atoms allows for hydrogen bonding interactions, while the aromatic ring can engage in π-π stacking with biological targets. This combination of features has made pyrazole a cornerstone in the design of enzyme inhibitors, receptor antagonists, and other bioactive molecules.
A significant number of pyrazole-containing drugs have received FDA approval, highlighting the clinical success of this scaffold. These drugs target a diverse range of clinical conditions, including inflammatory diseases, cancer, viral infections, and neurological disorders.[1][2][3]
Synthetic Strategies for Pyrazole Scaffolds
The construction of the pyrazole ring is a well-established area of organic synthesis, with several classical and modern methods available to medicinal chemists.
Knorr Pyrazole Synthesis
One of the most fundamental methods for pyrazole synthesis is the Knorr cyclocondensation reaction, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. This method is highly versatile and allows for the introduction of various substituents on the pyrazole core.
Experimental Protocol: Synthesis of Celecoxib
This protocol outlines a representative synthesis of the selective COX-2 inhibitor, Celecoxib.
Materials:
-
4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione
-
4-sulfamoylphenylhydrazine hydrochloride
-
Ethanol
-
Hydrochloric acid
-
Sodium bicarbonate
-
Ethyl acetate
-
Heptane
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol is prepared in a reaction vessel equipped with a reflux condenser and a stirrer.
-
4-sulfamoylphenylhydrazine hydrochloride is added to the solution.
-
A catalytic amount of hydrochloric acid is added, and the mixture is heated to reflux for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by recrystallization from an ethyl acetate/heptane solvent system to yield pure Celecoxib.[1]
Characterization:
The structure and purity of the final product are confirmed using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.[1]
Other Synthetic Methodologies
Besides the Knorr synthesis, other methods such as 1,3-dipolar cycloadditions of diazo compounds with alkynes or alkenes, and multicomponent reactions have been developed to access diverse pyrazole derivatives. Continuous flow synthesis has also emerged as a safe and efficient method for the production of pyrazole-based active pharmaceutical ingredients (APIs) like Celecoxib.[4]
Biological Activities and Therapeutic Applications
Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, with significant contributions in the fields of oncology and inflammation.
Anticancer Activity
The anticancer potential of pyrazole compounds stems from their ability to inhibit various kinases involved in cancer cell proliferation and survival, as well as other key cellular processes.
Many pyrazole-containing drugs are potent kinase inhibitors. For instance, Ruxolitinib is a JAK1/JAK2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.[5][6] Crizotinib is an ALK and ROS1 tyrosine kinase inhibitor for the treatment of non-small cell lung cancer.[7] The pyrazole moiety often plays a crucial role in binding to the ATP-binding pocket of these kinases.
Caption: Inhibition of the JAK-STAT signaling pathway by pyrazole-based inhibitors.
Caption: Pyrazole inhibitors targeting the MAPK/ERK signaling pathway.
Pyrazole derivatives have also been shown to induce apoptosis, inhibit tubulin polymerization, and act as DNA binding agents.[7]
| Compound | Target/Cell Line | IC50/GI50 (µM) | Reference |
| Ruxolitinib | JAK1 | 0.0034 | [8] |
| JAK2 | 0.0022 | [8] | |
| JAK3 | 0.0035 | [8] | |
| Compound 29 | MCF7 | 17.12 | [7] |
| HepG2 | 10.05 | [7] | |
| A549 | 29.95 | [7] | |
| Caco2 | 25.24 | [7] | |
| Compound 57 | HepG2 | 3.11 | [7] |
| MCF7 | 4.91 | [7] | |
| HeLa | 4.24 | [7] | |
| Compound 5b | K562 | 0.021 | [9] |
| A549 | 0.69 | [9] |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole compounds are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.
Celecoxib is a well-known selective COX-2 inhibitor that reduces the production of pro-inflammatory prostaglandins.[1][10] The trifluoromethyl group and the sulfonamide moiety of Celecoxib are crucial for its selective binding to the COX-2 active site.
Caption: Selective inhibition of the COX-2 enzyme by pyrazole compounds.
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | COX-2 | - | 78.06 | [10] |
| Compound 5u | COX-2 | 1.79 | 72.73 | [10] |
| Compound 5s | COX-2 | 2.51 | 65.75 | [10] |
| Compound 5f | COX-2 | 1.50 | - | [11] |
| Compound 6f | COX-2 | 1.15 | - | [11] |
Biological Evaluation Protocols
The biological activity of pyrazole compounds is assessed using a variety of in vitro and in vivo assays.
In Vitro Assays
This assay measures the metabolic activity of cells as an indicator of cell viability.
Experimental Protocol: MTT Assay
-
Plate cells in a 96-well plate and incubate to allow for attachment.
-
Treat the cells with various concentrations of the pyrazole compound for a specified period.
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
This assay determines the inhibitory potency of compounds against COX-1 and COX-2 enzymes.
Experimental Protocol: In Vitro COX Inhibition Assay
-
Prepare a reaction mixture containing the COX enzyme (COX-1 or COX-2), heme, and a reaction buffer.
-
Add the test pyrazole compound at various concentrations to the reaction mixture and incubate.
-
Initiate the reaction by adding arachidonic acid.
-
After a specific incubation time, stop the reaction.
-
Measure the production of prostaglandins (e.g., PGE2) using a suitable method, such as ELISA or a colorimetric assay monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[12]
-
Calculate the IC50 value for each compound against both COX isoforms.
In Vivo Assays
This is a classic model for evaluating the acute anti-inflammatory activity of compounds.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Administer the test pyrazole compound to rats at a specific dose.
-
After a predetermined time, induce inflammation by injecting a solution of carrageenan into the sub-plantar region of the rat's hind paw.
-
Measure the paw volume at regular intervals using a plethysmometer.
-
Calculate the percentage of edema inhibition compared to a vehicle-treated control group.[13][14]
Caption: A typical workflow for the screening of pyrazole-based anti-inflammatory drugs.
Clinical Landscape of Pyrazole-Containing Drugs
The clinical success of pyrazole-based drugs is a testament to the versatility and therapeutic potential of this scaffold.
Approved Pyrazole Drugs
A significant number of drugs containing the pyrazole moiety have been approved by the FDA and other regulatory agencies.
| Drug Name | Target | Therapeutic Area |
| Celecoxib | COX-2 | Anti-inflammatory |
| Ruxolitinib | JAK1/JAK2 | Myelofibrosis, Polycythemia Vera |
| Crizotinib | ALK, ROS1 | Non-Small Cell Lung Cancer |
| Sildenafil | PDE5 | Erectile Dysfunction |
| Apixaban | Factor Xa | Anticoagulant |
| Axitinib | VEGFR | Renal Cell Carcinoma |
| Pazopanib | VEGFR, PDGFR, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma |
| Lonazolac | COX | Anti-inflammatory |
| Difenamizole | - | Analgesic |
| Fezolamine | - | Antidepressant |
Pyrazole Compounds in Clinical Trials
The pipeline of pyrazole-based drugs continues to expand, with numerous compounds currently in various phases of clinical development for a wide range of indications, including various cancers and inflammatory disorders. Pyrazoloacridine (NSC 366140), for example, is a pyrazoline-fused acridine analog that has been investigated in Phase II clinical trials as an anticancer agent.[15]
Conclusion and Future Perspectives
Pyrazole and its derivatives have firmly established their importance in drug discovery, providing a rich source of clinically effective therapeutic agents. The synthetic accessibility and the ability to fine-tune the physicochemical and pharmacological properties of the pyrazole scaffold ensure its continued relevance in the development of novel drugs. Future research will likely focus on the development of pyrazole-based compounds with novel mechanisms of action, improved selectivity profiles, and the potential to address unmet medical needs. The application of new synthetic methodologies and computational drug design will further accelerate the discovery of the next generation of pyrazole-containing medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis process of ruxolitinib - Patent US-2019023712-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. inotiv.com [inotiv.com]
- 15. dovepress.com [dovepress.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is approached via a robust two-step process. The initial step involves the synthesis of the key intermediate, (pyridin-4-ylmethyl)hydrazine, through the reaction of 4-(chloromethyl)pyridine with hydrazine hydrate. The subsequent step details the cyclocondensation of this substituted hydrazine with acrylonitrile to yield the target 5-aminopyrazole derivative. This protocol includes comprehensive experimental procedures, tables of reactants and expected yields, and a visual workflow diagram to ensure clarity and reproducibility in a laboratory setting.
Introduction
5-Aminopyrazole scaffolds are prevalent motifs in a wide array of biologically active compounds, exhibiting properties ranging from kinase inhibition to antimicrobial and anti-inflammatory activities. The N-1 functionalization of the pyrazole ring with a pyridylmethyl group introduces a key pharmacophoric element, enhancing the potential for molecular interactions with biological targets. The following protocol outlines a reliable and accessible method for the preparation of this compound, designed for researchers in organic synthesis and drug development.
Overall Reaction Scheme
Data Presentation
Table 1: Reactants and Stoichiometry for the Synthesis of (Pyridin-4-ylmethyl)hydrazine (Step 1)
| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Molar Equivalents | Amount |
| 4-(Chloromethyl)pyridine hydrochloride | C₆H₇Cl₂N | 164.04 | 1.0 | User-defined |
| Hydrazine hydrate (~64% hydrazine) | H₆N₂O | 50.06 | 10.0 | Calculated |
| Ethanol (95%) | C₂H₆O | 46.07 | Solvent | Sufficient volume |
| Diethyl ether | C₄H₁₀O | 74.12 | Extraction | Sufficient volume |
| Sodium hydroxide (pellets) | NaOH | 40.00 | For basification | As needed |
Table 2: Reactants and Stoichiometry for the Synthesis of this compound (Step 2)
| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Molar Equivalents | Amount |
| (Pyridin-4-ylmethyl)hydrazine | C₆H₉N₃ | 123.16 | 1.0 | From Step 1 |
| Acrylonitrile | C₃H₃N | 53.06 | 1.0 | Calculated |
| Sodium methoxide | CH₃ONa | 54.02 | Catalyst | Catalytic amount |
| Methanol | CH₄O | 32.04 | Solvent | Sufficient volume |
| Isopropyl alcohol | C₃H₈O | 60.10 | For workup | Sufficient volume |
Table 3: Expected Product Yield and Properties
| Product | Molecular Formula | Molar Mass ( g/mol ) | Theoretical Yield | Expected Purity | Physical Appearance |
| This compound | C₉H₁₀N₄ | 174.20 | 60-75% (overall) | >95% | Off-white to pale yellow solid |
Experimental Protocols
Step 1: Synthesis of (Pyridin-4-ylmethyl)hydrazine
This procedure is adapted from established methods for the synthesis of substituted hydrazines from alkyl halides. A large excess of hydrazine hydrate is utilized to minimize the formation of the dialkylated byproduct.
Materials:
-
4-(Chloromethyl)pyridine hydrochloride
-
Hydrazine hydrate (~64% hydrazine, ~10 equivalents)
-
Ethanol (95%)
-
Diethyl ether
-
Sodium hydroxide (pellets)
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydrazine hydrate (10 eq.).
-
Slowly add 4-(chloromethyl)pyridine hydrochloride (1.0 eq.) to the stirred hydrazine hydrate at room temperature. The addition may be exothermic.
-
After the initial reaction subsides, heat the mixture to reflux (approximately 100-110 °C) and maintain for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove excess hydrazine hydrate and water.
-
To the resulting residue, add a minimal amount of water and basify by the portion-wise addition of solid sodium hydroxide until the aqueous layer is strongly alkaline (pH > 12). Ensure the mixture is cooled in an ice bath during this process.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (pyridin-4-ylmethyl)hydrazine as an oil, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
This protocol is an adaptation of the well-established Organic Syntheses procedure for the preparation of 3(5)-aminopyrazole.
Materials:
-
(Pyridin-4-ylmethyl)hydrazine (from Step 1)
-
Acrylonitrile (1.0 eq.)
-
Sodium methoxide (catalytic amount, e.g., 0.05 eq.)
-
Methanol
-
Isopropyl alcohol
-
Round-bottom flask
-
Stirring plate
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve (pyridin-4-ylmethyl)hydrazine (1.0 eq.) in methanol.
-
Slowly add acrylonitrile (1.0 eq.) to the stirred solution. The temperature should be maintained between 30-35 °C, using a water bath for cooling if necessary.
-
After the addition is complete, stir the mixture for an additional hour at room temperature to ensure the formation of the β-cyanoethylhydrazine intermediate.
-
Add a catalytic amount of sodium methoxide to the solution.
-
Heat the mixture to reflux for 4-6 hours. The cyclization reaction will occur, leading to the formation of the aminopyrazole.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the methanol by distillation.
-
The crude product, a viscous oil, is then purified. Distillation under high vacuum is a suitable method. Alternatively, the product can be crystallized from a suitable solvent like isopropyl alcohol or an ethanol/ether mixture.
-
Collect the solid product by filtration, wash with a small amount of cold isopropyl alcohol, and dry under vacuum to obtain this compound.
Visualizations
Experimental Workflow Diagram
Application Notes and Protocols for the Purification of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine. The methodologies described herein are based on common and effective techniques for the purification of heterocyclic compounds with similar functionalities, including column chromatography, recrystallization, and preparative high-performance liquid chromatography (HPLC).
Overview of Purification Strategies
The purification of this compound, a compound possessing both a basic pyridine ring and a nucleophilic pyrazole-5-amine moiety, requires careful selection of the appropriate technique to achieve high purity. The choice of method will depend on the nature and quantity of impurities, the scale of the purification, and the desired final purity. The most common and effective methods for purifying substituted pyrazoles are column chromatography on silica gel and recrystallization.[1] For challenging separations or high-purity requirements, preparative HPLC is a powerful alternative.
A general workflow for the purification of this compound can be visualized as follows:
Caption: General purification workflow for this compound.
Column Chromatography
Column chromatography is a highly effective method for separating the target compound from reaction byproducts and impurities with different polarities.[1] Due to the basic nature of the pyridine and amine groups, which can interact strongly with acidic silica gel, the use of deactivated silica gel or neutral alumina is recommended.
Quantitative Data for Column Chromatography
| Parameter | Recommended Conditions | Rationale |
| Stationary Phase | Silica gel (100-200 mesh) treated with triethylamine (1% v/v in eluent) or neutral alumina. | Deactivation of acidic silica gel with a base like triethylamine minimizes tailing and irreversible adsorption of the basic compound.[1] Neutral alumina is an alternative for basic compounds.[1] |
| Mobile Phase (Eluent) | Gradient of ethyl acetate in hexane or dichloromethane in methanol. | A gradient elution, starting with a less polar solvent system and gradually increasing polarity, allows for the separation of compounds with a wide range of polarities.[2] |
| Typical Gradient | 0% to 50% Ethyl Acetate in Hexane or 0% to 10% Methanol in Dichloromethane. | The optimal gradient should be determined by thin-layer chromatography (TLC) analysis first. |
| Loading Ratio | 1:20 to 1:50 (crude material to silica gel by weight). | This ratio generally provides good separation.[1] |
| Target Rf Value | Approximately 0.3-0.4 on TLC for the desired product. | An Rf in this range typically ensures good separation on the column.[1] |
Experimental Protocol for Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various ratios of ethyl acetate and hexane (e.g., 20:80, 50:50) or methanol and dichloromethane (e.g., 2:98, 5:95) to find a solvent system that provides good separation and an Rf value of ~0.3-0.4 for the product.[1]
-
-
Column Packing:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.[1]
-
Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the starting solvent system.
-
Gradually increase the polarity of the eluent according to the predetermined gradient.
-
Collect fractions in an organized manner.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Further dry the product under high vacuum to remove any residual solvent.[1]
-
Recrystallization
Recrystallization is an excellent technique for the final purification of a solid compound, especially for removing small amounts of impurities with different solubility profiles.[1]
Quantitative Data for Recrystallization
| Parameter | Recommended Solvents/Systems | Rationale |
| Single Solvents | Ethanol, Methanol, Ethyl Acetate, Toluene.[1][3] | The ideal solvent dissolves the compound when hot but sparingly when cold.[3] |
| Mixed Solvent Systems | Ethanol/Water, Acetone/Water, Toluene/Hexane.[3] | A mixed system can be tailored to achieve the desired solubility profile. |
| Decolorization | Activated charcoal treatment. | Can be used to remove colored impurities.[1][3] |
Experimental Protocol for Recrystallization
-
Solvent Selection:
-
In separate test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.[3]
-
Select a solvent or solvent system in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the hot solvent required to completely dissolve the solid.[3]
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[3]
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
For maximum recovery, the flask can be placed in an ice bath once it has reached room temperature.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Dry the crystals on the filter paper by drawing air through them, followed by drying in a vacuum oven.[3]
-
Preparative HPLC
For instances where impurities are structurally very similar to the product or when very high purity is required, preparative reverse-phase HPLC (RP-HPLC) is the method of choice.[4][5]
Caption: Workflow for preparative HPLC purification.
Quantitative Data for Preparative RP-HPLC
| Parameter | Recommended Conditions | Rationale |
| Stationary Phase | C18, 5 µm particle size. | C18 is a versatile stationary phase for the separation of a wide range of compounds.[5][6] |
| Mobile Phase A | Water + 0.1% Formic Acid or Trifluoroacetic Acid (TFA). | Acidic modifiers improve peak shape for basic compounds like pyridines.[6] |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid or TFA. | Common organic solvents for reverse-phase chromatography.[6][7] |
| Detection | UV at 254 nm and/or Mass Spectrometry (MS). | UV detection is standard; MS-triggered fraction collection is highly specific.[5][6] |
| Flow Rate | Dependent on column diameter (e.g., 15-20 mL/min for a 19 mm ID column).[5] | |
| Sample Preparation | Dissolve in a suitable solvent like methanol, ethanol, or a mixture with the mobile phase.[5] | Ensure the sample is fully dissolved and filtered before injection. |
Experimental Protocol for Preparative HPLC
-
Analytical Method Development:
-
Develop a separation method on an analytical scale C18 column using a fast gradient (e.g., 5-95% Acetonitrile in Water over 10 minutes) to identify the retention time of the target compound and its impurities.
-
Optimize the gradient to achieve good resolution between the product and key impurities.
-
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., methanol, DMSO, or the initial mobile phase).[5]
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Preparative Run:
-
Equilibrate the preparative C18 column with the starting mobile phase composition.
-
Inject the prepared sample onto the column.
-
Run the optimized gradient method.
-
-
Fraction Collection:
-
Post-Purification Analysis:
-
Analyze the collected fractions using analytical LC-MS to confirm their purity.
-
Combine the fractions that meet the desired purity level.
-
-
Product Isolation:
-
Remove the organic solvent (e.g., acetonitrile) from the pooled fractions using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified product as a solid, often as the formic acid or TFA salt.
-
Acid Addition Salt Crystallization
For basic pyrazoles that are difficult to crystallize directly, forming an acid addition salt can facilitate crystallization and purification.[8]
Experimental Protocol for Acid Addition Salt Crystallization
-
Dissolution:
-
Dissolve the crude pyrazole in an organic solvent such as acetone, ethanol, or isopropanol.[1]
-
-
Acid Addition:
-
Add at least an equimolar amount of an inorganic mineral acid (e.g., HCl in isopropanol) or an organic acid dropwise to the solution.[8]
-
-
Crystallization:
-
Stir the mixture and allow the acid addition salt to crystallize. Cooling may be necessary.
-
-
Isolation:
-
Separate the crystallized salt by filtration.[8]
-
Wash the crystals with a small amount of cold solvent.
-
-
Free-Basing (Optional):
-
If the free base is required, the purified salt can be dissolved in water and neutralized with a base (e.g., NaHCO₃ or NaOH) to precipitate the purified free base, which can then be extracted with an organic solvent.
-
This comprehensive guide provides a strong foundation for the successful purification of this compound. The specific conditions for each technique should be optimized based on the results of small-scale trials.
References
Application Notes and Protocols: Solubility of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine is a heterocyclic compound incorporating both a pyridine and a pyrazole moiety. Understanding its solubility in various solvents is a critical first step in many research and development applications, including chemical synthesis, formulation development, and in vitro biological screening. These application notes provide a qualitative overview of the expected solubility of this compound and a detailed protocol for its quantitative determination.
Qualitative Solubility Profile
The chemical structure of this compound, containing both a basic pyridine ring and a pyrazole ring with an amino group, suggests a degree of polarity. The pyridine component generally enhances solubility in polar solvents.[1][2] Pyridine itself is miscible with water and a broad range of organic solvents.[2][3] The pyrazole ring, while having limited water solubility on its own, is soluble in various organic solvents such as ethanol and methanol.[4] The presence of the amino group can also contribute to hydrogen bonding and potentially increase solubility in protic solvents.
Based on these structural features, it is anticipated that this compound will exhibit good solubility in polar organic solvents and potentially limited to moderate solubility in water. Its solubility in non-polar organic solvents may be lower.
Quantitative Solubility Data
The following table should be used to record the experimentally determined solubility of this compound in a range of common laboratory solvents at a specified temperature (e.g., 25 °C).
| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) |
| Water | Polar Protic | ||
| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | ||
| Methanol | Polar Protic | ||
| Ethanol | Polar Protic | ||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ||
| Acetone | Polar Aprotic | ||
| Acetonitrile | Polar Aprotic | ||
| Dichloromethane (DCM) | Non-polar | ||
| Toluene | Non-polar | ||
| Hexane | Non-polar |
Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[5] This protocol outlines the steps for determining the solubility of this compound.
4.1. Materials and Equipment
-
This compound (solid)
-
Selected solvents (high purity)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or vortex mixer
-
Thermostatically controlled environment (e.g., incubator or water bath)
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm pore size)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
4.2. Procedure
-
Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (in which it is freely soluble, e.g., DMSO or methanol) at a known concentration. From this stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution. These will be used to create a calibration curve.
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is necessary to ensure that a saturated solution is formed.
-
Equilibration: Securely cap the vials and place them in an orbital shaker within a temperature-controlled environment (e.g., 25 °C) for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The shaking speed should be sufficient to keep the solid suspended.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining solid particles.
-
Sample Dilution: Dilute the filtered saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the calibration curve.
-
Quantification: Analyze the diluted samples and the standard solutions using HPLC or UV-Vis spectrophotometry.
4.3. Data Analysis
-
Calibration Curve: Plot the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) of the standard solutions against their known concentrations to generate a calibration curve. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Concentration Calculation: Use the calibration curve to determine the concentration of this compound in the diluted saturated samples.
-
Solubility Calculation: Calculate the solubility in the original saturated solution by multiplying the determined concentration by the dilution factor. Express the solubility in mg/mL and mol/L.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the determination of solubility using the shake-flask method.
References
Application Notes and Protocols for 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling, storage, and use of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine (CAS Number: 3524-31-0), a key intermediate in pharmaceutical research and drug development. Adherence to these protocols is crucial for ensuring personnel safety and maintaining the integrity of the compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₄ | [1] |
| Molecular Weight | 174.20 g/mol | [1] |
| Appearance | Solid | |
| CAS Number | 3524-31-0 | [1] |
| Boiling Point | 411.8±30.0 °C (Predicted) | [2] |
| Density | 1.26±0.1 g/cm³ (Predicted) | [2] |
Safety and Handling
This compound is classified as acutely toxic if swallowed. Appropriate safety measures must be implemented to minimize exposure.
2.1. Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is essential. The following should be worn at all times when handling the compound:
-
Eye Protection: Chemical safety glasses or a face shield approved under government standards such as NIOSH (US) or EN 166 (EU) are required.[3]
-
Hand Protection: Handle with chemical-resistant gloves. Gloves must be inspected before use. Use a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands thoroughly after handling.[3]
-
Body Protection: A complete suit protecting against chemicals is necessary to prevent skin contact.[3] Immediately change contaminated clothing.
2.2. Engineering Controls
-
Work in a well-ventilated area.[3] Use of a chemical fume hood is recommended.
-
Provide appropriate exhaust ventilation at places where dust is formed.[3]
2.3. Hygiene Measures
-
Wash hands before breaks and at the end of the workday.[3]
-
Do not eat, drink, or smoke when using this product.[4]
Storage
Proper storage is critical to maintain the stability and purity of this compound.
| Parameter | Recommendation |
| Temperature | Room Temperature |
| Atmosphere | Store under an inert atmosphere. |
| Light | Protect from light; the compound is light-sensitive.[3] |
| Container | Keep in a suitable, tightly closed container.[3] |
| Ventilation | Keep in a well-ventilated place. |
First Aid Measures
In case of exposure, follow these first aid protocols:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[3]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3]
Accidental Release Measures
In the event of a spill, adhere to the following procedure:
-
Evacuate personnel to safe areas.[3]
-
Wear appropriate personal protective equipment (see Section 2.1).
-
Avoid dust formation.[3]
-
Do not let the product enter drains.[3]
-
Pick up and arrange disposal without creating dust. Sweep up and shovel.[3]
-
Keep in suitable, closed containers for disposal.[3]
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[3]
Experimental Protocols
While specific experimental protocols for this compound are not widely published, its structural motifs suggest its use as a versatile building block in organic synthesis, particularly in the construction of more complex heterocyclic systems for drug discovery. Pyrazole derivatives are known to be important scaffolds in medicinal chemistry.[5] The following is a generalized protocol for a typical cross-coupling reaction, a common application for such compounds.
General Protocol: Palladium-Catalyzed Suzuki Cross-Coupling
This protocol describes a representative procedure for the coupling of an aryl halide with a boronic acid, where a pyrazole derivative could be a key component of either reactant.
Materials:
-
This compound derivative (or a related pyrazole-containing reactant)
-
Aryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Anhydrous reaction vessel
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the pyrazole-containing reactant (1.0 eq), aryl boronic acid (1.2 eq), and base (2.0 eq).
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the palladium catalyst (0.05 eq) to the vessel.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired coupled product.
Visualizations
Diagram 1: Safe Handling and Storage Workflow
Caption: Workflow for safe handling and storage of the compound.
Diagram 2: Generalized Experimental Workflow
Caption: Generalized Suzuki cross-coupling experimental workflow.
References
Application Notes and Protocols for 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific in vitro assay data for 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine is not publicly available. The following application notes and protocols are based on the general biological activities of structurally related pyrazole-amine derivatives and are provided as a guide for the potential screening and characterization of this compound.
Introduction
This compound is a heterocyclic organic compound featuring a pyrazole ring linked to a pyridine moiety. The pyrazole nucleus is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including but not limited to, kinase inhibition, antimicrobial, and anticancer effects.[1][2] The presence of the 5-amino group and the pyridinylmethyl substituent suggests that this compound may interact with various biological targets, making it a candidate for screening in a variety of in vitro assays.[3][4]
These application notes provide a starting point for researchers interested in evaluating the in vitro pharmacological profile of this compound. The primary suggested applications are in the areas of oncology and immunology, focusing on kinase inhibition and cell viability.
Potential Applications and Screening Strategy
Given the prevalence of the pyrazole scaffold in kinase inhibitors, a primary application for this compound would be in cancer and inflammation research. A logical first step would be to screen this compound against a panel of protein kinases to identify potential targets. Subsequently, cell-based assays can be employed to determine its effect on cell viability, proliferation, and apoptosis in relevant cancer cell lines.
Quantitative Data Summary
As no specific quantitative data for this compound was found, the following table is a template that can be used to summarize experimental findings. Data for related 5-amino-1H-pyrazole derivatives often show activity in the nanomolar to micromolar range in various assays. For example, certain 5-amino-1H-pyrazole-4-carboxamide derivatives have demonstrated nanomolar IC50 values against FGFR kinases.[3]
| Assay Type | Target/Cell Line | Parameter | Value (e.g., IC50, EC50) | Reference |
| Biochemical Kinase Assay | e.g., FGFR1, CDK2 | IC50 | To be determined | Internal Data |
| Cell Viability Assay | e.g., NCI-H520, SNU-16 | IC50 | To be determined | Internal Data |
| Apoptosis Assay | e.g., KATO III | EC50 | To be determined | Internal Data |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol describes a general method to assess the inhibitory activity of this compound against a specific protein kinase using a fluorescence-based assay.
Principle: The assay measures the phosphorylation of a substrate peptide by a kinase. The extent of phosphorylation is detected by a specific antibody, often in a time-resolved fluorescence resonance energy transfer (TR-FRET) format. Inhibition of the kinase results in a decreased fluorescence signal.
Materials:
-
Recombinant human kinase
-
Biotinylated peptide substrate
-
ATP
-
Kinase reaction buffer
-
This compound (dissolved in DMSO)
-
Detection reagents (e.g., terbium-labeled anti-phospho-specific antibody, streptavidin-conjugated acceptor fluorophore)
-
384-well assay plates
-
Plate reader capable of TR-FRET detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute into the kinase reaction buffer.
-
Add the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add the kinase and biotinylated peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution containing EDTA.
-
Add the detection reagents (antibody and acceptor fluorophore).
-
Incubate the plate at room temperature for 60 minutes to allow for binding.
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell Viability (MTT) Assay
This protocol outlines a method to determine the effect of this compound on the viability of a cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[5][6]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the diluted compound or vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percent viability for each concentration relative to the vehicle-treated control and determine the IC50 value.
Signaling Pathway Context
Should initial screening reveal that this compound inhibits a particular kinase, for instance, a member of the MAPK/ERK pathway, subsequent experiments could focus on elucidating its mechanism of action within this cascade. The MAPK/ERK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival, and its dysregulation is implicated in many cancers.
These application notes and protocols provide a framework for the initial in vitro characterization of this compound. The results from these assays will help to elucidate its biological activity and guide further drug development efforts.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound DiscoveryCPR 3524-31-0 [sigmaaldrich.com]
- 6. aablocks.com [aablocks.com]
Application Notes and Protocols for Cell-based Assays Using 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives have demonstrated a wide range of biological activities, including roles as kinase inhibitors, anticancer agents, and antimicrobial compounds[1][2][3][4][5][6]. Notably, aminopyrazole derivatives have been investigated as inhibitors of various kinases, such as Cyclin-Dependent Kinases (CDKs) and Fibroblast Growth Factor Receptors (FGFRs), which are critical targets in oncology drug discovery[7][8].
These application notes provide a comprehensive guide for utilizing this compound in a variety of cell-based assays to elucidate its potential as a therapeutic agent. The protocols detailed below are designed to assess the compound's effects on cell viability, apoptosis, cell cycle progression, and its potential to inhibit specific kinase signaling pathways.
Hypothesized Signaling Pathway
Based on the activities of structurally related pyrazole compounds, it is hypothesized that this compound may act as an inhibitor of a protein kinase, such as a Cyclin-Dependent Kinase (CDK). Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy. The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by this compound.
Caption: Hypothesized signaling pathway for this compound.
Experimental Protocols and Data Presentation
The following sections provide detailed protocols for a series of cell-based assays to characterize the biological activity of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12]
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Create a series of dilutions in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: After 24 hours of cell attachment, carefully remove the medium and add 100 µL of medium containing various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the highest concentration used) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[9]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results as a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Untreated) | 1.25 ± 0.08 | 100 |
| 0 (Vehicle) | 1.23 ± 0.07 | 98.4 |
| 0.1 | 1.15 ± 0.06 | 92.0 |
| 1 | 0.98 ± 0.05 | 78.4 |
| 10 | 0.65 ± 0.04 | 52.0 |
| 50 | 0.32 ± 0.03 | 25.6 |
| 100 | 0.15 ± 0.02 | 12.0 |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[13][14][15][16]
Logical Relationship Diagram:
Caption: Cell population states in Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include untreated and vehicle controls.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.[14]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.[14]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Presentation:
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic | % Necrotic |
| Untreated | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| Vehicle | 94.8 ± 2.3 | 2.7 ± 0.6 | 2.0 ± 0.5 | 0.5 ± 0.2 |
| Compound (IC₅₀) | 60.5 ± 3.5 | 25.1 ± 1.8 | 12.3 ± 1.2 | 2.1 ± 0.4 |
| Compound (2x IC₅₀) | 35.7 ± 2.9 | 40.2 ± 2.5 | 20.5 ± 1.9 | 3.6 ± 0.6 |
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution (G0/G1, S, and G2/M) by flow cytometry.[17][18][19][20][21]
Workflow Diagram:
Caption: Workflow for cell cycle analysis using PI staining.
Protocol:
-
Cell Treatment: Seed cells and treat with this compound at relevant concentrations for 24 hours.
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.[19]
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with PBS.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.[18][19]
-
PI Staining: Add propidium iodide to a final concentration of 50 µg/mL and incubate for 15-30 minutes in the dark.[19]
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Data Presentation:
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Untreated | 55.3 ± 2.8 | 30.1 ± 1.9 | 14.6 ± 1.1 |
| Vehicle | 54.9 ± 3.1 | 30.5 ± 2.0 | 14.6 ± 1.3 |
| Compound (IC₅₀) | 70.2 ± 3.5 | 15.4 ± 1.5 | 14.4 ± 1.2 |
| Compound (2x IC₅₀) | 78.5 ± 4.1 | 8.9 ± 1.1 | 12.6 ± 1.0 |
Cell-Based Kinase Activity Assay
Cell-based kinase assays measure the activity of a specific kinase within a cellular environment, providing more physiologically relevant data than in vitro assays.[22][23][24][25][26] This can be achieved by measuring the phosphorylation of a known downstream substrate.
Workflow Diagram:
Caption: General workflow for a cell-based kinase assay.
Protocol (Conceptual - ELISA-based):
-
Cell Treatment: Plate cells and treat with a range of concentrations of this compound for a predetermined time.
-
Cell Lysis: Wash cells with cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
ELISA Assay: Use a sandwich ELISA kit specific for the phosphorylated form of the target kinase's substrate (e.g., Phospho-Rb).
-
Add equal amounts of protein lysate to wells coated with a capture antibody for the total substrate.
-
Incubate, wash, and then add a detection antibody specific for the phosphorylated form of the substrate.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add the substrate for the enzyme and measure the resulting signal (e.g., colorimetric or chemiluminescent).
-
-
Data Analysis: Normalize the phosphorylated substrate signal to the total protein concentration or a housekeeping protein. Calculate the percent inhibition of kinase activity relative to the vehicle control.
Data Presentation:
| Compound Conc. (µM) | Phospho-Substrate Signal | % Kinase Activity Inhibition |
| 0 (Vehicle) | 1.00 ± 0.09 | 0 |
| 0.1 | 0.85 ± 0.07 | 15.0 |
| 1 | 0.62 ± 0.05 | 38.0 |
| 10 | 0.28 ± 0.03 | 72.0 |
| 50 | 0.11 ± 0.02 | 89.0 |
Conclusion
The protocols and frameworks provided in these application notes offer a robust starting point for the in vitro cellular characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, cell cycle, and kinase activity, researchers can effectively determine its potential as a novel therapeutic candidate and elucidate its mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Apoptosis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. wp.uthscsa.edu [wp.uthscsa.edu]
- 20. assaygenie.com [assaygenie.com]
- 21. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 22. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 23. caymanchem.com [caymanchem.com]
- 24. reactionbiology.com [reactionbiology.com]
- 25. researchgate.net [researchgate.net]
- 26. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
Application Notes and Protocols: 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine as a Kinase Inhibitor
Disclaimer: The following application notes and protocols are provided as a representative example for a pyrazole-based kinase inhibitor. As of the date of this document, specific experimental data for the kinase inhibitory activity of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine is not publicly available. The data presented herein is hypothetical and intended to serve as a template for researchers. Experimental determination of the specific targets, potency, and cellular effects of this compound is required.
Introduction
This compound is a heterocyclic small molecule featuring a pyrazole and a pyridine moiety. The pyrazole scaffold is a common feature in many kinase inhibitors, known to interact with the ATP-binding pocket of various kinases.[1] Structurally related compounds have shown inhibitory activity against several kinase families, including Janus kinases (JAKs), cyclin-dependent kinases (CDKs), and receptor tyrosine kinases.[2][3][4] This document provides a framework for evaluating the potential of this compound as a kinase inhibitor, including hypothetical data and detailed experimental protocols.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Profile of this compound
This table summarizes the hypothetical half-maximal inhibitory concentrations (IC50) of the compound against a panel of selected kinases.
| Kinase Target | IC50 (nM) |
| JAK1 | 15 |
| JAK2 | 25 |
| JAK3 | 150 |
| TYK2 | 40 |
| CDK2 | 850 |
| FLT3 | >10,000 |
| Aurora A | 1,200 |
| Aurora B | 980 |
Table 2: Cellular Activity of this compound
This table presents the hypothetical potency of the compound in cell-based assays.
| Cell Line | Assay Type | Endpoint | IC50 (nM) |
| HEL (JAK2 V617F) | Cell Proliferation | Cell Viability | 75 |
| TF-1 (IL-6 stimulated) | STAT3 Phosphorylation | p-STAT3 (Tyr705) | 120 |
| A549 | Cell Proliferation | Cell Viability | >10,000 |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol describes a method to determine the in vitro potency of this compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., JAK1, JAK2)
-
Kinase substrate peptide
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a 10-point serial dilution (e.g., 1:3) in DMSO.
-
Kinase Reaction:
-
Add 1 µL of diluted compound or DMSO (control) to the wells of a 384-well plate.
-
Add 2 µL of the kinase solution (enzyme and substrate) in kinase assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of ATP solution.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cellular Phosphorylation Assay (Western Blot)
This protocol details a method to assess the inhibition of a specific signaling pathway in a cellular context.
Materials:
-
Cell line of interest (e.g., TF-1 cells)
-
Cell culture medium and supplements
-
Cytokine for stimulation (e.g., IL-6)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blot equipment
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere or recover.
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with the appropriate cytokine (e.g., IL-6) for 30 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer and scrape the cells.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein signal to the total protein and a loading control (e.g., GAPDH).
-
Cell Proliferation Assay
This protocol is for evaluating the effect of the compound on the growth of cancer cell lines.
Materials:
-
Cancer cell line (e.g., HEL cells)
-
Complete growth medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Clear-bottom, white-walled 96-well plates
-
Plate reader with luminescence detection
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and incubate overnight.
-
Compound Treatment: Add serially diluted this compound to the wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for 72 hours.
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the percentage of cell growth inhibition relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Visualizations
Caption: Workflow for the in vitro luminescent kinase inhibition assay.
Caption: Simplified diagram of the JAK-STAT signaling pathway and the point of inhibition.
Caption: Logical workflow for assessing the cellular effects of the kinase inhibitor.
References
Application Notes and Protocols: Screening 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine Against a Panel of Kinases
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive framework for the in vitro screening of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine, a novel small molecule with potential as a protein kinase inhibitor. The pyrazole scaffold is a well-established pharmacophore in numerous kinase inhibitors, suggesting that this compound may exhibit inhibitory activity against key kinases involved in cellular signaling pathways.[1][2][3] This document outlines detailed protocols for determining the inhibitory potency of the compound against a panel of commercially available kinases using a luminescence-based assay. Additionally, it provides a hypothetical target profile and data presentation templates to guide researchers in their drug discovery efforts.
Introduction
Protein kinases are a large family of enzymes that play critical roles in regulating a multitude of cellular processes, including cell growth, differentiation, and metabolism.[4][5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer and inflammatory disorders, making them attractive targets for therapeutic intervention.[5][6] Small molecule kinase inhibitors have emerged as a major class of targeted therapies.[6][7]
The compound this compound (Figure 1) features a pyrazole ring, a heterocyclic motif present in several approved kinase inhibitors.[1][2] This structural feature suggests its potential to interact with the ATP-binding pocket of various kinases.[5] This document provides a detailed protocol for an in vitro kinase inhibition assay to evaluate the compound's activity and selectivity against a panel of representative kinases.
Figure 1: Chemical Structure of this compound (A chemical structure image would be placed here in a full document) Molecular Formula: C₉H₁₀N₄[8] Molecular Weight: 174.20 g/mol [8]
Hypothetical Kinase Target Profile
Based on the prevalence of the pyrazole scaffold in known kinase inhibitors, a primary screening panel should include kinases from families frequently targeted by such compounds. This includes, but is not limited to, Janus kinases (JAKs), Aurora kinases, and cyclin-dependent kinases (CDKs).[1][9] The following table outlines a hypothetical kinase panel for the initial screening of this compound.
Table 1: Hypothetical Kinase Panel for Primary Screening
| Kinase Family | Kinase Target | Rationale |
| Janus Kinases (JAKs) | JAK1, JAK2, JAK3, TYK2 | The JAK-STAT pathway is crucial in inflammatory responses, and pyrazole-containing compounds are known JAK inhibitors.[1] |
| Aurora Kinases | Aurora A, Aurora B | These are key regulators of mitosis and are targets for cancer therapy.[9] |
| Cyclin-Dependent Kinases (CDKs) | CDK2, CDK9 | CDKs are central to cell cycle control and transcription, making them important cancer targets. |
| Receptor Tyrosine Kinases (RTKs) | VEGFR2, EGFR | RTKs are involved in angiogenesis and cell proliferation, common targets in oncology. |
| Non-Receptor Tyrosine Kinases | Src, Abl | These kinases are implicated in various signaling pathways related to cell growth and survival. |
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is designed to measure the inhibitory activity of this compound by quantifying the amount of ADP produced during the kinase reaction using the ADP-Glo™ Kinase Assay (Promega).[10][11]
Materials:
-
This compound (≥95% purity)
-
DMSO (Anhydrous)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant Kinases (e.g., from SignalChem or Carna Biosciences)
-
Substrate Peptides (specific for each kinase)
-
ATP (10 mM stock)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial 3-fold dilution in DMSO to create a concentration range (e.g., from 10 mM down to 0.1 µM).
-
Prepare a final 100X working solution by diluting the DMSO serial dilutions in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Plate Setup (384-well format):
-
Add 1 µL of the serially diluted compound or DMSO (for positive and negative controls) to the appropriate wells.
-
-
Kinase Reaction:
-
Prepare the enzyme solution by diluting the kinase stock in 1x Kinase Assay Buffer to the desired concentration.
-
Add 2 µL of the diluted enzyme to each well.
-
Prepare the substrate/ATP mixture in 1x Kinase Assay Buffer. The final ATP concentration should be at or near the Km for each specific kinase.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume will be 5 µL.
-
-
Incubation:
-
Shake the plate gently for 30 seconds.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
After incubation, equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for the in vitro kinase inhibition assay.
Data Presentation
The results of the kinase screening should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 2: Hypothetical IC₅₀ Values for this compound
| Kinase Target | IC₅₀ (nM) |
| JAK1 | 50 |
| JAK2 | 25 |
| JAK3 | 150 |
| TYK2 | 80 |
| Aurora A | 800 |
| Aurora B | 650 |
| CDK2 | >10,000 |
| CDK9 | >10,000 |
| VEGFR2 | 1,200 |
| EGFR | >10,000 |
| Src | 5,500 |
| Abl | >10,000 |
Note: The IC₅₀ values presented are hypothetical and should be determined experimentally.
Representative Signaling Pathway
Given the potential for activity against JAK kinases, understanding the JAK-STAT signaling pathway is crucial for contextualizing the biological effects of this compound.
Caption: The JAK-STAT signaling pathway.
Conclusion
This document provides a detailed protocol and framework for the initial characterization of this compound as a potential kinase inhibitor. The provided methodologies for in vitro screening and data presentation are intended to guide researchers in efficiently assessing the compound's potency and selectivity. Further studies, including cell-based assays and in vivo models, will be necessary to fully elucidate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 7. [PDF] Pharmacological approaches to understanding protein kinase signaling networks | Semantic Scholar [semanticscholar.org]
- 8. scbt.com [scbt.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
Application Notes and Protocols for 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine
Disclaimer: The following application notes and protocols are a hypothetical example based on the known antimicrobial activities of the broader pyrazole class of compounds. As of the date of this document, specific antimicrobial activity data for 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine has not been published in the peer-reviewed literature. The experimental data presented is illustrative and should be considered hypothetical.
Application Notes
Introduction
This compound is a heterocyclic organic compound belonging to the pyrazole family. Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2][3] This document provides a hypothetical overview of the potential antimicrobial applications of this compound and detailed protocols for its evaluation.
Hypothetical Antimicrobial Activity Profile
Based on the general activity of similar pyrazole-containing compounds, this compound is postulated to exhibit broad-spectrum antimicrobial activity against a panel of clinically relevant bacterial and fungal pathogens.
Postulated Mechanism of Action
The precise mechanism of action for this compound is yet to be determined. However, based on related pyrazole derivatives, potential mechanisms could involve the inhibition of essential microbial enzymes, disruption of cell membrane integrity, or interference with nucleic acid synthesis. For instance, some pyrazole derivatives have been shown to target dihydrofolate reductase (DHFR) in bacteria and N-myristoyl transferase (NMT) in fungi.[2][4]
Potential Applications
-
Lead Compound for Novel Antibiotic Development: Due to the increasing prevalence of multidrug-resistant pathogens, novel antimicrobial scaffolds are urgently needed. This compound could serve as a foundational structure for the development of new classes of antibiotics.
-
Antifungal Agent: The compound may exhibit efficacy against common fungal pathogens, suggesting its potential use in treating fungal infections.
-
Research Tool: As a compound with potential antimicrobial properties, it can be used in microbiological research to investigate novel mechanisms of antimicrobial action and resistance.
Data Presentation: Hypothetical Antimicrobial Activity
The following tables summarize the hypothetical minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) data for this compound against a selection of microbial strains.
Table 1: Hypothetical Antibacterial Activity of this compound
| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 8 | 16 |
| Bacillus subtilis ATCC 6051 | Gram-positive | 4 | 8 |
| Escherichia coli ATCC 25922 | Gram-negative | 16 | 32 |
| Klebsiella pneumoniae ATCC 700603 | Gram-negative | 32 | 64 |
| Ciprofloxacin (Control) | - | 0.5 - 2 | 1 - 4 |
Table 2: Hypothetical Antifungal Activity of this compound
| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |
| Candida albicans ATCC 10231 | 16 | 32 |
| Aspergillus niger ATCC 16404 | 32 | 64 |
| Fluconazole (Control) | 1 - 8 | 2 - 16 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol is adapted from standard methods for antimicrobial susceptibility testing.
1. Materials:
- This compound
- Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
- RPMI-1640 medium for fungi
- 96-well microtiter plates
- Bacterial and fungal inoculums standardized to 0.5 McFarland
- Positive control antibiotic (e.g., Ciprofloxacin)
- Negative control (broth only)
- Resazurin solution (for viability indication)
2. Procedure:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
- Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
- Add the diluted inoculum to each well containing the compound dilutions.
- Include a positive control (microbe with standard antibiotic) and a negative control (broth only).
- Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
- After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
- (Optional) Add resazurin solution to each well and incubate for a further 2-4 hours to aid in the visualization of microbial growth (blue color indicates inhibition, pink indicates growth).
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
1. Materials:
- Results from the MIC assay (Protocol 1)
- Mueller-Hinton Agar (MHA) plates for bacteria
- Sabouraud Dextrose Agar (SDA) plates for fungi
2. Procedure:
- Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
- Spot-inoculate the aliquots onto appropriately labeled agar plates.
- Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
- The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Visualizations
Caption: Workflow for determining MIC and MBC/MFC.
Caption: Postulated antimicrobial mechanisms of action.
References
Application Notes and Protocols for the Development of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of pyrazole are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1] The 5-aminopyrazole moiety, in particular, is a versatile building block for the synthesis of compounds targeting various enzymes and receptors. This document provides detailed application notes and protocols for the synthesis and evaluation of derivatives of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine, a compound of interest for kinase inhibitor development.
Data Presentation: In Vitro Biological Activity of Representative Pyrazole Derivatives
The following table summarizes the in vitro biological activity of several pyrazole derivatives, highlighting their potential as kinase inhibitors and anticancer agents. While specific data for this compound is not publicly available, the presented data for analogous compounds illustrate the potential of this chemical class.
| Compound ID | Target Kinase(s) | IC50 (nM) | Target Cell Line(s) | GI50/IC50 (µM) | Reference |
| P1 | JNK3 | 160 | - | - | [2] |
| P2 | p38 | >20,000 | - | - | [2] |
| P3 | KDR | 19 | - | - | [3] |
| P4 | Akt1 | 61 | HCT116, OVCAR-8 | 7.76, 9.76 | [4] |
| P5 | Aurora A | 160 | HCT116, MCF7 | 0.39, 0.46 | [4] |
| P6 | Aurora A/B | 28.9 / 2.2 | A549, HT29 | 0.487, 0.381 | [4] |
| P7 | CDK2 | 5 | A2780 | 0.158 | [5] |
| P8 | Pan-FGFR | - | NCI-H520, SNU-16, KATO III | 0.019, 0.059, 0.073 | [6] |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition; JNK3: c-Jun N-terminal kinase 3; KDR: Kinase insert domain receptor (VEGFR2); Akt1: Protein kinase B alpha; FGFR: Fibroblast growth factor receptor; CDK2: Cyclin-dependent kinase 2.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis of the target compound, starting from 4-pyridinemethanol.
Step 1: Synthesis of 4-(hydrazinylmethyl)pyridine dihydrochloride
-
Chlorination: To a solution of 4-pyridinemethanol (1 eq.) in anhydrous dichloromethane (DCM), add thionyl chloride (1.2 eq.) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(chloromethyl)pyridine.
-
Hydrazine displacement: To a solution of 4-(chloromethyl)pyridine (1 eq.) in ethanol, add hydrazine hydrate (5 eq.) and a catalytic amount of potassium iodide. Reflux the mixture for 24 hours. Cool the reaction to room temperature and concentrate under reduced pressure. Dissolve the residue in a minimal amount of ethanol and add ethereal HCl to precipitate 4-(hydrazinylmethyl)pyridine dihydrochloride. Filter the solid, wash with cold diethyl ether, and dry under vacuum.
Step 2: Cyclocondensation to form this compound
-
Reaction Setup: In a round-bottom flask, dissolve 4-(hydrazinylmethyl)pyridine dihydrochloride (1 eq.) and 3-oxopropanenitrile (cyanoacetaldehyde) (1.1 eq.) in ethanol.
-
Reaction: Add a catalytic amount of a weak acid, such as acetic acid, to the mixture. Reflux the reaction for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane/methanol to afford the pure this compound.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase.
-
Materials: Target kinase, appropriate substrate, ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 3: Cell-Based Antiproliferative Assay
This protocol describes a method to assess the effect of the synthesized compounds on the proliferation of cancer cell lines.
-
Cell Culture: Culture the desired cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
-
Viability Assessment: Measure cell viability using a suitable method, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 value.
Visualizations
Synthetic Workflow
Caption: Synthetic scheme for this compound.
Biological Evaluation Workflow
Caption: Workflow for the biological evaluation of pyrazole derivatives.
p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key regulator of cellular responses to inflammatory cytokines and environmental stress. Many pyrazole-containing compounds have been developed as inhibitors of p38 MAPK for the treatment of inflammatory diseases.
Caption: The p38 MAPK signaling pathway and the site of pyrazole inhibition.
References
- 1. Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]
- 6. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Note: The following application notes and protocols are provided as a representative guide for the experimental use of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine in cancer research. As of the date of this document, specific published data on the anti-cancer activity of this particular compound is limited. The methodologies and conceptual frameworks are based on the well-established role of the pyrazole scaffold as a "privileged structure" in the design of kinase inhibitors for oncology. Experimental validation of the activity and specific cellular effects of this compound is required.
Introduction
This compound is a heterocyclic small molecule featuring a pyrazole core, a structure frequently associated with kinase inhibitory activity in the context of cancer therapy. The pyrazole ring system is a key pharmacophore in numerous clinically approved and investigational kinase inhibitors. The structural features of this compound, including the pyridinylmethyl and amine substituents, suggest its potential to interact with the ATP-binding pocket of various protein kinases that are often dysregulated in cancer. This document outlines potential applications and provides detailed experimental protocols for the initial characterization of this compound's anti-cancer properties.
Postulated Mechanism of Action
Based on its structural similarity to known pyrazole-based anti-cancer agents, this compound is hypothesized to function as a kinase inhibitor. Protein kinases are critical regulators of cellular signaling pathways that control cell growth, proliferation, differentiation, and survival. In many cancers, aberrant kinase activity drives tumor progression. By competing with ATP for binding to the kinase domain, this compound could potentially inhibit the phosphorylation of downstream substrates, thereby disrupting oncogenic signaling cascades.
Experimental Workflow
A systematic approach is recommended to evaluate the anti-cancer potential of this compound. The following workflow outlines the key stages of investigation, from initial screening to more detailed mechanistic studies.
Data Presentation
Quantitative data from the suggested experimental protocols should be organized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: In Vitro Kinase Inhibition
| Kinase Target | IC₅₀ (nM) |
| Kinase A | Experimental Value |
| Kinase B | Experimental Value |
| Kinase C | Experimental Value |
Table 2: Cell Viability in Cancer Cell Lines
| Cell Line | Histology | IC₅₀ (µM) after 72h |
| MCF-7 | Breast Adenocarcinoma | Experimental Value |
| A549 | Lung Carcinoma | Experimental Value |
| HCT116 | Colorectal Carcinoma | Experimental Value |
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a panel of purified kinases. A common method is a luminescence-based assay that measures ATP consumption.
Materials:
-
This compound
-
Purified recombinant kinases of interest
-
Kinase-specific peptide substrates
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound in kinase assay buffer.
-
Kinase Reaction: a. To each well of the microplate, add the kinase, the specific substrate, and the compound at various concentrations. b. Initiate the reaction by adding ATP. The final ATP concentration should be close to the Kₘ for each specific kinase. c. Incubate the plate at 30°C for 60 minutes.
-
Detection: a. Stop the kinase reaction and measure the amount of ADP produced using a commercial luminescent assay kit according to the manufacturer's instructions. This typically involves a two-step process of adding a reagent to stop the reaction and deplete remaining ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal. b. Read the luminescence on a plate reader.
-
Data Analysis: a. The luminescent signal is inversely proportional to the kinase activity. b. Calculate the percent inhibition for each compound concentration relative to a DMSO control. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the compound.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance from all readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.
Western Blotting for Target Phosphorylation
This protocol is used to determine if the compound inhibits the phosphorylation of a specific kinase or its downstream substrate in a cellular context.
Materials:
-
Cancer cell line expressing the target kinase
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies (phospho-specific and total protein for the target of interest)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with varying concentrations of the compound for a specified time (e.g., 2-24 hours). Include a vehicle control. If the pathway is activated by a growth factor, stimulate the cells with the appropriate ligand for a short period before lysis.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary phospho-specific antibody overnight at 4°C. c. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again with TBST.
-
Detection: a. Apply the chemiluminescent substrate and capture the signal using an imaging system. b. The membrane can be stripped and re-probed with an antibody for the total protein to ensure equal loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal.
Application Notes and Protocols for 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine in Neurological Disorder Studies
Disclaimer: As of the latest literature review, there are no publicly available research studies, clinical trials, or established application notes detailing the specific use of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine in the context of neurological disorders. The information presented herein is a prospective guide based on the analysis of its structural motifs—aminopyrazole and pyridine—and the known neurological activities of related chemical classes. This document is intended to provide a hypothetical framework for researchers and drug development professionals interested in investigating the potential of this compound.
Chemical Information
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 3524-31-0 | [1] |
| Molecular Formula | C₉H₁₀N₄ | [1] |
| Molecular Weight | 174.20 g/mol | [1] |
Hypothetical Applications in Neurological Disorders
The chemical structure of this compound combines a 5-aminopyrazole core with a pyridine-4-ylmethyl substituent. Both pyrazole and pyridine derivatives are known to possess a wide range of biological activities.[2][3] Aminopyridines, such as 4-aminopyridine, are used to treat certain neurological conditions by blocking potassium channels.[4][5] Pyrazole derivatives have been investigated for various CNS applications, including as anti-inflammatory, analgesic, and anticonvulsant agents.[6][7]
Based on these precedents, this compound could be hypothesized to have applications in neurological disorders characterized by:
-
Neuronal hyperexcitability (e.g., epilepsy)
-
Neuroinflammation (e.g., Alzheimer's disease, Parkinson's disease)
-
Demyelination (e.g., multiple sclerosis)
Potential Mechanisms of Action and Signaling Pathways
The dual nature of the molecule suggests several potential mechanisms of action that warrant investigation.
Potassium Channel Blockade
The pyridin-4-yl moiety is structurally related to 4-aminopyridine, a known potassium channel blocker that enhances neurotransmitter release and improves action potential conduction in demyelinated axons.[5]
Caption: Hypothetical mechanism of potassium channel blockade.
Modulation of Neuroinflammatory Pathways
Many pyrazole-containing compounds exhibit anti-inflammatory properties.[2] A potential mechanism could be the inhibition of key inflammatory kinases or enzymes like cyclooxygenase (COX).
Caption: Potential anti-neuroinflammatory signaling pathway.
Proposed Experimental Protocols
The following are suggested protocols to begin characterizing the neurological activity of this compound.
Protocol 1: In Vitro Potassium Channel Activity Assay
Objective: To determine if the compound blocks voltage-gated potassium channels.
Methodology:
-
Cell Culture: Use a cell line stably expressing a specific human voltage-gated potassium channel subtype (e.g., HEK293 cells expressing Kv1.1).
-
Electrophysiology (Patch-Clamp):
-
Perform whole-cell patch-clamp recordings.
-
Hold cells at a membrane potential of -80 mV.
-
Apply depolarizing voltage steps to elicit potassium currents.
-
Establish a stable baseline current.
-
Perfuse the cells with varying concentrations of this compound (e.g., 1 µM to 100 µM).
-
Record the resulting current inhibition.
-
-
Data Analysis:
-
Calculate the percentage of current block at each concentration.
-
Plot a concentration-response curve and determine the IC₅₀ value.
-
Caption: Workflow for in vitro potassium channel assay.
Protocol 2: In Vivo Assessment of Anxiolytic Activity
Objective: To evaluate the potential anxiolytic-like effects of the compound in a rodent model. Pyrazole derivatives have shown promise in this area.[7]
Methodology:
-
Animals: Use adult male C57BL/6 mice.
-
Compound Administration:
-
Dissolve this compound in a suitable vehicle (e.g., saline with 5% DMSO).
-
Administer the compound via intraperitoneal (i.p.) injection at various doses (e.g., 1, 5, 10 mg/kg).
-
Include a vehicle control group and a positive control group (e.g., diazepam, 2 mg/kg).
-
-
Elevated Plus Maze (EPM) Test:
-
30 minutes post-injection, place each mouse at the center of the EPM, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open arms.
-
-
Data Analysis:
-
An increase in the time spent and/or entries into the open arms relative to the vehicle control is indicative of an anxiolytic-like effect.
-
Use ANOVA followed by a post-hoc test for statistical analysis.
-
Summary of Activities of Related Compound Classes
While no data exists for the specific target compound, the broader classes of aminopyrazoles and aminopyridines have been studied in neurological contexts.
| Compound Class | Known Neurological Activities | Example Compound(s) | Potential Therapeutic Areas |
| Aminopyridines | Voltage-gated potassium channel blockade.[4][5] | 4-Aminopyridine, 3,4-Diaminopyridine | Multiple Sclerosis, Lambert-Eaton Myasthenic Syndrome.[4] |
| Aminopyrazoles | Glycogen synthase kinase-3β (GSK-3β) inhibition.[6] | Bisindole-substituted 3-aminopyrazoles | Alzheimer's Disease.[6] |
| Pyrazolines | Neuronal nitric oxide synthase (nNOS) inhibition.[8] | 1-cyclopropanecarbonyl-3-(2-amino-5-chlorophenyl)-4,5-dihydro-1H-pyrazole | Neuroprotection.[8] |
| Pyrazolines | Monoamine oxidase (MAO) inhibition.[7] | Various 1,3,5-pyrazoline derivatives | Depression, Anxiety.[7] |
Conclusion
This compound is a novel chemical entity with no reported biological activity in the field of neuroscience. However, its constituent parts—an aminopyrazole core and a pyridine ring—are present in many neurologically active compounds. The protocols and potential mechanisms outlined in these notes provide a foundational, albeit hypothetical, roadmap for initiating research into its therapeutic potential. Any investigation should begin with fundamental in vitro screening to ascertain its primary biological targets before proceeding to more complex cellular and in vivo models.
References
- 1. scbt.com [scbt.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 1,3,5-Pyrazoline Derivatives in CNS Disorders: Synthesis, Biological Evaluation and Structural Insights through Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4,5-dihydro-1H-pyrazole derivatives with inhibitory nNOS activity in rat brain: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, typically prepared via the N-alkylation of 3(5)-aminopyrazole with a 4-(halomethyl)pyridine derivative.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I improve the outcome?
-
Answer: Low or no yield in the N-alkylation of 3(5)-aminopyrazole can stem from several factors:
-
Inactive Alkylating Agent: The 4-(halomethyl)pyridine (e.g., 4-(chloromethyl)pyridine or 4-(bromomethyl)pyridine) may have degraded. Ensure the reagent is fresh or has been stored properly under inert and dry conditions.
-
Inappropriate Base: The choice of base is critical for the deprotonation of the pyrazole nitrogen. A weak base may not be sufficient to generate the pyrazole anion in adequate concentration. Consider using stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The amount of base is also crucial; use at least one equivalent.
-
Poor Solvent Choice: The solvent should be anhydrous and capable of dissolving both the pyrazole and the base. Common solvents for this type of reaction include dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile. Ensure the solvent is of appropriate quality and properly dried.
-
Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gradually increasing the temperature while monitoring the reaction progress by TLC or LC-MS.
-
Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction over time to determine the optimal duration.
-
Issue 2: Formation of a Mixture of Regioisomers (N1 and N2 Alkylation)
-
Question: I have obtained a mixture of this compound and 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine. How can I improve the regioselectivity for the desired N1-alkylated product?
-
Answer: The formation of both N1 and N2 alkylated isomers is a common challenge in pyrazole chemistry due to the similar nucleophilicity of the two nitrogen atoms.[1] Several factors influence the regioselectivity:
-
Steric Hindrance: Alkylation often occurs at the less sterically hindered nitrogen atom.[1] In the case of 3(5)-aminopyrazole, the two nitrogens are electronically different due to the amino group, but steric factors of the alkylating agent also play a role.
-
Reaction Conditions: The choice of base and solvent system can significantly impact the N1/N2 ratio.[1] For instance, using sodium hydride in THF or potassium carbonate in DMSO has been shown to favor N1-alkylation in some cases.[1] Experimenting with different base/solvent combinations is recommended.
-
Counter-ion: The nature of the cation from the base can influence the site of alkylation.
-
Temperature: Reaction temperature can also affect the regioselectivity. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Issue 3: Presence of Side Products
-
Question: Besides the regioisomers, I am observing other impurities in my reaction mixture. What are the likely side reactions?
-
Answer: Several side reactions can occur during the synthesis:
-
Dialkylation: The exocyclic amino group can also be alkylated, leading to the formation of a disubstituted product. Using a slight excess of the pyrazole starting material relative to the alkylating agent can help minimize this.
-
Quaternization of the Pyridine Ring: The nitrogen atom of the pyridine ring in the product can react with the alkylating agent to form a quaternary ammonium salt, especially if a large excess of the alkylating agent is used or at elevated temperatures.
-
Decomposition of Starting Materials or Product: The starting materials or the final product might be unstable under the reaction conditions. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if the components are sensitive to air or moisture.
-
Issue 4: Difficulty in Product Purification
-
Question: I am struggling to isolate the pure this compound from the reaction mixture. What purification strategies can I employ?
-
Answer: The purification of aminopyrazoles can be challenging due to their polarity and basicity.
-
Column Chromatography: Silica gel column chromatography is a common method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol, or a mixture containing triethylamine to prevent streaking), is often effective.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective purification method. Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Acid-Base Extraction: The basic nature of the product can be exploited. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid to extract the basic product into the aqueous layer. The aqueous layer can then be basified and the product re-extracted with an organic solvent. This can help remove non-basic impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for the synthesis of this compound?
A1: The most common approach is the N-alkylation of 3(5)-aminopyrazole with a suitable 4-pyridylmethyl electrophile. The recommended starting materials are:
-
3(5)-Aminopyrazole: This is the pyrazole core.
-
4-(Chloromethyl)pyridine hydrochloride or 4-(Bromomethyl)pyridine hydrobromide: These are common alkylating agents. The hydrochloride or hydrobromide salt is often used for stability and can be neutralized in situ or before the reaction.
Q2: What is a typical experimental protocol for this synthesis?
| Step | Procedure |
| 1. Preparation | To a solution of 3(5)-aminopyrazole (1.0 eq) in an anhydrous solvent such as DMF or THF under an inert atmosphere (N₂ or Ar), add a suitable base (e.g., NaH, 1.1 eq) portion-wise at 0 °C. |
| 2. Reaction | Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the pyrazole anion. Then, add a solution of 4-(chloromethyl)pyridine hydrochloride (1.0-1.2 eq) in the same anhydrous solvent dropwise at 0 °C. |
| 3. Monitoring | Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| 4. Work-up | Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. |
| 5. Extraction | Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers. |
| 6. Purification | Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. |
Q3: How can I confirm the identity and purity of the final product?
A3: The structure and purity of this compound can be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide information about the chemical structure and the connectivity of atoms.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups.
Q4: What are the key safety precautions to consider during this synthesis?
A4:
-
Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere and away from any sources of moisture.
-
Solvents: Anhydrous solvents like DMF and THF are flammable. Work in a well-ventilated fume hood and away from ignition sources.
-
Alkylating Agents: 4-(Halomethyl)pyridine derivatives are lachrymators and irritants. Handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
General Precautions: Always wear appropriate PPE. Be aware of the specific hazards of all chemicals used by consulting their Safety Data Sheets (SDS).
Data Presentation
Table 1: Representative Reaction Conditions for N-Alkylation of Pyrazoles
| Entry | Pyrazole Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chloropyrazole | Phenethyl trichloroacetimidate | CSA | 1,2-DCE | Reflux | 24 | 77 | [2] |
| 2 | Pyrazole | Alkyl Halide | K₂CO₃ | DMSO | RT | - | - | [1] |
| 3 | Pyrazole | Alkyl Halide | NaH | THF | RT | - | - | [1] |
| 4 | 3-(tert-Butyl)-1H-pyrazol-5-amine | 4-Methylbenzenesulfonyl chloride | Et₃N | Acetonitrile | RT | 12 | 88 | [3] |
Note: This table presents data from similar N-alkylation reactions on pyrazole rings to provide a general understanding of reaction conditions. Yields are highly substrate- and condition-dependent.
Visualizations
Experimental Workflow
References
Technical Support Center: Synthesis of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine synthesis.
Troubleshooting Guide
Low yields in the synthesis of this compound can arise from various factors, from the quality of starting materials to suboptimal reaction conditions. Below is a structured guide to help identify and resolve common issues.
| Observation/Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Poor quality of (pyridin-4-ylmethyl)hydrazine: Hydrazine derivatives can degrade over time. 2. Inactive β-ketonitrile equivalent: The three-carbon electrophile (e.g., 3-ethoxyacrylonitrile, malononitrile) may be old or impure. 3. Incorrect reaction temperature: The reaction may be too slow at low temperatures or side reactions may dominate at high temperatures. 4. Inappropriate solvent: The chosen solvent may not be suitable for the reaction. | 1. Use freshly prepared or recently purchased (pyridin-4-ylmethyl)hydrazine. 2. Use a fresh bottle of the β-ketonitrile equivalent or purify it before use. 3. Monitor the reaction by TLC or LC-MS to determine the optimal temperature. A stepwise increase in temperature might be beneficial. 4. Ethanol or a mixture of water and ethanol are commonly used for similar syntheses.[1] Consider screening other polar protic or aprotic solvents. |
| Formation of Multiple Products (Side Reactions) | 1. Formation of regioisomers: If an unsymmetrical β-dicarbonyl compound is used, the initial nucleophilic attack of the hydrazine can occur at two different sites. 2. Self-condensation of starting materials: The aldehyde or ketone functionality of the β-ketonitrile can undergo self-condensation. 3. Formation of bis-adducts: An excess of the β-ketonitrile equivalent can lead to the formation of undesired byproducts. | 1. The use of a symmetrical β-ketonitrile equivalent like 3-ethoxyacrylonitrile can avoid this issue. 2. Add the β-ketonitrile equivalent slowly to the reaction mixture to maintain a low concentration. 3. Carefully control the stoichiometry of the reactants. A slight excess of the hydrazine (1.0-1.2 equivalents) can sometimes be beneficial. |
| Difficult Purification | 1. Presence of unreacted starting materials. 2. Formation of polar, tar-like byproducts. 3. Product is an oil or difficult to crystallize. | 1. Ensure the reaction has gone to completion using TLC or LC-MS. 2. Running the reaction at a lower temperature for a longer duration can minimize the formation of tar.[2] Purification by column chromatography on silica gel may be necessary. 3. Attempt to form a salt (e.g., hydrochloride) to facilitate crystallization. Trituration with a suitable solvent can also help to induce crystallization.[3] |
| Discoloration of Reaction Mixture | 1. Decomposition of the hydrazine starting material. 2. Oxidative side reactions. | 1. This is a common observation, especially with hydrazine salts.[4] While it may not always impact the yield, ensuring an inert atmosphere (e.g., nitrogen or argon) can be beneficial. 2. Degassing the solvent prior to use can help to minimize oxidative processes. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most versatile and widely used method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile or a related derivative with a hydrazine.[1][5] For the target molecule, this involves the reaction of (pyridin-4-ylmethyl)hydrazine with a three-carbon electrophile such as 3-ethoxyacrylonitrile or malononitrile.[2][6]
Q2: How can I prepare the starting material, (pyridin-4-ylmethyl)hydrazine?
A2: (Pyridin-4-ylmethyl)hydrazine is typically synthesized by reacting 4-(chloromethyl)pyridine or its hydrochloride salt with an excess of hydrazine hydrate. The reaction is usually carried out in a protic solvent like ethanol.
Q3: What are the key reaction parameters to control for improving the yield?
A3: The key parameters to optimize are:
-
Purity of reactants: Use high-purity starting materials, especially a fresh supply of (pyridin-4-ylmethyl)hydrazine.
-
Stoichiometry: A slight excess of the hydrazine derivative can help drive the reaction to completion.
-
Temperature: Monitor the reaction to find the optimal temperature that balances reaction rate and byproduct formation.
-
Solvent: Ethanol or ethanol/water mixtures are good starting points, but solvent screening may be necessary.[1]
-
pH: For reactions involving hydrazine salts, the addition of a mild base may be beneficial.[4]
Q4: What are the best methods for purifying the final product?
A4: Common purification techniques for aminopyrazoles include:
-
Recrystallization: Ethanol is a frequently used solvent for the recrystallization of aminopyrazoles.[1]
-
Column Chromatography: Silica gel chromatography can be effective for removing impurities.
-
Trituration: This can be used to induce crystallization and remove soluble impurities.[3]
Experimental Protocols
Protocol 1: Synthesis of (pyridin-4-ylmethyl)hydrazine
This procedure is adapted from general methods for the synthesis of substituted hydrazines from haloalkanes.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(chloromethyl)pyridine hydrochloride and a significant excess of hydrazine hydrate (e.g., 10-20 equivalents) in ethanol.
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess hydrazine hydrate and ethanol under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or by conversion to a salt and recrystallization.
Protocol 2: Synthesis of this compound
This protocol is a general representation of the condensation reaction to form 5-aminopyrazoles.[1][5]
-
Reaction Setup: In a round-bottom flask, dissolve (pyridin-4-ylmethyl)hydrazine in ethanol.
-
Addition of β-ketonitrile equivalent: To the stirred solution, add an equimolar amount of a suitable three-carbon electrophile (e.g., 3-ethoxyacrylonitrile) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If not, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Visualizations
Below are diagrams illustrating the key synthetic pathways and troubleshooting logic.
Caption: Synthesis of the key precursor, (pyridin-4-ylmethyl)hydrazine.
Caption: General synthetic route to the target molecule.
References
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. orgsyn.org [orgsyn.org]
- 5. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
A1: The most common and versatile method for synthesizing 1-substituted-5-aminopyrazoles is the condensation of a substituted hydrazine with a β-ketonitrile or a synthetic equivalent. For this compound, this involves the reaction of (pyridin-4-ylmethyl)hydrazine with a C3 synthon like 3-oxopropanenitrile (cyanoacetaldehyde) or, more commonly, 3-ethoxyacrylonitrile.
Q2: What is the major side product I should be aware of during the synthesis?
A2: The primary side product is the regioisomer, 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine . This arises from the reaction of the substituted hydrazine at the alternative nitrogen atom, leading to a different pyrazole ring substitution pattern. The formation of this isomer is a common challenge in the synthesis of asymmetrically substituted pyrazoles.
Q3: How can I control the regioselectivity to favor the desired 5-amino isomer?
A3: The regioselectivity of the cyclization is highly dependent on the reaction conditions, which can be manipulated to favor either the kinetic or thermodynamic product.
-
Thermodynamic Control (Favors 5-amino isomer): Conducting the reaction under neutral or acidic conditions at elevated temperatures (e.g., refluxing in ethanol or toluene with a catalytic amount of acetic acid) generally favors the formation of the more thermodynamically stable 1,5-disubstituted pyrazole.
-
Kinetic Control (Favors 3-amino isomer): Basic conditions at low temperatures (e.g., using a base like triethylamine or sodium ethoxide at 0 °C) tend to favor the kinetically controlled product, which is often the 1,3-disubstituted isomer.
Q4: Besides the regioisomer, are there other common byproducts?
A4: Yes, other potential side products include:
-
Uncyclized Hydrazone Intermediate: Incomplete cyclization can lead to the isolation of the intermediate hydrazone. This can often be addressed by increasing the reaction time or temperature.
-
Further Reactions of the Product: 5-aminopyrazoles are nucleophilic and can sometimes undergo further reactions, especially under harsh conditions.
Q5: How can I confirm the identity of my final product and distinguish it from the 3-amino isomer?
A5: A combination of standard analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): The chemical shifts of the pyrazole ring protons and carbons will differ between the 5-amino and 3-amino isomers. 2D NMR techniques like HMBC can definitively establish the connectivity.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Chromatography (TLC, HPLC): The two regioisomers will likely have different retention factors (Rf) and retention times, which can be used for monitoring the reaction and assessing purity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low to no product formation | 1. Inactive starting materials. 2. Reaction conditions not optimal (temperature too low, insufficient reaction time). 3. Poor quality of (pyridin-4-ylmethyl)hydrazine. | 1. Check the purity of starting materials. 2. Gradually increase the reaction temperature and monitor by TLC. 3. Prepare fresh (pyridin-4-ylmethyl)hydrazine or purify the existing stock. |
| Mixture of 5-amino and 3-amino isomers | Reaction conditions are not sufficiently selective for the desired thermodynamic product. | 1. Ensure the reaction is run under neutral or slightly acidic conditions (e.g., catalytic acetic acid). 2. Use a higher boiling point solvent like toluene to achieve a higher reaction temperature. 3. Increase the reaction time to allow for equilibration to the more stable 5-amino isomer. |
| Isolation of a stable hydrazone intermediate | The cyclization step is slow or incomplete. | 1. Increase the reaction temperature or prolong the reaction time. 2. The addition of a catalytic amount of acid (e.g., acetic acid) can facilitate the cyclization. |
| Difficulty in purifying the product from the regioisomeric side product | The isomers have very similar polarities. | 1. Utilize column chromatography with a shallow solvent gradient to improve separation. 2. Consider derivatization of the amino group, which may alter the polarity enough for easier separation, followed by deprotection. 3. Recrystallization from a suitable solvent system may selectively crystallize one isomer. |
Data Presentation
Table 1: Influence of Reaction Conditions on the Regioselective Synthesis of 1-Substituted Aminopyrazoles.
| Hydrazine Substituent (R) | C3 Synthon | Solvent | Temperature | Conditions | Approx. Ratio (5-amino : 3-amino) | Reference |
| Alkyl | 3-ethoxyacrylonitrile | Ethanol | 0 °C | Basic (Et₃N) | Kinetically controlled, favors 3-amino | [1] |
| Alkyl | 3-ethoxyacrylonitrile | Toluene | Reflux | Neutral/Acidic | Thermodynamically controlled, >10:1 | [1] |
| Aryl | β-ketonitrile | Ethanol | Reflux | Acidic (cat. H₂SO₄) | Predominantly 5-amino | [2] |
| Aryl | β-ketonitrile | Ethanol | Reflux | Basic (Et₃N) | Mixture of isomers | [2] |
Note: The data presented is generalized from studies on similar 1-substituted aminopyrazoles and is intended to illustrate the general trends in regioselectivity.
Experimental Protocols
Protocol 1: Synthesis of (pyridin-4-ylmethyl)hydrazine dihydrochloride
This protocol is adapted from procedures for the synthesis of similar hydrazine derivatives.
Workflow Diagram:
Caption: Synthesis of (pyridin-4-ylmethyl)hydrazine dihydrochloride.
Methodology:
-
Hydrazinolysis: To a solution of 4-(chloromethyl)pyridine hydrochloride (1 equivalent) in ethanol, add hydrazine hydrate (10 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain crude (pyridin-4-ylmethyl)hydrazine.
-
Salt Formation: Dissolve the crude product in a minimal amount of ethanol and cool in an ice bath.
-
Add a solution of hydrochloric acid in ethanol dropwise with stirring until the precipitation is complete.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield (pyridin-4-ylmethyl)hydrazine dihydrochloride as a solid.
Protocol 2: Synthesis of this compound (Thermodynamic Control)
This protocol is a general procedure adapted from the literature for the synthesis of 1,5-disubstituted aminopyrazoles.
Workflow Diagram:
References
Technical Support Center: Purification of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine. The inherent chemical properties of this molecule—namely its polarity and the basicity of the pyridine and pyrazole amine moieties—present specific purification hurdles.
Troubleshooting Guides
This section addresses specific issues encountered during the purification of this compound.
Issue 1: Significant Tailing or Streaking during Silica Gel Chromatography
-
Question: My compound is showing severe tailing on a standard silica gel column, leading to poor separation and broad peaks. What is the cause and how can I resolve it?
-
Answer: This is a common issue when purifying basic compounds like this compound on standard (acidic) silica gel.[1] The basic nitrogen atoms on the pyridine ring and the pyrazole-amine strongly interact with the acidic silanol groups (Si-OH) on the silica surface, causing poor elution and peak shape.[1]
-
Solution 1: Mobile Phase Modification: Add a basic modifier to your eluent to compete with your compound for the acidic sites on the silica.[1]
-
Triethylamine (TEA): Add 0.1-2% (v/v) of TEA to your mobile phase (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol). This is often the first and most effective method to try.[1][2]
-
Ammonia: For strongly basic compounds, a solution of ammonia in methanol (e.g., 1-2% of a 7N solution) can be used as part of the mobile phase.[1]
-
-
Solution 2: Alternative Stationary Phase: Use a less acidic or basic stationary phase.
-
Issue 2: Product is an Oil and Fails to Solidify or Crystallize
-
Question: After removing the solvent, my final product is a persistent oil instead of a solid. What are the likely causes and how can I induce crystallization?
-
Answer: An oily product often indicates the presence of impurities or residual solvent that depress the melting point.[4]
-
Solution 1: High-Vacuum Drying: Ensure all volatile solvents are thoroughly removed by using a rotary evaporator followed by drying on a high-vacuum line for several hours.[4]
-
Solution 2: Re-purification: The presence of impurities is the most common cause. The product may require another round of purification using a different technique. Flash chromatography is highly effective for purifying oily products.[4]
-
Solution 3: Salt Formation: Convert the basic compound to a salt (e.g., hydrochloride salt). Salts are often highly crystalline solids that can be easily purified by recrystallization.[4][5] The pure free base can be recovered by neutralization.
-
Solution 4: Trituration: Add a small amount of a non-polar solvent in which your compound is insoluble (e.g., cold hexanes or diethyl ether) to the oil and stir or sonicate. This can sometimes wash away impurities and induce crystallization.
-
Issue 3: Multiple Spots on TLC and Difficult Separation of Impurities
-
Question: My TLC plate shows multiple spots close to my product, and I'm struggling to achieve baseline separation. What are these impurities and how can I remove them?
-
Answer: These impurities are likely unreacted starting materials or regioisomers formed during the synthesis. The formation of regioisomeric pyrazole products is a common issue, especially with unsymmetrical starting materials, and they can be challenging to separate.[4]
-
Solution 1: Optimize Chromatography:
-
Solvent System: Systematically screen different solvent systems. For polar compounds, systems like Dichloromethane/Methanol or Ethyl Acetate/Methanol are common. Adjusting the ratio is critical for achieving separation.
-
Stationary Phase: As mentioned in Issue 1, switching to neutral alumina or a deactivated silica may alter the retention of impurities relative to the product.
-
-
Solution 2: Fractional Recrystallization: If a suitable solvent is found where the impurities have significantly different solubilities from the desired product, multiple recrystallization steps can be used to progressively enrich your compound.[6]
-
Solution 3: Purification via Salt Formation: Converting the crude mixture to a salt and recrystallizing it is a powerful method for removing impurities, as they often do not fit into the crystal lattice of the product's salt form.[5][7]
-
Issue 4: Product is Colored (Yellow or Brown) After Purification
-
Question: My final product has a persistent yellow or brown color, even after chromatography. How can I decolorize it?
-
Answer: A colored product suggests the presence of trace, often highly conjugated, impurities or degradation products.[4]
-
Solution 1: Activated Charcoal Treatment: Dissolve the colored compound in a suitable organic solvent (e.g., ethanol or ethyl acetate). Add a small amount (e.g., 1-2% by weight) of activated charcoal and stir the solution for 15-30 minutes. The charcoal will adsorb the colored impurities. Remove the charcoal by filtering the mixture through a pad of Celite. The product can then be recovered by evaporating the solvent or by recrystallization.[4]
-
Solution 2: Silica Gel Plug: Dissolve the compound in a minimal amount of solvent and pass it through a short plug of silica gel in a pipette or small column. Polar, colored impurities may be retained on the silica.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the best initial purification strategy for this compound? A1: Given its polar and basic nature, a two-pronged approach is recommended. Start with flash column chromatography on silica gel using a mobile phase containing a basic modifier like 1% triethylamine (TEA) in an ethyl acetate/hexane or dichloromethane/methanol gradient.[1][2] If the product is solid, follow this with recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to achieve high purity.[2][6]
Q2: I am observing low recovery of my compound from the silica gel column. What is happening? A2: Low recovery is likely due to irreversible adsorption of your basic compound onto the acidic silica gel.[1] This is a common problem when a basic modifier is not used. To prevent this, always add 0.5-2% triethylamine or a similar base to your mobile phase when running the column.[1][2] If the problem persists, using neutral alumina as the stationary phase is a reliable alternative.[1]
Q3: How can I use salt formation to purify my product? A3: Salt formation is an excellent method for purifying basic compounds.[7] Dissolve your crude product in a suitable solvent like ethyl acetate or methanol. Add a solution of an acid, such as HCl in diethyl ether or isopropanol, dropwise until precipitation is complete. The resulting hydrochloride salt can be collected by filtration and purified by recrystallization.[4][8] To recover the purified free base, dissolve the salt in water, basify the solution with a base like sodium bicarbonate or sodium hydroxide, and extract the product into an organic solvent like ethyl acetate or dichloromethane.
Q4: My compound shows very poor retention on a C18 reversed-phase HPLC column. What can I do to improve this? A4: Poor retention on reversed-phase columns is expected for highly polar compounds.[9][10] Several strategies can improve retention:
-
pH Adjustment: Use a mobile phase with a buffer to control the pH. For basic compounds, using an acidic mobile phase modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid can improve peak shape.[1][9]
-
HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the analysis and purification of very polar compounds and is an excellent alternative to reversed-phase chromatography for this molecule.[10][11]
-
Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral ion pair with your charged analyte, increasing its retention on a C18 column.[11]
Data Presentation: Purification Strategy Summary
Table 1: Recommended Column Chromatography Systems
| Stationary Phase | Recommended Mobile Phase System | Modifier | Rationale |
| Silica Gel (Standard) | Dichloromethane / Methanol (e.g., 98:2 to 90:10 gradient) | 0.5-2% Triethylamine (TEA) | The basic modifier prevents peak tailing by neutralizing acidic silanol sites.[1] |
| Silica Gel (Standard) | Ethyl Acetate / Hexane (e.g., 50:50 to 100:0 gradient) | 0.5-2% Triethylamine (TEA) | A less polar system that can be effective if impurities are non-polar. TEA is essential.[2] |
| Neutral Alumina | Dichloromethane / Methanol or Ethyl Acetate / Hexane | None required | Alumina is less acidic than silica and is well-suited for the purification of basic compounds without modifiers.[1] |
| Reversed-Phase (C18) | Water / Acetonitrile or Water / Methanol | 0.1% Formic Acid or TFA | For analytical HPLC or prep-HPLC. The acid modifier improves peak shape. HILIC is often a better choice for preparative scale.[9] |
Table 2: Suggested Recrystallization Solvents
| Solvent / System | Procedure | Rationale |
| Ethanol or Isopropanol | Dissolve in minimum hot solvent, cool slowly. | Pyrazole derivatives often show good solubility in hot alcohols and poor solubility upon cooling.[2][6] |
| Ethanol / Water | Dissolve in hot ethanol, add hot water dropwise until turbidity appears, then cool.[2] | A mixed-solvent system that is highly effective for moderately polar compounds.[6] |
| Ethyl Acetate / Hexane | Dissolve in a minimum of hot ethyl acetate, add hexane slowly until cloudy, then cool. | Good for removing more polar or non-polar impurities. |
Experimental Protocols
Protocol 1: Purification by Flash Chromatography with a Basic Modifier
-
TLC Analysis: Dissolve a small amount of crude product in dichloromethane or ethyl acetate. Spot on a silica TLC plate and develop using a solvent system of 95:5 Dichloromethane/Methanol with 1% TEA added. Adjust the solvent ratio to achieve an Rf value of ~0.3 for the product.
-
Column Packing: Prepare a silica gel slurry using the initial, less polar eluent (e.g., 100% Dichloromethane + 1% TEA). Pack the column carefully to avoid air bubbles.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel (~2-3 times the mass of the crude product). After drying, carefully load this solid onto the top of the packed column.
-
Elution: Begin eluting with the less polar solvent system, gradually increasing the polarity (e.g., increasing the percentage of methanol). For example, start with 100% DCM, move to 2% MeOH in DCM, then 4%, and so on. Crucially, ensure 1% TEA is present in all solvent mixtures.
-
Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. Further dry the product under high vacuum to remove residual solvent and TEA.
Protocol 2: Purification via HCl Salt Formation and Recrystallization
-
Salt Formation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, methanol, or isopropanol).
-
Slowly add a 2M solution of HCl in diethyl ether or isopropanol dropwise while stirring. A precipitate (the hydrochloride salt) should form. Continue adding the acid until no further precipitation is observed.
-
Isolation: Stir the resulting slurry for 30 minutes, then collect the solid salt by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove soluble impurities.
-
Recrystallization of the Salt: Dissolve the collected salt in a minimal amount of a hot solvent, such as ethanol or an ethanol/water mixture. Allow the solution to cool slowly to room temperature, then in an ice bath, to maximize crystal formation.
-
Collection: Collect the purified salt crystals by vacuum filtration and dry them under vacuum.
-
(Optional) Recovery of Free Base: To recover the purified amine, dissolve the salt in water, cool the solution in an ice bath, and slowly add a saturated aqueous solution of sodium bicarbonate or 1M NaOH until the pH is > 8. Extract the aqueous layer three times with dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified free base.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. waters.com [waters.com]
- 11. biopharmaservices.com [biopharmaservices.com]
Technical Support Center: Optimizing Aminopyrazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of aminopyrazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 3- and 5-aminopyrazoles?
A1: The most prevalent methods for synthesizing 3- and 5-aminopyrazoles involve the condensation of a hydrazine derivative with a 1,3-dielectrophilic compound.[1][2] The two primary classes of starting materials are:
-
β-Ketonitriles: These compounds react with hydrazines, typically forming a hydrazone intermediate that subsequently cyclizes to yield the aminopyrazole.[1][2][3] This is one of the most widely used methods.
-
α,β-Unsaturated Nitriles: This is the second major route for the synthesis of 3- and 5-aminopyrazoles.[2]
Q2: What is the most significant challenge when using substituted hydrazines?
A2: The primary challenge is the lack of regioselectivity.[1] When using monosubstituted hydrazines (e.g., methylhydrazine or phenylhydrazine), the two nitrogen atoms of the hydrazine exhibit different nucleophilicity. This can lead to two different cyclization pathways, resulting in a mixture of N-substituted 3-aminopyrazoles and 5-aminopyrazoles.[1]
Q3: What are some common side products in aminopyrazole synthesis?
A3: Besides the undesired regioisomer, other common side products include:
-
Uncyclized Hydrazone Intermediates: Incomplete cyclization can lead to the isolation of the stable hydrazone intermediate.[1]
-
N-Acetylated Aminopyrazoles: When using acetic acid as a solvent at high temperatures, the aminopyrazole product can sometimes react with the solvent to form an N-acetylated amide byproduct.[1]
-
Fused Heterocyclic Systems: 5-Aminopyrazoles are versatile and can react further with starting materials or intermediates under harsh conditions to form fused systems like pyrazolo[1,5-a]pyrimidines.[1]
Q4: How can I confirm the regiochemistry of my product?
A4: Unambiguous determination of the isomer is crucial. While standard NMR and mass spectrometry are essential, advanced 2D NMR techniques are often required for definitive structure elucidation. Techniques like 1H-15N HMBC are powerful for establishing the connectivity between the pyrazole ring nitrogen and its substituent. In many cases, single-crystal X-ray diffraction provides definitive structural proof.[1]
Troubleshooting Guides
Issue 1: My reaction yields a mixture of 3-aminopyrazole and 5-aminopyrazole regioisomers.
This is a common issue when using substituted hydrazines. The ratio of these isomers is highly dependent on the reaction conditions, which can be adjusted to favor one product over the other by leveraging kinetic versus thermodynamic control.[1]
Caption: Controlling regioselectivity in aminopyrazole synthesis.
Solution:
-
To selectively synthesize the 5-aminopyrazole isomer (Thermodynamic Control): Use neutral or acidic conditions at elevated temperatures. This allows for the equilibration of initial Michael adducts, leading to the more stable product.[1]
-
To selectively synthesize the 3-aminopyrazole isomer (Kinetic Control): Employ basic conditions at low temperatures. This kinetically traps the initial adduct formed from the more nucleophilic nitrogen of the substituted hydrazine before it can equilibrate.[4]
Issue 2: The reaction is slow or does not proceed to completion, leaving uncyclized intermediates.
This can happen if the cyclization step is not favored or if the starting materials are not sufficiently reactive under the chosen conditions.[1]
Caption: Workflow for addressing incomplete reactions.
Solution:
-
Increase Temperature: For thermodynamically controlled reactions, increasing the temperature (e.g., refluxing) often facilitates the final cyclization and aromatization steps.[1]
-
Add a Catalyst:
-
Acid Catalysis: A catalytic amount of acid (e.g., acetic acid) can promote the cyclization of the hydrazone intermediate.
-
Base Catalysis: For certain substrates, a base may be required to facilitate the initial condensation or subsequent cyclization.
-
-
Microwave Irradiation: Microwave-assisted synthesis can significantly shorten reaction times and improve yields by efficiently heating the reaction mixture.[2][5][6]
Issue 3: Purification is difficult, and I cannot separate the regioisomers.
Co-elution of regioisomers during column chromatography is a common problem.
Solution:
-
Optimize Reaction for Selectivity: The most effective strategy is to avoid the formation of an isomeric mixture by optimizing the reaction for high regioselectivity (see Issue 1).[1] Conduct small-scale trials to determine the optimal solvent, catalyst, and temperature for your specific substrates.
-
Chromatography Optimization: If a mixture is unavoidable, experiment with different solvent systems and stationary phases for column chromatography. Sometimes a change in the polarity of the eluent or switching to a different type of silica gel can improve separation.
-
Crystallization: Attempt to selectively crystallize one of the isomers from a suitable solvent.
-
Derivatization: In some cases, it may be possible to selectively derivatize one isomer, which would alter its physical properties and allow for easier separation.
Experimental Protocols
Protocol 1: Synthesis of 5-Aminopyrazoles (Thermodynamic Control)
This protocol is adapted for the synthesis of the thermodynamically more stable 5-aminopyrazole isomer.
| Parameter | Condition |
| Reactants | β-Ketonitrile or 3-Alkoxyacrylonitrile (1.0 eq), Substituted Arylhydrazine (1.1 eq) |
| Solvent | Toluene (0.2 M) |
| Catalyst | Glacial Acetic Acid (0.1 eq) |
| Temperature | Reflux (~110°C) or Microwave (120-140°C) |
| Time | Monitor by TLC (typically a few hours for reflux, 10-30 min for microwave) |
Procedure:
-
To a solution of the β-ketonitrile or 3-alkoxyacrylonitrile in toluene, add the substituted arylhydrazine.
-
Add glacial acetic acid to the mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. Alternatively, perform the reaction in a sealed vessel using a microwave reactor.
-
Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the residue by column chromatography.[1]
Protocol 2: Synthesis of 3-Aminopyrazoles (Kinetic Control)
This protocol is designed to favor the formation of the kinetically controlled 3-aminopyrazole isomer.
| Parameter | Condition |
| Reactants | 3-Alkoxyacrylonitrile (1.0 eq), Substituted Alkylhydrazine (1.0 eq) |
| Base | Sodium Ethoxide (1.2 eq) |
| Solvent | Anhydrous Ethanol (0.5 M) |
| Temperature | 0°C |
| Time | 2-4 hours, monitor by TLC |
Procedure:
-
In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Argon), prepare a solution of sodium ethoxide by dissolving sodium metal in anhydrous ethanol. Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of the 3-alkoxyacrylonitrile in anhydrous ethanol to the cold ethoxide solution.
-
Add the substituted alkylhydrazine dropwise, maintaining the temperature at 0°C.
-
Stir the mixture vigorously at 0°C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by carefully adding a saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product promptly.[1]
Data Presentation: Regioselectivity under Different Conditions
The following table summarizes the effect of reaction conditions on the regioselectivity of the reaction between 3-methoxyacrylonitrile and phenylhydrazine.
| Conditions | Product Ratio (5-amino : 3-amino) | Yield | Reference |
| Toluene, Acetic Acid, Microwave | 90 : 10 | 90% | [2] |
| Ethanol, Sodium Ethoxide | 15 : 85 | 85% | [2] |
This data clearly illustrates that acidic conditions with heating favor the 5-amino isomer, while basic conditions at low temperatures favor the 3-amino isomer.
References
- 1. benchchem.com [benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 5. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 6. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
Overcoming solubility problems with 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine
Technical Support Center: 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine
Welcome to the technical support center for this compound (CAS 3524-31-0). This guide provides troubleshooting advice and detailed protocols to address common solubility challenges encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the predicted solubility characteristics of this compound?
A1: While specific experimental solubility data for this compound is not widely published, its chemical structure provides significant clues. The molecule contains a pyridine ring and a primary amine group on the pyrazole ring.[1] Both of these nitrogen-containing groups are basic and can be protonated. Therefore, the aqueous solubility of this compound is expected to be highly dependent on pH, with significantly greater solubility in acidic conditions compared to neutral or basic conditions.[2][3][4] In organic solvents, it is likely soluble in polar aprotic solvents like DMSO and DMF, and polar protic solvents like ethanol.[5]
Q2: I am struggling to dissolve the compound in my aqueous buffer (e.g., PBS at pH 7.4). What is the likely cause?
A2: At neutral or near-neutral pH, the amine groups on this compound are likely in their free base form, which is less polar and thus less soluble in water.[3][6] To achieve dissolution in aqueous media, you will likely need to modify the formulation.
Q3: How can I improve the solubility using pH adjustment?
A3: Adjusting the pH to be more acidic is the most direct method to try first. By lowering the pH, you protonate the basic nitrogen centers on the pyridine and amine groups, forming a more soluble salt in situ.[4][7] A common starting point is to attempt dissolution in buffers with a pH of 4-5 or to add a small amount of a dilute acid (e.g., 0.1 M HCl) to your aqueous solution. See the detailed protocol below.
Q4: What are co-solvents, and how can they help?
A4: Co-solvents are water-miscible organic solvents that are used to increase the solubility of poorly soluble compounds by reducing the overall polarity of the solvent system.[8][9] For this compound, common co-solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) can be effective.[][11] They are often used to prepare concentrated stock solutions that can then be diluted into aqueous media for experiments. Be mindful that high concentrations of organic solvents can be toxic in cell-based assays.
Q5: When should I consider more advanced techniques like salt formation, solid dispersions, or cyclodextrin complexation?
A5: These techniques are generally employed when simpler methods like pH adjustment or co-solvency are insufficient or not suitable for the final application (e.g., in vivo studies, final drug formulation).
-
Salt Formation: If you need a stable, solid form of the compound with improved aqueous solubility and dissolution properties, preparing a dedicated salt (e.g., a hydrochloride or mesylate salt) is an excellent strategy.[12][13][14]
-
Solid Dispersions: This is a powerful technique to enhance not just solubility but also the dissolution rate, which is critical for oral bioavailability. It involves dispersing the drug in an amorphous state within a hydrophilic polymer carrier.[15][16][17]
-
Cyclodextrin Complexation: This method is useful for increasing aqueous solubility and can also improve stability. It involves encapsulating the drug molecule within a cyclodextrin host molecule, effectively masking its hydrophobicity.[18][19][20]
Solubility Enhancement Strategy Workflow
The following diagram outlines a logical workflow for addressing solubility issues with this compound.
Caption: A decision tree for systematically troubleshooting solubility issues.
Comparison of Solubility Enhancement Techniques
The table below summarizes various techniques, their general applicability, and key considerations.
| Technique | Principle | Typical Solubility Increase | Advantages | Disadvantages |
| pH Adjustment | Converts the basic amine to a more soluble protonated salt form in situ.[4] | 10 to 1,000-fold | Simple, rapid, and requires no additional excipients.[] | Only applicable to ionizable compounds; risk of precipitation upon pH change.[7] |
| Co-solvency | Reduces the polarity of the aqueous solvent system.[8] | 2 to 500-fold | Simple to prepare and screen; useful for creating high-concentration stock solutions.[21] | Potential for solvent toxicity in biological assays; drug may precipitate upon dilution.[8] |
| Salt Formation | Creates a stable, solid salt form with different physicochemical properties.[13][14] | 10 to 10,000-fold | Improves solubility, dissolution rate, and stability; well-established regulatory path.[12][22] | Requires an ionizable group; can have issues with hygroscopicity or disproportionation.[12] |
| Solid Dispersion | Disperses the drug in an amorphous state within a hydrophilic carrier matrix.[15][17] | 10 to 20,000-fold | Significantly enhances apparent solubility and dissolution rate; improves bioavailability.[16][23] | Can be complex to prepare and characterize; potential for physical instability (recrystallization).[23] |
| Cyclodextrin Complexation | Encapsulates the hydrophobic drug molecule within a host cyclodextrin.[19] | 5 to 100,000-fold[24] | Increases aqueous solubility and can improve stability; low toxicity.[18][20] | Requires specific molecular geometry for good fit; can be expensive.[18] |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
-
Objective : To dissolve this compound in an aqueous medium by lowering the pH.
-
Materials :
-
This compound powder.
-
Deionized water or desired aqueous buffer (e.g., 10 mM citrate buffer).
-
0.1 M Hydrochloric Acid (HCl).
-
pH meter.
-
Stir plate and magnetic stir bar.
-
-
Methodology :
-
Weigh the desired amount of the compound and place it in a glass vial.
-
Add a portion (e.g., 80%) of the final desired volume of water or buffer.
-
Place the vial on a stir plate and begin stirring. The suspension will likely appear cloudy.
-
While monitoring the pH, add 0.1 M HCl dropwise to the suspension.
-
Continue adding acid and stirring until the compound fully dissolves and the solution becomes clear.
-
Record the pH at which dissolution occurs.
-
Add the remaining volume of water or buffer to reach the final target concentration.
-
Note : Always check if the final low pH is compatible with your experimental system.
-
Protocol 2: Screening for an Effective Co-solvent
-
Objective : To identify a suitable co-solvent and the concentration required to create a stock solution.
-
Materials :
-
This compound powder.
-
Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol (EtOH), Polyethylene glycol 400 (PEG 400).
-
Deionized water or desired buffer.
-
-
Methodology :
-
Prepare several vials, each containing a pre-weighed amount of the compound (e.g., 1 mg).
-
To the first vial, add the primary solvent (water or buffer) incrementally (e.g., in 100 µL steps) and vortex/sonicate to determine the baseline insolubility.
-
To the other vials, add a co-solvent (DMSO, EtOH, or PEG 400) incrementally (e.g., in 10 µL steps). Vortex or sonicate between additions until the solid is fully dissolved.
-
Record the volume of each co-solvent required to achieve complete dissolution. This will give you the concentration of your stock solution (e.g., 1 mg in 50 µL DMSO = 20 mg/mL).
-
Perform a dilution test: Dilute the prepared stock solution into your final aqueous experimental medium (e.g., 1:1000 dilution of a 10 mM stock to achieve a 10 µM final concentration) and observe for any signs of precipitation.
-
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
-
Objective : To enhance solubility and dissolution rate by creating an amorphous solid dispersion.
-
Materials :
-
This compound powder.
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30) or PEG 6000).
-
A volatile organic solvent capable of dissolving both the drug and the carrier (e.g., methanol or ethanol).
-
Rotary evaporator or vacuum oven.
-
-
Methodology :
-
Determine the desired drug-to-carrier ratio (e.g., 1:1, 1:5, 1:9 by weight).
-
Completely dissolve the accurately weighed drug and carrier in the selected organic solvent in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
A thin film will form on the flask wall. Continue drying under high vacuum for several hours (or overnight in a vacuum oven) to remove any residual solvent.
-
Scrape the resulting solid dispersion from the flask. The material should be a glassy, amorphous solid.
-
Gently pulverize the solid dispersion into a fine powder for use in dissolution studies.
-
Caption: Workflow for the solvent evaporation method to prepare a solid dispersion.
Protocol 4: Preparation of a Cyclodextrin Inclusion Complex
-
Objective : To increase aqueous solubility by forming an inclusion complex with a cyclodextrin.
-
Materials :
-
This compound powder.
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD).
-
Deionized water.
-
Stir plate, magnetic stir bar.
-
Lyophilizer (freeze-dryer).
-
-
Methodology :
-
Prepare an aqueous solution of HP-β-CD (concentration will depend on the phase solubility diagram, but a 5-10% w/v solution is a common starting point).
-
Add an excess amount of the drug to the HP-β-CD solution. A 1:1 molar ratio is a typical starting point for complexation.
-
Seal the container and stir the mixture vigorously at room temperature for 24-72 hours to allow for equilibration.
-
After stirring, filter the suspension (e.g., using a 0.22 µm syringe filter) to remove the undissolved drug. The clear filtrate contains the soluble drug-cyclodextrin complex.
-
To obtain a solid powder, freeze the filtrate (e.g., at -80°C) and then lyophilize it until all water is removed.
-
The resulting fluffy powder is the drug-cyclodextrin inclusion complex, which can be reconstituted in water to assess the solubility enhancement.
-
Caption: Diagram of a drug molecule entering a cyclodextrin's hydrophobic cavity.
References
- 1. scbt.com [scbt.com]
- 2. issr.edu.kh [issr.edu.kh]
- 3. webhome.auburn.edu [webhome.auburn.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. bepls.com [bepls.com]
- 11. pnrjournal.com [pnrjournal.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. bjcardio.co.uk [bjcardio.co.uk]
- 14. rjpdft.com [rjpdft.com]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. japer.in [japer.in]
- 17. scispace.com [scispace.com]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. touroscholar.touro.edu [touroscholar.touro.edu]
- 20. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. longdom.org [longdom.org]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. jddtonline.info [jddtonline.info]
- 24. mdpi.com [mdpi.com]
Technical Support Center: 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter assay interference when working with 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine. The information provided is based on the chemical properties of the compound and known interference patterns of structurally related molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended use?
This compound is a heterocyclic organic compound with the molecular formula C9H10N4.[1][2] It belongs to the aminopyrazole class of compounds, which are known to be versatile scaffolds in medicinal chemistry for the development of various therapeutic agents, including kinase inhibitors.[3][4] This compound is intended for laboratory research use only and not for diagnostic or therapeutic purposes.[2]
Q2: What are Pan-Assay Interference Compounds (PAINS) and could this compound be one?
Pan-Assay Interference Compounds (PAINS) are molecules that exhibit activity in numerous high-throughput screening (HTS) assays through non-specific mechanisms, leading to false-positive results.[5][6] These mechanisms can include chemical reactivity, redox cycling, fluorescence interference, and aggregation.[7][8] While there is no specific report classifying this compound as a PAIN, its substructure, particularly the aminopyrazole moiety, is present in many biologically active compounds and could potentially lead to assay interference under certain conditions.[9][10] Therefore, it is crucial to perform counter-screens and control experiments to rule out non-specific activity.
Q3: What are the potential mechanisms of assay interference for this compound?
Based on its chemical structure, this compound could potentially interfere with assays through several mechanisms:
-
Fluorescence Interference: The pyridine and pyrazole rings are aromatic systems that can exhibit intrinsic fluorescence, which may interfere with fluorescence-based assays (e.g., FRET, FP).
-
Redox Cycling: The aminopyrazole moiety could potentially undergo oxidation-reduction reactions, leading to the generation of reactive oxygen species (ROS) that can disrupt assay components or generate a false signal in redox-sensitive assays.[11]
-
Protein Reactivity: The primary amine group on the pyrazole ring could potentially form covalent bonds with proteins, leading to non-specific inhibition.
-
Metal Chelation: The nitrogen atoms in the pyridine and pyrazole rings could chelate metal ions that are essential for enzyme function or assay signal generation.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values or poor dose-response curves.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Aggregation | 1. Include a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer.2. Measure the particle size of the compound in the assay buffer using dynamic light scattering (DLS). | 1. A more consistent and titratable dose-response curve.2. Absence of large aggregates. |
| Non-specific Protein Reactivity | 1. Perform a bovine serum albumin (BSA) counter-assay to assess non-specific binding.2. Pre-incubate the compound with a high concentration of a nucleophile like glutathione and observe any change in activity. | 1. Similar activity in the presence of BSA suggests non-specific binding.2. A decrease in inhibitory activity suggests covalent modification. |
| Assay Technology Interference | 1. Run the assay in the absence of the target protein to check for direct effects on the detection system.2. Use an orthogonal assay with a different detection method to confirm the activity. | 1. A signal in the absence of the target indicates direct interference.2. Concordant results from the orthogonal assay validate the initial findings. |
Issue 2: High background signal in fluorescence-based assays.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Intrinsic Compound Fluorescence | 1. Measure the fluorescence spectrum of the compound at the assay's excitation and emission wavelengths.2. Subtract the compound's background fluorescence from the assay signal. | 1. Identification of overlapping fluorescence spectra.2. A corrected, lower background signal. |
| Light Scattering | 1. Check for compound precipitation in the assay wells.2. Centrifuge the assay plate before reading to pellet any precipitate. | 1. Visual confirmation of precipitate.2. A reduction in background signal. |
Experimental Protocols
Protocol 1: BSA Counter-Assay for Non-Specific Inhibition
Objective: To determine if this compound inhibits a target enzyme through non-specific protein binding.
Methodology:
-
Prepare a solution of bovine serum albumin (BSA) at a high concentration (e.g., 10 mg/mL) in the assay buffer.
-
Set up two sets of assay plates. One with the standard assay components and the other with the addition of the BSA solution.
-
Add a serial dilution of this compound to both sets of plates.
-
Initiate the enzymatic reaction and measure the activity according to the standard protocol.
-
Compare the IC50 values obtained in the presence and absence of BSA. A significant shift in IC50 to a higher value in the presence of BSA suggests non-specific binding.
Protocol 2: Fluorescence Interference Check
Objective: To assess the potential for this compound to interfere with a fluorescence-based assay.
Methodology:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a multi-well plate, add the compound dilutions to wells containing all assay components except the target enzyme or substrate that generates the fluorescent signal.
-
Measure the fluorescence at the assay's excitation and emission wavelengths.
-
Plot the fluorescence intensity against the compound concentration. A concentration-dependent increase in fluorescence indicates intrinsic compound fluorescence that could interfere with the assay readout.
Visualizations
Caption: Troubleshooting workflow for inconsistent assay results.
Caption: Potential mechanisms of assay interference.
References
- 1. 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 6. longdom.org [longdom.org]
- 7. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Interpreting NMR spectra of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the interpretation of ¹H and ¹³C NMR spectra for 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine.
Predicted NMR Data Interpretation
The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on established chemical shift ranges for pyridine, pyrazole, and related heterocyclic systems.[1][2][3][4][5] Actual experimental values may vary based on solvent, concentration, and temperature.
Structure for Reference:
Figure 1: Chemical structure of this compound with proton (H) and carbon (C) numbering for NMR assignment.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Notes |
| H-2', H-6' | ~8.5 - 8.7 | Doublet (d) | 2H | Protons on the pyridine ring adjacent to the nitrogen are highly deshielded. |
| H-3', H-5' | ~7.2 - 7.4 | Doublet (d) | 2H | Protons on the pyridine ring. |
| H-4 | ~7.3 - 7.5 | Doublet (d) | 1H | Pyrazole ring proton. |
| H-3 | ~5.8 - 6.0 | Doublet (d) | 1H | Pyrazole ring proton, shielded by the adjacent amine group. |
| CH₂ | ~5.3 - 5.5 | Singlet (s) | 2H | Methylene bridge protons. |
| NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) | 2H | Amine protons; signal may be broad due to quadrupole effects and chemical exchange. May exchange with D₂O.[6] |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbons | Predicted δ (ppm) | Notes |
| C-5 | ~150 - 155 | Pyrazole carbon attached to the amine group. |
| C-2', C-6' | ~149 - 151 | Pyridine carbons adjacent to the nitrogen. |
| C-4' | ~145 - 148 | Quaternary pyridine carbon attached to the methylene bridge. |
| C-3 | ~140 - 142 | Pyrazole carbon. |
| C-4 | ~122 - 125 | Pyridine carbons. |
| C-3', C-5' | ~95 - 100 | Pyrazole carbon. |
| CH₂ | ~50 - 55 | Methylene bridge carbon. |
Frequently Asked Questions (FAQs) for Spectral Interpretation
Q1: The aromatic region of my ¹H NMR spectrum is complex. How can I assign the pyridine and pyrazole protons?
A1:
-
Pyridine Protons: The pyridine ring protons typically appear in distinct pairs. The protons ortho to the nitrogen (H-2', H-6') are the most deshielded and will appear furthest downfield (typically δ 8.5-8.7 ppm) as a doublet.[1][7] The protons meta to the nitrogen (H-3', H-5') will be more shielded and appear further upfield (δ 7.2-7.4 ppm), also as a doublet.
-
Pyrazole Protons: The two protons on the pyrazole ring (H-3 and H-4) will appear as doublets due to coupling with each other. H-4 is typically more deshielded than H-3.[5][8] The electron-donating amine group at the C-5 position will shield the adjacent H-3 proton, causing it to appear at a higher field (more upfield) compared to H-4.[3]
-
2D NMR: For unambiguous assignment, consider running 2D NMR experiments like COSY (to show ¹H-¹H correlations between H-3/H-4 and within the pyridine system) and HSQC/HMBC (to correlate protons to their attached carbons).[9]
Q2: The signal for the -NH₂ protons is very broad or not visible. Why?
A2: This is common for amine (-NH₂) protons for several reasons:
-
Quadrupole Broadening: The ¹⁴N nucleus has a quadrupole moment that can cause efficient relaxation and significant broadening of attached protons.[10]
-
Chemical Exchange: The amine protons can undergo chemical exchange with trace amounts of water or acid in the solvent, or with each other.[11] If this exchange occurs on the NMR timescale, it leads to peak broadening.[12]
-
Solvent Effects: In protic solvents like DMSO-d₆, hydrogen bonding can slow this exchange, sometimes resulting in a sharper signal. To confirm the -NH₂ peak, you can add a drop of D₂O to your NMR tube; the amine protons will exchange with deuterium, causing the signal to disappear from the spectrum.[6]
Q3: Why is the methylene (-CH₂-) signal a singlet?
A3: The methylene protons are not adjacent to any other protons, so they do not experience spin-spin coupling. Therefore, their signal appears as a singlet. Its chemical shift around 5.3-5.5 ppm is due to its position between two electron-withdrawing aromatic rings (pyridine and pyrazole).
Troubleshooting Guide
Q4: The peaks in my spectrum are broad and poorly resolved. What should I do?
A4: Peak broadening can result from several factors. Follow this troubleshooting workflow:[6][12][13]
Caption: Troubleshooting workflow for resolving broad NMR peaks.
Q5: I see unexpected peaks in my spectrum, particularly around 1.57, 2.05, and 7.26 ppm. What are they?
A5: These are likely common laboratory contaminants or residual solvents.
-
δ ~1.57 ppm: Often corresponds to water. NMR solvents can absorb atmospheric moisture.[6]
-
δ ~2.05 ppm: Typically acetone, a common solvent for cleaning glassware.
-
δ ~7.26 ppm: Residual undeuterated chloroform (CHCl₃) if you are using CDCl₃ as the solvent.[13] Always use high-purity deuterated solvents and ensure your NMR tube is scrupulously clean and dry to minimize these signals.
Q6: My compound is not soluble in chloroform-d (CDCl₃). What are my options?
A6: Due to the polar amine group and two nitrogen-containing rings, solubility can be an issue in less polar solvents like CDCl₃.[11] Try more polar deuterated solvents:
-
DMSO-d₆ (Dimethyl sulfoxide-d₆): An excellent choice for polar, nitrogen-containing compounds. It will also help in observing exchangeable protons like -NH₂.[12]
-
Methanol-d₄ (CD₃OD): Another good polar option, but be aware that the -NH₂ protons will exchange with the solvent's deuterium and become invisible.[6]
-
Acetone-d₆: A solvent of intermediate polarity that can also be effective.[6]
Experimental Protocols
Protocol 1: Standard ¹H and ¹³C NMR Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of your purified this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Dissolution: Ensure complete dissolution of the sample. If necessary, gently warm the vial or sonicate for 1-2 minutes. Visually inspect the solution to ensure no particulate matter is present.[11]
-
Transfer: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[13][14]
-
Acquisition: Cap the NMR tube and insert it into the spectrometer. Proceed with locking, shimming, and acquiring the spectrum according to the instrument's standard operating procedure.
Protocol 2: Data Acquisition Parameters
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16-64 scans, depending on sample concentration. The signal-to-noise ratio increases with the square root of the number of scans.[13]
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives (1984) | Pilar Cabildo | 49 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting [chem.rochester.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Interpreting | OpenOChem Learn [learn.openochem.org]
- 10. Nitrogen NMR [chem.ch.huji.ac.il]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Technical Support Center: Mass Spectrometry Analysis of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the mass spectrometry analysis of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine and its potential impurities.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight and mass-to-charge ratio (m/z) for this compound?
A1: The empirical formula for this compound is C₉H₁₀N₄, and its molecular weight is approximately 174.20 g/mol .[1] In positive ion mode mass spectrometry, you would typically expect to see the protonated molecule [M+H]⁺ at an m/z of approximately 175.21.
Q2: What are some potential impurities I should be aware of during the synthesis and analysis of this compound?
A2: Impurities can arise from starting materials, side-reactions, or degradation. Common impurities in pyrazole synthesis can include regioisomers, incompletely cyclized intermediates like pyrazolines, and byproducts from side reactions.[2] For this specific compound, potential impurities could include unreacted (pyridin-4-yl)methanamine, regioisomers such as 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine, or products of oxidation or hydrolysis.
Q3: What are the common fragmentation patterns for pyrazole compounds in mass spectrometry?
A3: Pyrazole rings are relatively stable, so the molecular ion peak is often prominent.[3] Fragmentation can involve the loss of substituents from the ring. For this compound, characteristic fragmentation may involve cleavage of the bond between the pyrazole and the pyridinylmethyl group, leading to fragment ions corresponding to the pyrazole amine and the pyridinylmethyl cation.
Q4: Which ionization technique is most suitable for the analysis of this compound?
A4: Electrospray ionization (ESI) is a common and effective technique for analyzing polar, nitrogen-containing compounds like this compound. It typically produces protonated molecules [M+H]⁺ with minimal fragmentation in the source, which is ideal for identifying the parent compound and its impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the mass spectrometry analysis of this compound.
Issue 1: No peak corresponding to the target compound is observed.
-
Question: I am not seeing a peak at the expected m/z of 175.21 for [M+H]⁺. What could be the issue?
-
Answer:
-
Verify Sample Preparation: Ensure that your sample is properly dissolved in a solvent compatible with your mobile phase and that the concentration is appropriate. Highly concentrated samples can sometimes lead to ion suppression.
-
Check Instrument Settings: Confirm that the mass spectrometer is properly tuned and calibrated.[4] Ensure the correct mass range is being scanned.
-
Evaluate Ionization Source: For ESI, check for a stable spray. If the spray is unstable, it can lead to poor signal intensity.[5] Consider that the compound may ionize better in negative ion mode, although this is less likely for an amine-containing compound.
-
Assess Sample Integrity: The compound may have degraded. If possible, verify the integrity of your sample using another analytical technique like NMR or HPLC-UV.
-
Issue 2: The mass accuracy of the observed peaks is poor.
-
Question: The measured m/z of my peaks is significantly different from the calculated exact mass. Why is this happening?
-
Answer:
-
Perform Mass Calibration: The instrument needs to be calibrated regularly with an appropriate standard to ensure accurate mass measurements.[4]
-
Check for Contamination: Contaminants in the system can sometimes interfere with mass accuracy. Ensure the system is clean.
-
Instrument Maintenance: Poor mass accuracy can be a sign that the mass spectrometer requires maintenance. Refer to the manufacturer's guidelines.[4]
-
Issue 3: I am observing unexpected peaks in my mass spectrum.
-
Question: My mass spectrum shows several peaks that I cannot identify. How can I determine if they are impurities?
-
Answer:
-
Analyze a Blank Run: Inject a blank solvent to identify peaks originating from the solvent or system contamination.
-
Consider Potential Impurities: Refer to the table of potential impurities below and check if any of the observed m/z values match.
-
Perform Tandem Mass Spectrometry (MS/MS): Fragment the unexpected ions to obtain structural information. Compare the fragmentation patterns to that of your target compound to identify related structures.
-
Review the Synthetic Route: Understanding the synthesis of this compound can help predict likely side-products and unreacted starting materials.
-
Issue 4: The peaks in my chromatogram are broad or splitting.
-
Question: My chromatographic peaks are not sharp, making integration and identification difficult. What can I do?
-
Answer:
-
Optimize Chromatography: Adjust the mobile phase composition, gradient, and flow rate. Ensure the column is not overloaded.
-
Check for Column Contamination: Contaminants on the column can lead to peak broadening.[4] Consider flushing or replacing the column.
-
Inspect for Leaks: Leaks in the LC system can cause peak distortion.
-
Data Presentation
Table 1: Predicted m/z of this compound and Potential Impurities
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Potential Source |
| This compound | C₉H₁₀N₄ | 174.20 | 175.21 | Target Compound |
| (Pyridin-4-yl)methanamine | C₆H₈N₂ | 108.14 | 109.15 | Starting Material |
| 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine | C₉H₁₀N₄ | 174.20 | 175.21 | Regioisomer |
| Pyrazoline intermediate | C₉H₁₂N₄ | 176.22 | 177.23 | Incomplete Cyclization |
| Oxidized product (+O) | C₉H₁₀N₄O | 190.20 | 191.21 | Degradation/Side-reaction |
Experimental Protocols
Protocol: LC-MS Analysis of this compound
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase to a working concentration of 1-10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: m/z 50 - 500.
-
Data Acquisition: Full scan mode. For impurity identification, use tandem MS (MS/MS) with collision-induced dissociation (CID).
-
Mandatory Visualization
Caption: Troubleshooting workflow for MS analysis.
Caption: General workflow for LC-MS analysis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Uncharted Territory: The Kinase Inhibitor Profile of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine Remains Undisclosed
Despite a thorough review of scientific literature and chemical databases, no publically available experimental data exists to define the kinase inhibitory profile of the compound 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine. This absence of information precludes a direct comparative analysis against other kinase inhibitors, as requested by researchers, scientists, and drug development professionals.
The quest to understand the therapeutic potential of novel small molecules is a cornerstone of modern drug discovery. Central to this effort is the characterization of a compound's biological activity, particularly for classes of molecules like kinase inhibitors, which are pivotal in treating a wide array of diseases, most notably cancer. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a common feature in many pathologies. The development of inhibitors that can selectively target specific kinases has revolutionized treatment paradigms.
While the pyrazole scaffold, a core component of this compound, is a well-established feature in many approved kinase inhibitors, the specific biological activity of this particular derivative has not been reported. A structurally related compound, 1-(pyridin-4-yl)-1H-pyrazol-3-amine, has been theoretically posited as a potential inhibitor of Janus kinases (JAKs). The JAK-STAT signaling pathway is a critical mediator of the inflammatory response, making it a prime target for autoimmune and inflammatory diseases. However, it is crucial to emphasize that this is a projection based on structural similarity and not a substitute for empirical data on this compound.
Without experimental data such as IC50 or Ki values from kinase assays, or results from cellular assays, it is impossible to generate the requested comparison guides, data tables, and signaling pathway diagrams. The scientific community awaits future research that may elucidate the biological targets and therapeutic potential of this compound. Until such studies are published, any comparison to existing kinase inhibitors would be purely speculative and lack the necessary scientific rigor.
For researchers interested in this molecule, the immediate next step would be to perform a broad kinase screen to identify potential targets. Following initial "hit" identification, further detailed enzymatic and cellular assays would be required to validate these findings and establish a clear inhibitory profile.
A Comparative Guide to the Biological Activity of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine derivatives, a class of compounds with significant potential in drug discovery, particularly as kinase inhibitors. The pyrazole scaffold is a well-established pharmacophore in numerous clinically approved drugs, and its derivatives are actively being explored for various therapeutic applications, including oncology. This document summarizes key structure-activity relationship (SAR) data, presents detailed experimental protocols for relevant biological assays, and visualizes associated signaling pathways and workflows.
Introduction
The this compound core structure is a promising scaffold for the development of potent and selective kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The pyridine and pyrazole moieties of this scaffold can engage in key interactions within the ATP-binding pocket of various kinases, making them attractive candidates for targeted therapy. This guide focuses on the comparative biological activity of derivatives of this scaffold, with a particular emphasis on their inhibitory effects on Aurora kinases, a family of serine/threonine kinases that are key regulators of mitosis.
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro biological activity of a series of pyrazolo[3,4-b]pyridine derivatives, which share a similar core structure with the this compound scaffold. This data provides valuable insights into the structure-activity relationships of this compound class against Aurora A and Aurora B kinases, as well as their anti-proliferative effects on a human colon cancer cell line (HCT116).
Table 1: In Vitro Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against Aurora A and Aurora B Kinases
| Compound ID | R1 Substituent | R2 Substituent | Aurora A IC50 (μM) | Aurora B IC50 (μM) |
| 1a | H | Phenyl | 0.85 | 0.23 |
| 1b | H | 4-Fluorophenyl | 0.62 | 0.15 |
| 1c | H | 4-Chlorophenyl | 0.55 | 0.12 |
| 1d | H | 4-Methoxyphenyl | 1.20 | 0.35 |
| 2a | Methyl | Phenyl | 0.45 | 0.09 |
| 2b | Methyl | 4-Fluorophenyl | 0.31 | 0.06 |
| 2c | Methyl | 4-Chlorophenyl | 0.28 | 0.05 |
| 2d | Methyl | 4-Methoxyphenyl | 0.75 | 0.18 |
Data is hypothetical and representative of typical SAR findings for this class of compounds.
Table 2: Anti-proliferative Activity of Pyrazolo[3,4-b]pyridine Derivatives in HCT116 Human Colon Cancer Cells
| Compound ID | R1 Substituent | R2 Substituent | HCT116 GI50 (μM) |
| 1a | H | Phenyl | 1.5 |
| 1b | H | 4-Fluorophenyl | 1.1 |
| 1c | H | 4-Chlorophenyl | 0.9 |
| 1d | H | 4-Methoxyphenyl | 2.8 |
| 2a | Methyl | Phenyl | 0.7 |
| 2b | Methyl | 4-Fluorophenyl | 0.5 |
| 2c | Methyl | 4-Chlorophenyl | 0.4 |
| 2d | Methyl | 4-Methoxyphenyl | 1.2 |
Data is hypothetical and representative of typical SAR findings for this class of compounds.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Aurora A/B)
This assay determines the concentration of a compound required to inhibit 50% of the kinase activity (IC50).
-
Reagents and Materials:
-
Recombinant human Aurora A and Aurora B kinases
-
Fluorescein-labeled peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[1]
-
Test compounds (dissolved in DMSO)
-
384-well microplates
-
Plate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
A serial dilution of the test compounds is prepared in DMSO and then diluted in kinase buffer.
-
The kinase, peptide substrate, and test compound are added to the wells of the microplate.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The reaction is stopped by the addition of a stop solution containing EDTA.
-
Fluorescence polarization is measured using a plate reader.
-
The IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Anti-proliferative Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
Human cancer cell line (e.g., HCT116)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
-
-
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan crystals.
-
The supernatant is removed, and the formazan crystals are dissolved in a solubilization buffer.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are calculated from the dose-response curves.
-
Visualizations
Signaling Pathway: The Aurora Kinase Pathway in Mitosis
Caption: The role of Aurora A and B kinases in cell cycle progression and their inhibition by pyrazole derivatives.
Experimental Workflow: In Vitro Kinase Inhibitor Screening
Caption: A typical workflow for the screening and evaluation of novel kinase inhibitors.
References
Structure-Activity Relationship of 1-(Pyridin-4-ylmethyl)-1H-pyrazol-5-amine Analogs: A Comparative Guide for Kinase Inhibitor Development
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine analogs and related compounds as kinase inhibitors. The data presented is synthesized from studies on structurally similar scaffolds, offering insights into the key molecular features driving inhibitory activity and selectivity.
Comparative Analysis of Inhibitory Activity
The inhibitory activities of various 1-benzyl-1H-pyrazole analogs against RIP1 kinase are summarized in the following tables. This data is extrapolated from a study on 1-benzyl-1H-pyrazole derivatives and serves as a foundational model for understanding the SAR of the target compound class.[1] The key regions of modification include the benzyl ring, and substituents on the pyrazole ring.
Table 1: SAR of Substitutions on the Benzyl Moiety of 1-Benzyl-1H-pyrazole Analogs against RIP1 Kinase
| Compound ID | R1 (Position 2) | R2 (Position 4) | R3 (Position 5) | Kd (μM) for RIP1 | EC50 (μM) in cell necroptosis assay |
| 1a | Cl | Cl | H | 0.12 | 0.25 |
| 4a | H | Cl | H | 0.35 | 0.68 |
| 4b | F | Cl | H | 0.078 | 0.16 |
| 4c | Br | Cl | H | 0.11 | 0.21 |
| 4d | CH3 | Cl | H | 0.28 | 0.55 |
| 4e | H | F | H | 1.2 | 2.5 |
| 4f | H | Br | H | 0.41 | 0.79 |
| 4g | H | H | H | >10 | >20 |
| 4h | H | Cl | Cl | 0.095 | 0.19 |
Data extracted from a study on 1-benzyl-1H-pyrazole derivatives as RIP1 kinase inhibitors.[1]
Table 2: SAR of Substitutions on the Pyrazole Ring of 1-(2-fluoro-4-chlorobenzyl)-1H-pyrazole Analogs against RIP1 Kinase
| Compound ID | R4 (Position 3) | R5 (Position 5) | Kd (μM) for RIP1 | EC50 (μM) in cell necroptosis assay |
| 4b | NO2 | H | 0.078 | 0.16 |
| 5a | NH2 | H | 2.5 | 4.8 |
| 5b | CN | H | 0.45 | 0.88 |
| 5c | COOH | H | >10 | >20 |
| 5d | H | NO2 | 1.8 | 3.5 |
Data extracted from a study on 1-benzyl-1H-pyrazole derivatives as RIP1 kinase inhibitors.[1]
Structure-Activity Relationship Insights
Based on the data from analogous series, several key SAR trends can be inferred for this compound analogs:
-
Substitution on the Pyridinylmethyl Moiety: For the analogous 1-benzyl series, di-substitution on the benzene ring with electron-withdrawing groups, particularly at the 2 and 4 positions, was shown to be crucial for potent RIP1 kinase inhibition.[1] A similar trend would be expected for substitutions on the pyridine ring of the target scaffold. The presence of the nitrogen atom in the pyridine ring at position 4 is expected to influence the electronic properties and potential for hydrogen bonding, likely impacting kinase binding affinity.
-
Substituents on the Pyrazole Ring:
-
The presence of a nitro group at the 3-position of the pyrazole ring was found to be optimal for RIP1 kinase inhibitory activity in the 1-benzyl series.[1]
-
Replacing the nitro group with an amino, cyano, or carboxyl group led to a significant decrease in potency.[1]
-
The 5-amino group in the target scaffold, this compound, is a key point of difference and is likely to form important hydrogen bond interactions within the ATP-binding pocket of target kinases, a common feature for kinase inhibitors. Studies on 4-amino-(1H)-pyrazole derivatives have demonstrated their potential as potent JAK inhibitors.[2]
-
Signaling Pathway and Experimental Workflow
The development and evaluation of these kinase inhibitors often involve targeting specific cellular signaling pathways and a systematic experimental workflow.
References
- 1. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine: A Comparative Guide for Target Validation
For Immediate Release
This publication provides a comprehensive guide for researchers, scientists, and drug development professionals on validating the hypothesized biological target of the novel compound 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine. Due to the absence of a definitively validated target in publicly available literature, this guide proposes a rational approach to its investigation, drawing comparisons with established therapeutic agents based on structural analogy.
The core scaffold of this compound, featuring a pyrazole ring, is a privileged structure in medicinal chemistry, notably present in a class of targeted therapies known as Janus kinase (JAK) inhibitors. Analogs of this compound have been suggested to possess kinase inhibitory activity. Therefore, this guide will focus on a comparative framework against well-characterized JAK inhibitors, providing the necessary experimental protocols and data presentation formats to facilitate a robust evaluation of this compound's potential.
Hypothesized Target: Janus Kinase (JAK) Family
Based on structural similarities to known pharmacologically active agents, a primary hypothesis is that this compound functions as an inhibitor of the JAK family of non-receptor tyrosine kinases. The JAK-STAT signaling pathway is a critical mediator of immune response and cellular proliferation, and its dysregulation is implicated in a variety of inflammatory diseases and cancers. This makes the JAK family a compelling therapeutic target.
Below is a diagram illustrating the canonical JAK-STAT signaling pathway, which is a primary target for many current therapies in inflammatory disease and oncology.
Comparative In Vivo Efficacy Analysis: 1-(pyridin-4-yl)-1H-pyrazol-3-amine Derivative in Inflammatory Models
This guide provides a comparative analysis of the in vivo efficacy of a 1-(pyridin-4-yl)-1H-pyrazol-3-amine derivative, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), against standard anti-inflammatory agents, Dexamethasone and Celecoxib.[1] Due to the limited availability of specific in vivo data for 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine, this guide will focus on the closely related 1-(pyridin-4-yl)-1H-pyrazol-3-amine derivative, referred to herein as the "Compound of Interest," for which robust preclinical data in relevant inflammatory models is available.[1][2] The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these compounds in the context of inflammatory disease models.
Executive Summary
The Compound of Interest, a selective RIPK1 inhibitor, demonstrates significant therapeutic effects in both a Dextran Sulfate Sodium (DSS)-induced colitis model and a Tumor Necrosis Factor-alpha (TNF-α)-induced Systemic Inflammatory Response Syndrome (SIRS) model.[1][2] In the DSS-induced colitis model, the compound significantly reduced body weight loss, prevented the shortening of the colon, and lowered the Disease Activity Index (DAI) score when compared to vehicle controls.[1] Notably, its performance in some parameters appears more favorable than Dexamethasone in this model.[1] In the TNF-α-induced SIRS model, the Compound of Interest provided a significant survival benefit.
Comparative Efficacy Data
The following tables summarize the key in vivo efficacy data for the 1-(pyridin-4-yl)-1H-pyrazol-3-amine derivative, Dexamethasone, and Celecoxib in preclinical models of inflammation.
Table 1: Efficacy in DSS-Induced Colitis Model [1]
| Parameter | 1-(pyridin-4-yl)-1H-pyrazol-3-amine Derivative | Dexamethasone | Celecoxib | Vehicle Control |
| Dosage | Information not available | 1 mg/kg/day, i.p. | 10 mg/kg | Not Applicable |
| Body Weight Loss | Significantly reduced weight loss compared to control.[1] | Did not consistently prevent weight loss; some studies report aggravation.[1][3] | Ameliorated body weight loss.[4] | Significant weight loss observed.[1] |
| Colon Length | Significantly prevented colon shortening.[1] | Did not prevent colon shortening.[1] | Significantly ameliorated colon shortening.[4] | Significant colon shortening observed.[1] |
| Disease Activity Index (DAI) | Significantly lower DAI score compared to control.[1] | Did not produce a significant reduction in the disease index.[1] | Significantly lower DAI score.[4] | High DAI scores indicating severe disease.[1] |
| Histological Score | Information not available | Reduced histological scoring.[5] | Reduced histological index score.[4] | Significant histological damage. |
Table 2: Efficacy in TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS) Model [1]
| Parameter | 1-(pyridin-4-yl)-1H-pyrazol-3-amine Derivative | Dexamethasone | Vehicle Control |
| Dosage | Information not available | Information not available | Not Applicable |
| Survival Rate | Significantly improved survival rate compared to control.[2] | Information not available | High mortality rate. |
| Body Temperature | Prevented the drop in body temperature associated with TNF-α injection. | Information not available | Significant drop in body temperature. |
Signaling Pathways and Mechanism of Action
The Compound of Interest exerts its anti-inflammatory effects through the selective inhibition of RIPK1 kinase activity.[1][2] RIPK1 is a critical signaling node that regulates cellular responses to inflammatory stimuli, such as TNF-α. Depending on the cellular context, RIPK1 can initiate pro-survival signaling through the NF-κB pathway or trigger programmed cell death pathways, namely apoptosis and necroptosis. The kinase activity of RIPK1 is essential for the execution of necroptosis, a lytic and highly inflammatory form of cell death. By inhibiting RIPK1 kinase activity, the Compound of Interest is thought to block the necroptotic cascade, thereby reducing inflammation and tissue damage.[6]
Caption: A diagram of the RIPK1 signaling pathway.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
DSS-Induced Colitis Model
Objective: To evaluate the efficacy of a test compound in a chemically-induced model of inflammatory bowel disease that mimics aspects of ulcerative colitis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da
-
Test compound (e.g., 1-(pyridin-4-yl)-1H-pyrazol-3-amine derivative)
-
Reference compounds (e.g., Dexamethasone, Celecoxib)
-
Vehicle control (appropriate for test compound solubilization)
-
Standard laboratory animal diet and water
-
Animal balance
-
Calipers
-
Histology equipment and reagents (formalin, paraffin, H&E stain)
Procedure:
-
Acclimatization: House mice in standard laboratory conditions for at least one week prior to the experiment with free access to food and water.
-
Group Allocation: Randomly divide mice into experimental groups (e.g., Healthy Control, DSS + Vehicle, DSS + Test Compound, DSS + Dexamethasone, DSS + Celecoxib).
-
Induction of Colitis: Administer 2.5-4% (w/v) DSS in the drinking water for 7 consecutive days.[4][7] The healthy control group receives regular drinking water.
-
Compound Administration: Administer the test compound, reference compounds, or vehicle daily according to the desired route (e.g., oral gavage, intraperitoneal injection) starting from day 0 of DSS administration.
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces. Calculate the Disease Activity Index (DAI) based on these parameters.
-
Termination and Sample Collection: On day 7, euthanize the mice.[7] Measure the length of the colon from the cecum to the anus. Collect colon tissue for histological analysis and measurement of myeloperoxidase (MPO) activity.
-
Histological Analysis: Fix a segment of the colon in 10% buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score the sections for the severity of inflammation, ulceration, and tissue damage.
Caption: Workflow for the DSS-induced colitis experiment.
TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS) Model
Objective: To assess the ability of a test compound to protect against lethal systemic inflammation induced by a high dose of TNF-α.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Recombinant murine TNF-α
-
Test compound (e.g., 1-(pyridin-4-yl)-1H-pyrazol-3-amine derivative)
-
Vehicle control
-
Sterile, pyrogen-free saline
-
Rectal thermometer
Procedure:
-
Acclimatization: House mice under standard laboratory conditions for at least one week.
-
Compound Administration: Pre-treat mice with the test compound or vehicle at a specified time (e.g., 1 hour) before TNF-α challenge.
-
Induction of SIRS: Administer a lethal dose of murine TNF-α (e.g., 25-35 µg per mouse) via intraperitoneal or intravenous injection.[8]
-
Monitoring:
-
Survival: Monitor the survival of the animals at regular intervals for up to 48 hours.
-
Body Temperature: Measure rectal body temperature at baseline and at specified time points after TNF-α injection.
-
-
Data Analysis: Plot survival curves (Kaplan-Meier) and compare survival rates between groups using a log-rank test. Analyze changes in body temperature over time.
Conclusion
The 1-(pyridin-4-yl)-1H-pyrazol-3-amine derivative, acting as a selective RIPK1 inhibitor, demonstrates promising in vivo efficacy in preclinical models of inflammatory diseases. Its ability to mitigate disease severity in the DSS-induced colitis model and improve survival in the TNF-α-induced SIRS model highlights the therapeutic potential of targeting the RIPK1 signaling pathway.[1][2] Further investigation is warranted to fully elucidate the therapeutic window and safety profile of this class of compounds compared to established anti-inflammatory agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucocorticoids Promote the Onset of Acute Experimental Colitis and Cancer by Upregulating mTOR Signaling in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Celecoxib alleviates the DSS-induced ulcerative colitis in mice by enhancing intestinal barrier function, inhibiting ferroptosis and suppressing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dexamethasone-loaded Polymeric Nanoconstructs for Monitoring and Treating Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Efficacy of drugs used in the treatment of IBD and combinations thereof in acute DSS-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Toxicity Profile of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine and Alternative Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicity profile of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine against other selected pyrazole-based compounds. Due to the limited publicly available toxicity data for this compound beyond its classification as acutely toxic, this guide focuses on comparing its known hazard classification with the reported cytotoxic activities of other structurally related pyrazole derivatives from the scientific literature. The experimental data for the alternative compounds, primarily from in vitro cytotoxicity assays, are summarized to provide a contextual understanding of the potential toxicity of this class of compounds.
Overview of this compound Toxicity
Comparison with Alternative Pyrazole Derivatives
To provide a comparative perspective, this section presents the toxicity data of other pyrazole derivatives that have been evaluated for their biological activities and cytotoxic effects. Pyrazole and its derivatives are a significant class of heterocyclic compounds in drug discovery, with a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4][5] However, their therapeutic potential is accompanied by varying degrees of toxicity.
In Vitro Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity of selected pyrazole derivatives against various human cancer cell lines, as reported in the literature. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population and are a common measure of a compound's cytotoxic potential.
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | Data not available | - | - | - |
| Compound 3i (a 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol) derivative) | RKO (colorectal carcinoma) | MTS Assay | 9.9 | [6] |
| Compound 6c (an indolo-pyrazole grafted with thiazolidinone) | SK-MEL-28 (melanoma) | MTT Assay | 3.46 | [7] |
| Compound 22 (a 1,4-benzoxazine-pyrazole hybrid) | MCF7 (breast cancer) | MTT Assay | 2.82 | [3] |
| Compound 23 (a 1,4-benzoxazine-pyrazole hybrid) | A549 (lung cancer) | MTT Assay | 6.28 | [3] |
| Compound 43 (a pyrazole carbaldehyde derivative) | MCF7 (breast cancer) | MTT Assay | 0.25 | [3] |
Note: The direct comparison of IC50 values should be done with caution due to variations in experimental conditions, cell lines, and assay methods used in different studies.
Experimental Protocols
This section outlines the general methodologies for key toxicological assays relevant to the data presented.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (and a vehicle control) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control (untreated) cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.
Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)
This method is used to determine the acute oral toxicity of a substance and allows for the estimation of an LD50 value with a reduced number of animals.
Protocol:
-
Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used.
-
Dosing: A single animal is dosed with the test substance at a starting dose level selected from a series of fixed dose levels (e.g., 1.75, 5.5, 17.5, 55, 175, 550, 1750, 2000, or 5000 mg/kg body weight).
-
Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.
-
Sequential Dosing: Based on the outcome for the first animal, the dose for the next animal is adjusted up or down. If the first animal survives, the next animal is given a higher dose. If the first animal dies, the next animal is given a lower dose.
-
Termination: The test is stopped when one of the stopping criteria is met, which is based on the number of animals that have died or survived at different dose levels.
-
LD50 Estimation: The LD50 value is then calculated from the results using a maximum likelihood method.
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: General workflow for in vitro cytotoxicity assessment.
Hypothetical Signaling Pathway for Pyrazole-Induced Cytotoxicity
Caption: Hypothetical pathway of pyrazole-induced cytotoxicity.
Conclusion
While this compound is classified as acutely toxic if swallowed, a detailed public toxicity profile is lacking. The comparative data from other pyrazole derivatives highlight that this chemical class can exhibit significant cytotoxicity, with IC50 values in the low micromolar to nanomolar range against various cancer cell lines. The toxicity of pyrazole derivatives is highly dependent on their specific chemical structure and the biological target. Researchers and drug development professionals should exercise appropriate caution when handling this compound and consider conducting comprehensive in vitro and in vivo toxicity studies to fully characterize its safety profile before any potential therapeutic application. The provided experimental protocols can serve as a starting point for such evaluations.
References
- 1. This compound DiscoveryCPR 3524-31-0 [sigmaaldrich.com]
- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Substituted Aminopyrazoles
For Researchers, Scientists, and Drug Development Professionals
Substituted aminopyrazoles are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. The efficient and regioselective synthesis of these heterocyclic scaffolds is paramount for the rapid exploration of chemical space and the development of novel drug candidates. This guide provides an objective comparison of the most common and effective methods for synthesizing substituted aminopyrazoles, supported by experimental data and detailed protocols.
Key Synthesis Methods at a Glance
The synthesis of substituted aminopyrazoles predominantly relies on the cyclocondensation of a hydrazine moiety with a three-carbon synthon containing a nitrile group. The choice of starting materials and reaction conditions dictates the efficiency, regioselectivity, and substrate scope of the synthesis. The most prevalent methods include the reaction of β-ketonitriles with hydrazines, the condensation of α,β-unsaturated nitriles with hydrazines, and multicomponent reactions.
Quantitative Comparison of Synthesis Methods
The following tables summarize quantitative data for the synthesis of structurally similar aminopyrazoles via different methods, allowing for a direct comparison of their performance.
Table 1: Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile and Analogs
| Method | Starting Materials | Conditions | Reaction Time | Yield (%) | Reference |
| β-Ketonitrile Route | 3-Oxo-3-phenylpropanenitrile, Hydrazine Hydrate | Dioxane, reflux | 30 min | 93 | [1][2] |
| α,β-Unsaturated Nitrile Route | (Ethoxymethylene)malononitrile, Phenylhydrazine | Ethanol, reflux | 4 h | 84 | [3][4] |
| Multicomponent Reaction | Benzaldehyde, Malononitrile, Phenylhydrazine | Water, 70°C, Fe3O4@SiO2-NH2@TCT-Guanidine catalyst | Not Specified | High | [5] |
Table 2: Regioselective Synthesis of 1-Phenyl-5-aminopyrazole vs. 1-Phenyl-3-aminopyrazole
| Method | Starting Material | Conditions | Product | Yield (%) | Reference |
| Thermodynamic Control | 3-Methoxyacrylonitrile, Phenylhydrazine | Toluene, Acetic acid, Microwave (120-140°C) | 5-Amino-1-phenylpyrazole | 90 | [6][7] |
| Kinetic Control | 3-Methoxyacrylonitrile, Phenylhydrazine | Ethanol, Sodium Ethoxide, 0°C | 3-Amino-1-phenylpyrazole | 85 | [6][7] |
Table 3: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis
| Method | Starting Materials | Heating | Reaction Time | Yield (%) | Reference |
| Condensation | 2-Chloroquinoline-3-carbaldehyde, 2,4-Dinitrophenylhydrazine | Conventional (Ethanol, reflux) | Several hours | Lower | [8] |
| Condensation | 2-Chloroquinoline-3-carbaldehyde, 2,4-Dinitrophenylhydrazine | Microwave (Water, 1000W) | 2-5 min | Higher | [8] |
| Thorpe-Ziegler Cyclization | Dicyanohydrazone, Methyl bromoacetate | Conventional (DMF, 100°C) | 5 h | 33 | [9] |
| Thorpe-Ziegler Cyclization | Dicyanohydrazone, Methyl bromoacetate | Microwave (DMF, 120°C) | 10 min | 53 | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile via the β-Ketonitrile Route[1][2]
Reagents and Equipment:
-
3-Oxo-3-phenylpropanenitrile
-
Hydrazine hydrate
-
Dioxane
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
A solution of 3-oxo-3-phenylpropanenitrile (10 mmol) in dioxane (20 mL) is placed in a round-bottom flask.
-
Hydrazine hydrate (11 mmol) is added to the solution.
-
The reaction mixture is heated to reflux with stirring for 30 minutes.
-
The mixture is then cooled to room temperature, during which the product crystallizes.
-
The crystals are collected by filtration, washed with cold ethanol, and dried to afford 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile.
Protocol 2: Regioselective Synthesis of 5-Amino-1-phenylpyrazole (Thermodynamic Control)[6][7]
Reagents and Equipment:
-
3-Methoxyacrylonitrile
-
Phenylhydrazine
-
Toluene
-
Glacial acetic acid
-
Microwave reactor
Procedure:
-
To a solution of 3-methoxyacrylonitrile (1.0 eq) in toluene (0.2 M) in a microwave-safe vessel, add phenylhydrazine (1.1 eq).
-
Add glacial acetic acid (0.1 eq) to the mixture.
-
The vessel is sealed and heated in a microwave reactor to 120-140°C for 10-30 minutes.
-
After cooling, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield 5-amino-1-phenylpyrazole.
Protocol 3: Regioselective Synthesis of 3-Amino-1-phenylpyrazole (Kinetic Control)[6][7]
Reagents and Equipment:
-
3-Methoxyacrylonitrile
-
Phenylhydrazine
-
Ethanol
-
Sodium ethoxide
-
Round-bottom flask
-
Ice bath
-
Magnetic stirrer
Procedure:
-
A solution of sodium ethoxide in ethanol is prepared and cooled to 0°C in an ice bath.
-
A solution of 3-methoxyacrylonitrile (1.0 eq) and phenylhydrazine (1.1 eq) in ethanol is added dropwise to the cold sodium ethoxide solution with vigorous stirring.
-
The reaction is maintained at 0°C and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography to yield 3-amino-1-phenylpyrazole.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic workflows and the logic behind achieving regioselectivity.
Caption: Overview of major synthetic pathways to aminopyrazoles.
Caption: Kinetic vs. thermodynamic control for regioselectivity.
Caption: Experimental workflow for the β-ketonitrile synthesis method.
Conclusion
The synthesis of substituted aminopyrazoles can be achieved through several reliable methods. The choice of the optimal synthetic route depends on factors such as the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
-
The reaction of β-ketonitriles with hydrazines remains a highly versatile and high-yielding method for a wide range of substrates.[10]
-
The condensation of α,β-unsaturated nitriles offers a powerful approach where regioselectivity can be finely tuned by the reaction conditions, allowing access to either 3-amino or 5-aminopyrazole isomers.[6][7]
-
Multicomponent reactions provide a highly efficient and atom-economical route for generating diverse libraries of aminopyrazoles in a single step.[11]
-
Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in many cases, improve yields compared to conventional heating methods.[12][13]
By understanding the advantages and limitations of each method, researchers can select the most appropriate strategy for their specific synthetic goals, accelerating the discovery and development of new aminopyrazole-based molecules.
References
- 1. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. jsynthchem.com [jsynthchem.com]
- 6. benchchem.com [benchchem.com]
- 7. soc.chim.it [soc.chim.it]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 11. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine alongside structurally similar pyrazole derivatives. Due to the limited availability of published experimental data for this compound, this document presents its expected spectroscopic characteristics based on established principles and data from related compounds. For comparative purposes, detailed experimental data for three well-characterized aminopyrazole derivatives are provided: 5-amino-1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbonitrile, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, and 5-methyl-1H-pyrazol-3-amine.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic data for the target compound and its comparators.
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Key IR Bands (cm-1) | Mass Spec (m/z) |
| This compound | Predicted: ~8.5 (d, 2H, α-py), ~7.2 (d, 2H, β-py), ~7.4 (d, 1H, H4-pz), ~5.8 (d, 1H, H3-pz), ~5.2 (s, 2H, CH2), ~4.0 (br s, 2H, NH2) | Predicted: ~150 (α-C-py), ~122 (β-C-py), ~148 (C-py), ~145 (C5-pz), ~138 (C3-pz), ~95 (C4-pz), ~55 (CH2) | Predicted: 3400-3200 (N-H str), 3100-3000 (C-H str), 1620-1580 (C=N, C=C str), 1500-1400 (ring str) | [M+H]+: 175.10 |
| 5-amino-1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbonitrile [1] | (DMSO-d6) 8.28 (s, 1H), 8.11–7.74 (m, 2H), 7.55 (s, 2H), 7.43 (d, J=6.9 Hz, 2H), 7.32 (d, J=9.3 Hz, 2H), 6.87 (s, 2H) | (DMSO-d6) 164.2, 160.4, 153.4, 145.8, 135.8, 132.9, 130.0, 129.5, 128.6, 127.9, 124.8, 119.2, 116.6, 116.2, 115.9, 112.4 | 3462, 3345, 3312 (N-H), 2207 (C≡N), 1600, 1577, 1504 (C=N, C=C) | Not Available |
| 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | (CDCl3) 7.30 (d, J=8.4 Hz, 2H), 6.90 (d, J=8.4 Hz, 2H), 5.41 (s, 1H, H4-pz), 4.16 (d, J=5.2 Hz, 2H, NCH2), 3.81 (s, 3H, OCH3), 3.57 (s, 3H, NCH3), 3.34 (br s, 1H, NH), 1.28 (s, 9H, tBu) | (CDCl3) 160.7, 159.3, 148.1, 130.9, 129.4 (2C), 114.2 (2C), 85.2, 55.4, 50.1, 34.2, 32.3, 30.6 (3C) | 3243 (N-H), 2958, 2863 (C-H), 1611 (C=N), 1558, 1506 (C=C), 1240, 1036 (C-O-C) | [M]+: 273 (47%) |
| 5-methyl-1H-pyrazol-3-amine [2] | (CDCl3) 5.5 (s, 1H, H4-pz), 3.5 (br s, 3H, NH & NH2), 2.2 (s, 3H, CH3) | Not Available | Not Available | [M]+: 97 |
Detailed Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. These are based on standard methodologies reported for the analysis of pyrazole derivatives.[1][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H and 13C NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as deuterochloroform (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
-
Data Acquisition: For 1H NMR, standard acquisition parameters are used. For 13C NMR, spectra are acquired with proton decoupling.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Solid samples are typically analyzed using the KBr pellet method. A small amount of the compound is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk.
-
Data Acquisition: The FTIR spectrum is recorded over the range of 4000-400 cm-1. The resulting spectrum provides information on the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Ionization: Electron ionization (EI) or electrospray ionization (ESI) are common methods for analyzing pyrazole derivatives. ESI is often used for softer ionization, which can help in identifying the molecular ion peak.
-
Data Acquisition: The mass spectrum is recorded, and the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are determined. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol or acetonitrile.
-
Data Acquisition: The absorption spectrum is recorded over a wavelength range of approximately 200-400 nm to determine the wavelength of maximum absorbance (λmax).
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the structural relationships of the compared compounds.
Caption: General workflow for the spectroscopic analysis of a synthesized compound.
Caption: Structural relationships between the target compound and its comparators.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Performance Analysis of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine in Kinase Inhibition Assays
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating the experimental reproducibility and performance of the novel aminopyrazole compound, 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document establishes a robust evaluation template. This guide outlines detailed experimental protocols for key assays and presents a comparative analysis with established kinase inhibitors, Crizotinib and Ruxolitinib, for which public data is available. This framework is designed to ensure reproducible and comparable experimental outcomes.
The pyrazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, many of which function as kinase inhibitors. The structural characteristics of this compound, particularly the aminopyrazole core, suggest its potential as a modulator of protein kinases, which are critical targets in oncology and inflammatory diseases. To rigorously assess this potential, a direct comparison with clinically relevant inhibitors is essential.
Data Presentation: Comparative Kinase Inhibition and Cellular Potency
To ensure a clear and objective comparison, all quantitative data should be summarized in structured tables. The following tables provide a template for presenting the inhibitory activity of this compound against selected kinase targets, alongside the performance of comparator compounds.
Table 1: In Vitro Kinase Inhibition Profile
This table will compare the half-maximal inhibitory concentration (IC50) of the test compound and comparators against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Janus Kinase 2 (JAK2). These kinases are implicated in angiogenesis and inflammatory signaling, respectively.
| Compound | Target Kinase | Assay Technology | IC50 (nM) |
| This compound | VEGFR2 | ADP-Glo™ | Data to be determined |
| Crizotinib | VEGFR2 | (Various reported) | ~50-100 |
| This compound | JAK2 | LanthaScreen™ | Data to be determined |
| Ruxolitinib | JAK2 | (Various reported) | 2.8[1][2] |
Table 2: Cellular Viability Assay
This table will summarize the half-maximal effective concentration (EC50) of the compounds in a cell-based assay, providing insights into their potency in a biological context. The human umbilical vein endothelial cells (HUVEC) are relevant for assessing anti-angiogenic effects mediated by VEGFR2, while the HEL cell line is a model for JAK2-driven cell proliferation.
| Compound | Cell Line | Assay Type | EC50 (µM) |
| This compound | HUVEC | MTT Assay | Data to be determined |
| Crizotinib | HUVEC | (Various reported) | ~0.02-0.1 |
| This compound | HEL (JAK2 V617F) | MTT Assay | Data to be determined |
| Ruxolitinib | HEL (JAK2 V617F) | (Various reported) | ~0.186[3] |
Experimental Protocols
Detailed and standardized experimental protocols are critical for ensuring the reproducibility of the generated data. The following are methodologies for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (VEGFR2)
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and comparator compounds in DMSO.
-
Kinase Reaction: In a 384-well plate, add the recombinant VEGFR2 enzyme, the substrate (e.g., poly(Glu, Tyr) 4:1), and the test compounds at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP at a concentration close to the Km for VEGFR2.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).
-
Signal Generation: Stop the kinase reaction and measure the generated ADP by adding the ADP-Glo™ reagent and, subsequently, the Kinase Detection Reagent, following the manufacturer's protocol.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value using a suitable curve-fitting model.
In Vitro Kinase Inhibition Assay (JAK2)
Principle: The LanthaScreen™ TR-FRET Kinase Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. It measures the binding of a fluorescently labeled antibody to a phosphorylated substrate, with the FRET signal being inversely proportional to kinase inhibition.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction: In a suitable microplate, combine the JAK2 enzyme, a fluorescently labeled substrate, and the test compounds.
-
Reaction Initiation: Start the reaction by the addition of ATP.
-
Incubation: Allow the reaction to proceed at room temperature for a defined time.
-
Detection: Stop the reaction by adding EDTA and a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
Data Analysis: After a final incubation period, measure the TR-FRET signal. The ratio of the acceptor and donor emission is used to calculate the percent inhibition and subsequently the IC50 values.
Cell Viability (MTT) Assay
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate HUVEC or HEL cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or comparator compounds for a specified duration (e.g., 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 value.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental and biological context, the following diagrams have been generated using the Graphviz DOT language.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine, emphasizing operational and logistical protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound should be managed in a well-ventilated area, preferably within a chemical fume hood.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. A face shield is also recommended. | To protect against splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly after handling. | To prevent skin contact with the chemical. |
| Body Protection | A laboratory coat or chemical-resistant apron. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use a NIOSH-approved respirator if ventilation is inadequate or if dust/aerosols are generated. | To prevent inhalation of potentially harmful substances. |
In the event of exposure, follow these first-aid measures immediately:
-
After inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]
-
After skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician.[1][3]
-
After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Immediately consult a physician.[1][3]
-
After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional and local regulations. Due to its chemical nature, it is to be treated as hazardous waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any unused or contaminated solid this compound in a designated, clearly labeled, and sealable hazardous waste container.[4] This includes contaminated items such as weigh boats, filter paper, and PPE.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and chemically compatible container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5]
-
Sharps Waste: Any contaminated needles, syringes, or broken glassware must be disposed of in a designated sharps container.[5]
2. Container Labeling: All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste".[6]
-
The full chemical name: "this compound".
-
The approximate concentration and quantity of the waste.
-
The date when the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.[6]
3. Storage: Store the sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.[5] This area should be away from incompatible materials and sources of ignition.
4. Professional Disposal: The final disposal of this compound must be handled by a licensed professional waste disposal company.[1][4] Contact your institution's EHS department to arrange for a scheduled pickup of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[6]
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined below. This workflow ensures that all safety and regulatory steps are followed sequentially.
Hazard Classification and Transportation
For logistical purposes, it is important to be aware of the transportation classification of this compound. According to its Safety Data Sheet, this compound is classified as a corrosive liquid.
| Transportation Data | Details |
| UN Number | UN 3263 |
| Proper Shipping Name | Corrosive liquid, n.o.s. (1H-Pyrazole-5-Amine) |
| Transport Hazard Class | 8 |
| Packing Group | II |
This information is critical for the professional waste disposal service to ensure compliant transportation and disposal.
Rationale for Treating as Hazardous Waste
The decision to manage this compound as hazardous waste is based on a conservative approach in the absence of comprehensive toxicological and ecological data, and on the known hazards of structurally similar compounds. The pyrazole and pyridine moieties present in its structure are found in many biologically active and potentially toxic molecules.[4][5] Therefore, treating it as hazardous waste is a necessary precaution to protect both human health and the environment.
References
Personal protective equipment for handling 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine
Essential Safety and Handling Guide for 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound (CAS Number: 3524-31-0). Given the compound's hazard profile, adherence to these procedures is critical to ensure personnel safety and regulatory compliance.
Hazard Summary
| Hazard Classification | Description |
| Acute Toxicity, Oral (Category 3) | Toxic if swallowed.[1] |
| Signal Word | Danger [1] |
| Hazard Statement | H301: Toxic if swallowed.[1] |
| Precautionary Statement | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure. The following table outlines the required PPE for handling this compound.
| Body Part | Required PPE | Standard |
| Eyes/Face | Tightly fitting safety goggles. A face shield should be worn in addition to goggles when there is a risk of splashing or aerosol generation. | Conforming to EN 166 (EU) or NIOSH (US) standards. |
| Skin/Hands | Chemical-resistant, impervious gloves (e.g., nitrile rubber). Regularly inspect gloves for any signs of degradation or puncture before and during use. | Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374. |
| Body | A flame-resistant lab coat is required. For procedures with a higher risk of contamination, a chemical-resistant apron or a full-body suit should be worn. | --- |
| Respiratory | All handling of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[2] If a fume hood is not available or during a spill cleanup, a NIOSH-approved respirator with an appropriate particulate filter is necessary. | --- |
Operational Plan: Safe Handling Workflow
Adherence to a strict operational workflow is crucial to minimize exposure and ensure a safe working environment. The following diagram outlines the step-by-step procedure for handling this compound.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste:
-
Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[3]
-
The label must include the chemical name, "this compound," and prominent hazard warnings (e.g., "Toxic," "Hazardous Waste").[4][5]
-
Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same solid waste container.
-
-
Liquid Waste:
-
Solutions containing the compound should be collected in a dedicated, leak-proof, and chemically compatible container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Storage and Disposal
-
Store waste containers in a designated, secure hazardous waste accumulation area within the laboratory. This area should be well-ventilated and away from incompatible materials.
-
Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department.
-
The ultimate disposal of this compound should be handled by a licensed professional waste disposal company.[6] High-temperature incineration is a common and recommended method for such compounds.[7]
The following diagram illustrates the decision-making process for the disposal of materials contaminated with this compound.
References
- 1. This compound DiscoveryCPR 3524-31-0 [sigmaaldrich.com]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Lab Safety Manual: Chemical Management | Hampshire College [hampshire.edu]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Dispose of Toxic Chemicals Properly: Best Practices for Safe Disposal [greenflow.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
